molecular formula C6H5NO2 B1425263 5-Hydroxynicotinaldehyde CAS No. 1060804-48-9

5-Hydroxynicotinaldehyde

Cat. No.: B1425263
CAS No.: 1060804-48-9
M. Wt: 123.11 g/mol
InChI Key: LMCXPBAARDWGRD-UHFFFAOYSA-N
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Description

5-Hydroxynicotinaldehyde is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 123.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-1-6(9)3-7-2-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCXPBAARDWGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677246
Record name 5-Hydroxypyridine-3-carbaldehyde
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Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-48-9
Record name 5-Hydroxypyridine-3-carbaldehyde
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Record name 5-Hydroxynicotinaldehyde
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Foundational & Exploratory

Synthesis of 5-Hydroxynicotinaldehyde: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Hydroxynicotinaldehyde

This compound, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a pyridine ring substituted with both a hydroxyl and an aldehyde group, makes it a valuable precursor for the synthesis of a wide range of complex molecules with potential biological activity.[1] The presence of these two functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. This guide provides an in-depth exploration of a practical and efficient synthetic route to this compound from commercially available starting materials, focusing on the underlying chemical principles and experimental best practices.

Strategic Approach: Retrosynthetic Analysis and Route Selection

A successful synthesis of this compound hinges on the selection of a robust and scalable route from readily available precursors. Two primary retrosynthetic disconnections are considered:

  • C-C Bond Formation: Introducing the aldehyde group onto a pre-existing 3-hydroxypyridine core.

  • Functional Group Interconversion: Modifying a substituent on the pyridine ring to yield the desired hydroxyl group.

While formylation of 3-hydroxypyridine via electrophilic aromatic substitution (e.g., Vilsmeier-Haack or Reimer-Tiemann reactions) is a plausible approach, achieving high regioselectivity for the 5-position can be challenging.[1][2][3][4][5][6][7][8]

Therefore, this guide will focus on a more direct and often higher-yielding strategy: the demethylation of commercially available 5-methoxynicotinaldehyde . This approach offers a clear and efficient pathway to the target molecule, leveraging a well-established chemical transformation.

Visualizing the Synthetic Pathway

The chosen synthetic route is a straightforward demethylation reaction. The following diagram illustrates the transformation from the commercially available starting material to the final product.

Synthesis of this compound start 5-Methoxynicotinaldehyde (Commercially Available) product This compound start->product Demethylation reagent Demethylating Agent (e.g., BBr3, AlCl3, HBr) Demethylation Demethylation reagent->Demethylation

Caption: Synthetic route from 5-methoxynicotinaldehyde to this compound.

Core Synthesis: Demethylation of 5-Methoxynicotinaldehyde

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis. The choice of demethylating agent is critical to ensure high yield and to avoid unwanted side reactions, particularly with the sensitive aldehyde functionality present in the starting material.

Mechanism and Rationale for Reagent Selection

Several reagents are effective for the demethylation of aryl methyl ethers. The most common are Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong protic acids such as hydrobromic acid (HBr).[9]

  • Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for cleaving aryl methyl ethers due to its high reactivity and the relatively mild reaction conditions that can often be employed. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane and a boron-phenoxide intermediate, which is subsequently hydrolyzed to the phenol.

  • Aluminum Chloride (AlCl₃): This Lewis acid can also be used for demethylation, often in the presence of a nucleophile such as a thiol or an amine.[9] The mechanism is similar to that of BBr₃, involving coordination to the ether oxygen and subsequent nucleophilic cleavage of the methyl-oxygen bond.

  • Hydrobromic Acid (HBr): Concentrated HBr is a classic reagent for ether cleavage. The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack of the bromide ion on the methyl group. This method often requires higher temperatures, which could potentially lead to side reactions with the aldehyde group.

For the synthesis of this compound, boron tribromide is a highly recommended reagent due to its efficacy at low temperatures, which helps to preserve the integrity of the aldehyde functional group.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the demethylation of 5-methoxynicotinaldehyde using boron tribromide.

Materials and Equipment:

  • 5-Methoxynicotinaldehyde

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringe and needle

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-methoxynicotinaldehyde in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Boron Tribromide: Slowly add a solution of boron tribromide in dichloromethane to the cooled solution of the starting material via syringe. The addition should be done dropwise to control the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding methanol at 0 °C. This will decompose the excess BBr₃ and the boron-phenoxide complex.

  • Workup: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Data Summary: Reagents and Yields

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsQuantity
5-Methoxynicotinaldehyde137.141.01.0 g
Boron Tribromide (BBr₃)250.521.22.19 g
Dichloromethane (anhydrous)84.93-20 mL
This compound123.11-~0.8 g*

*Theoretical yield based on a high-yielding reaction. Actual yields may vary depending on experimental conditions and purification.

Alternative Synthetic Route: Formylation of 3-Hydroxypyridine

An alternative approach to this compound involves the direct formylation of commercially available 3-hydroxypyridine. The Vilsmeier-Haack reaction is a suitable method for this transformation.[1][2][3][4]

Alternative Synthesis start 3-Hydroxypyridine (Commercially Available) product This compound start->product Vilsmeier-Haack Formylation reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier-Haack\nFormylation Vilsmeier-Haack Formylation reagent->Vilsmeier-Haack\nFormylation

References

An In-depth Technical Guide to 5-Hydroxynicotinaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxynicotinaldehyde is a substituted pyridine derivative featuring both a hydroxyl and an aldehyde functional group. This unique bifunctionality makes it a highly valuable and reactive building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry for the development of novel heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, reactivity, potential synthetic applications, and essential safety protocols, serving as a critical resource for professionals engaged in chemical synthesis and drug discovery.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 5-hydroxypyridine-3-carbaldehyde, is identified by the CAS Number 1060804-48-9 [1][2][3]. The presence of an electron-withdrawing aldehyde group and an electron-donating hydroxyl group on the pyridine ring creates a molecule with distinct electronic properties and versatile reactivity.

Table 1: Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1060804-48-9[1][2][3][4]
Molecular Formula C₆H₅NO₂[1][5][6]
Molecular Weight 123.11 g/mol [1][4][5]
IUPAC Name 5-hydroxypyridine-3-carbaldehyde[1][6]
Synonyms 5-Hydroxy-Pyridine-3-Carbaldehyde, 5-Formyl-3-Hydroxypyridine[1][7]
Appearance Solid[6]
Boiling Point 391.9 °C at 760 mmHg[1][4]
Storage Temperature 2-8°C, under inert atmosphere[2][4]
PubChem CID 46911837[1][5][7]
SMILES O=CC1=CN=CC(O)=C1[2][6]
InChI Key LMCXPBAARDWGRD-UHFFFAOYSA-N[1][6][7]

Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its three primary structural features: the aldehyde, the phenolic hydroxyl group, and the pyridine nitrogen.

  • Aldehyde Group : As a primary reaction site, the formyl group is susceptible to nucleophilic attack and condensation reactions. It readily forms imines, oximes, and hydrazones. It is a crucial precursor for multicomponent reactions (MCRs), such as the Biginelli or Hantzsch-type reactions, enabling the rapid assembly of complex heterocyclic scaffolds[8].

  • Hydroxyl Group : The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis. It can also be acylated to form esters. Its electron-donating nature activates the pyridine ring towards electrophilic substitution, although the ring itself is generally electron-deficient.

  • Pyridine Nitrogen : The lone pair of electrons on the nitrogen atom imparts basic properties, allowing for protonation or alkylation to form pyridinium salts. This site is fundamental to the molecule's overall polarity and solubility.

The interplay of these groups makes this compound a versatile synthon for building diverse molecular architectures.

Reactivity_Map Diagram 1: Reactivity Map of this compound mol O=CH | C==C /    / C    N ||   | C----C-OH aldehyde Aldehyde (CHO) - Nucleophilic Addition - Condensation (Imine/Oxime) - Wittig Reaction - Reduction to Alcohol - Oxidation to Acid hydroxyl Hydroxyl (OH) - O-Alkylation (Ether) - O-Acylation (Ester) - Weakly Acidic pyridine_N Pyridine (N) - Protonation (Salt Formation) - N-Alkylation (Pyridinium) p1->aldehyde p2->hydroxyl p3->pyridine_N

Caption: Reactivity sites on the this compound molecule.

Synthesis Strategy and Methodologies

While this compound is commercially available from specialty chemical suppliers, understanding its synthesis is crucial for designing derivatives. A common theoretical approach involves the selective formylation of a di-substituted pyridine precursor.

Conceptual Workflow: Vilsmeier-Haack Formylation A plausible and widely-used method for introducing a formyl group to an activated aromatic ring is the Vilsmeier-Haack reaction. In this conceptual workflow, 3,5-dihydroxypyridine would be the logical starting material, with one hydroxyl group protected to direct the formylation to the desired position before deprotection.

Synthesis_Workflow Diagram 2: Conceptual Synthesis Workflow start Starting Material: 3,5-Dihydroxypyridine step1 1. Selective Protection (e.g., Benzyl Ether) start->step1 intermediate Intermediate: 5-(Benzyloxy)pyridin-3-ol step1->intermediate step2 2. Formylation (Vilsmeier-Haack: POCl₃, DMF) intermediate->step2 intermediate2 Intermediate: 5-(Benzyloxy)pyridine-3-carbaldehyde step2->intermediate2 step3 3. Deprotection (e.g., Hydrogenolysis) intermediate2->step3 product Final Product: This compound step3->product purify Purification (Chromatography/Recrystallization) product->purify

Caption: A plausible synthetic route to this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural framework of this compound is a "privileged scaffold" in medicinal chemistry. Its ability to participate in diverse chemical transformations allows for the generation of large libraries of novel compounds for biological screening.

  • Scaffold for Heterocycle Synthesis : It is an ideal starting material for synthesizing fused heterocyclic systems, such as pyranopyridines or furo[3,2-c]pyridines, which are present in numerous biologically active molecules.

  • Intermediate for APIs : The compound serves as a key intermediate in the multi-step synthesis of complex APIs. The aldehyde can be elaborated into various side chains, while the hydroxyl group can be used as an attachment point for linkers or solubilizing groups[9].

  • Potential Bioactivity : As a substituted pyridine, the molecule itself may exhibit inherent biological properties. It has been suggested to possess potential antibacterial activity, making its derivatives interesting candidates for new antimicrobial agents[9].

Safety, Handling, and Storage

Due to its reactive nature and potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Information:

  • Pictogram : GHS07 (Exclamation Mark)[1][6]

  • Signal Word : Warning[1][6]

  • Hazard Statements :

    • H315: Causes skin irritation[5][6].

    • H319: Causes serious eye irritation[5][6].

    • H335: May cause respiratory irritation[5][6].

    • H302: Harmful if swallowed[1].

Experimental Protocol: Standard Handling and Storage
  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves inspected for integrity before use, and chemical safety goggles or a face shield[10].

  • Dispensing : When weighing and dispensing the solid, use anti-static measures and avoid creating dust. Use a dedicated spatula and weigh onto a tared weigh paper or directly into the reaction vessel within the fume hood.

  • Spill Management : In case of a small spill, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent (e.g., vermiculite). For larger spills, evacuate the area and follow emergency procedures.

  • Waste Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

  • Storage : Store the compound in its original, tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2][4][10]. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[2][4].

Causality : The requirement for an inert atmosphere and low temperature storage is due to the aldehyde functional group's susceptibility to air oxidation, which would convert it to the corresponding carboxylic acid (5-hydroxynicotinic acid), compromising sample purity.

Conclusion

This compound is a cornerstone building block for synthetic and medicinal chemists. Its defined physicochemical properties, predictable reactivity, and synthetic versatility make it an invaluable tool for constructing novel molecular entities with potential therapeutic applications. The protocols and data presented in this guide are intended to empower researchers to utilize this compound effectively and safely in their pursuit of scientific innovation.

References

A Guide to the Spectroscopic Characterization of 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Building Block

5-Hydroxynicotinaldehyde, also known as 5-hydroxypyridine-3-carbaldehyde, is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents and functional materials. The precise and unambiguous structural confirmation of this compound is paramount for its application in any synthetic endeavor. Spectroscopic methods, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. While experimentally obtained spectra for this specific molecule are not widely available in the public domain, this document will leverage established principles of spectroscopy and data from analogous compounds to present a robust, predictive analysis. The methodologies and interpretations detailed herein are designed to equip researchers with the knowledge to confidently identify and characterize this compound and its derivatives.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is fundamental to understanding its spectroscopic signature. The pyridine ring creates a distinct electronic environment, which is further modulated by the electron-withdrawing aldehyde group and the electron-donating hydroxyl group. These features give rise to characteristic signals in each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Window into the Proton Environment

Theoretical Principles: Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). The chemical shifts in this compound are influenced by the aromaticity of the pyridine ring and the electronic effects of the substituents. The aldehyde proton is expected to be significantly deshielded, appearing at a high chemical shift. The aromatic protons will exhibit shifts characteristic of a substituted pyridine ring, and their splitting patterns will reveal their connectivity. The hydroxyl proton's chemical shift can be variable and is often concentration and solvent-dependent.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like the hydroxyl proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 45° pulse) with a sufficient relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm). Integrate the signals to determine the relative proton ratios.

Predicted ¹H NMR Data and Interpretation:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9 - 10.1Singlet (s)1HAldehyde-HThe strong deshielding effect of the carbonyl group places this proton far downfield.
~9.5 - 10.5Broad Singlet (br s)1HOHThe phenolic proton is acidic and its chemical shift is solvent and concentration dependent. It may exchange with residual water in the solvent.
~8.4 - 8.6Doublet (d) or Singlet (s)1HH2This proton is ortho to the nitrogen and meta to the aldehyde, leading to a downfield shift. Coupling to H6 may be small.
~8.2 - 8.4Doublet (d) or Singlet (s)1HH6This proton is ortho to the nitrogen and meta to the hydroxyl group. Coupling to H2 may be small.
~7.5 - 7.7Triplet (t) or Doublet of Doublets (dd)1HH4This proton is coupled to both H2 and H6 (if visible) and is influenced by both substituents.

Note: The exact chemical shifts and coupling constants are predictions and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Principles: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of inequivalent carbon atoms and their chemical environments. The chemical shifts are highly sensitive to the hybridization and electronic environment of the carbon atoms. In this compound, the carbonyl carbon of the aldehyde will be the most downfield signal. The aromatic carbons will have distinct chemical shifts influenced by the nitrogen atom and the substituents.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Utilize the same NMR spectrometer as for the ¹H NMR.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a standard ¹³C pulse sequence, often with proton decoupling to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower sensitivity of the ¹³C nucleus.

  • Processing: Fourier transform the data, phase correct the spectrum, and reference the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data and Interpretation:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~190 - 195C=O (Aldehyde)The carbonyl carbon is highly deshielded and appears at a very high chemical shift.
~155 - 160C5-OHThe carbon attached to the hydroxyl group is significantly deshielded.
~145 - 150C2This carbon is adjacent to the ring nitrogen, leading to a downfield shift.
~140 - 145C6Similar to C2, this carbon is adjacent to the ring nitrogen.
~130 - 135C3-CHOThe carbon bearing the aldehyde group.
~120 - 125C4The remaining aromatic carbon.

Note: These are predicted chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, although none are expected in the aromatic region of this molecule besides the CHs.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific moieties within a molecule.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Processing: The instrument software will generate the spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands and Interpretation:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3200 - 3500O-H stretchPhenolic -OHBroad, Strong
3000 - 3100C-H stretchAromatic C-HMedium
2700 - 2850C-H stretchAldehyde C-HMedium, often two bands
1680 - 1710C=O stretchAromatic AldehydeStrong
1580 - 1620C=C stretchAromatic RingMedium to Strong
1450 - 1550C=C stretchAromatic RingMedium to Strong
1200 - 1300C-O stretchPhenolic C-OStrong
800 - 900C-H bendAromatic C-H (out-of-plane)Medium to Strong

The IR spectrum will be dominated by a strong, broad absorption for the O-H stretch and a sharp, strong absorption for the C=O stretch of the aldehyde. The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations around 2700-2850 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Principles: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Preparation: Dissolve a very small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for polar molecules like this compound.

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

    • For fragmentation analysis, a tandem mass spectrometry (MS/MS) experiment can be performed on the molecular ion.

  • Processing: The data system will generate a mass spectrum, which is a plot of relative intensity versus m/z.

Predicted Mass Spectrometry Data and Interpretation:

  • Molecular Ion: The exact mass of this compound (C₆H₅NO₂) is 123.0320 Da.[1]

    • In positive ion ESI-MS, the expected molecular ion peak would be at an m/z of 124.0393, corresponding to the protonated molecule [M+H]⁺.[3]

    • In negative ion ESI-MS, the expected peak would be at an m/z of 122.0248, corresponding to the deprotonated molecule [M-H]⁻.[3]

  • Isotope Pattern: The presence of carbon and nitrogen will result in characteristic isotopic peaks (e.g., the M+1 peak from ¹³C and ¹⁵N).

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for this molecule might include:

    • Loss of the aldehyde group (-CHO) as carbon monoxide (CO), resulting in a fragment ion.

    • Loss of a hydrogen radical from the aldehyde group.

    • Cleavage of the pyridine ring.

Illustrative Fragmentation Pathway (Predicted)

G M [M+H]⁺ m/z = 124 F1 Loss of CO m/z = 96 M->F1 - CO F2 Loss of H• m/z = 123 M->F2 - H•

Caption: Predicted fragmentation of the protonated molecular ion.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a self-validating system for its structural confirmation. While this guide is based on predictive data due to the limited availability of public experimental spectra, the principles and expected values herein provide a robust framework for researchers. Each technique offers a unique and complementary piece of the structural puzzle, and together they allow for the unambiguous identification of this important chemical building block. The provided protocols represent standard, field-proven methodologies for obtaining high-quality spectroscopic data, ensuring both accuracy and reliability in the characterization process.

References

An In-Depth Technical Guide to 5-Hydroxynicotinaldehyde: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Hydroxynicotinaldehyde, a pivotal heterocyclic building block for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into its chemical identity, synthesis, and applications, offering field-proven insights into its utility in constructing complex bioactive molecules.

Chemical Identity and Properties

This compound, a substituted pyridine derivative, is a valuable intermediate in organic synthesis due to its trifunctional nature, incorporating a pyridine ring, a hydroxyl group, and an aldehyde moiety.

IUPAC Name: 5-hydroxypyridine-3-carbaldehyde[1][2][3][4][5]

Synonyms: 5-Hydroxy-3-pyridinecarboxaldehyde, 5-Formyl-3-hydroxypyridine, 5-Hydroxypyridine-3-carbaldehyde[1][2][3][4][5]

The strategic placement of these functional groups allows for a variety of chemical transformations, making it a sought-after precursor in the synthesis of novel therapeutic agents. The pyridine nitrogen offers a site for N-alkylation or salt formation, the hydroxyl group can be derivatized or act as a directing group in electrophilic aromatic substitution, and the aldehyde group is amenable to a wide range of reactions including oxidations, reductions, and carbon-carbon bond-forming reactions.

PropertyValueSource
Molecular Formula C₆H₅NO₂[1][2][4][5]
Molecular Weight 123.11 g/mol [1][2][4][5]
CAS Number 1060804-48-9[2][4][5][6]
Appearance Solid (form may vary)[7]
Boiling Point 391.9 °C at 760 mmHg (Predicted)[3]
Purity Typically ≥97%[7]

Synthesis and Purification: A Laboratory-Scale Protocol

The synthesis of this compound can be approached through various synthetic routes. Below is a representative laboratory-scale protocol. The causality behind the experimental choices lies in achieving a eficient conversion while ensuring the stability of the functional groups.

Experimental Protocol: Synthesis of 5-hydroxypyridine-3-carbaldehyde

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Protection of the Hydroxyl Group (if necessary) Depending on the chosen synthetic route, protection of the phenolic hydroxyl group may be necessary to prevent unwanted side reactions. A common protecting group is the benzyl ether, which can be introduced using benzyl bromide in the presence of a base like potassium carbonate.

Step 2: Formylation of the Pyridine Ring A common method for introducing an aldehyde group onto a pyridine ring is through lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Step 3: Deprotection of the Hydroxyl Group If a protecting group was used, it must be removed in the final step. For a benzyl ether, this is typically achieved through catalytic hydrogenation using a palladium catalyst.

Purification: The crude product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can be employed for further purification.

SynthesisWorkflow Start Starting Material (e.g., 5-Bromopyridin-3-ol) Protection Protection of -OH group Start->Protection Protection Formylation Formylation Reaction (e.g., Lithiation and DMF quench) Protection->Formylation Introduction of CHO Deprotection Deprotection of -OH group Formylation->Deprotection Removal of Protecting Group Purification Purification (Column Chromatography, Recrystallization) Deprotection->Purification Isolation Product This compound Purification->Product Final Product

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically in the range of 9.5-10.5 ppm), the aromatic protons on the pyridine ring, and the hydroxyl proton. The coupling patterns of the aromatic protons can provide confirmation of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group (around 190 ppm), in addition to the signals for the carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

    • A broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹).

    • A strong C=O stretching band for the aldehyde group (around 1680-1700 cm⁻¹).

    • C-H stretching bands for the aromatic ring (above 3000 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29).

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active heterocyclic compounds. Its inherent structural features make it an attractive starting material for targeting various biological pathways.

Precursor for Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases. The pyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site. The hydroxyl and aldehyde functionalities of this compound provide convenient handles for elaboration into more complex molecules designed to target specific kinases. For instance, the aldehyde can be used in reductive amination reactions to introduce various amine-containing side chains, which can form crucial interactions with the target kinase.

KinaseInhibitor Start This compound Reaction1 Reductive Amination Start->Reaction1 Reaction2 Suzuki Coupling Start->Reaction2 Reaction3 Other Modifications Start->Reaction3 Intermediate Functionalized Pyridine Intermediate Reaction1->Intermediate Reaction2->Intermediate Reaction3->Intermediate FinalProduct Kinase Inhibitor Intermediate->FinalProduct

Caption: Synthetic utility of this compound in kinase inhibitor synthesis.

Synthesis of Novel Heterocyclic Scaffolds

The reactivity of the aldehyde and hydroxyl groups allows for the construction of fused heterocyclic systems. For example, condensation reactions with various binucleophiles can lead to the formation of pyridopyrans, pyridofurans, and other complex ring systems. These novel scaffolds can be explored for a wide range of biological activities.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a skin and eye irritant.[1][5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a pyridine core with hydroxyl and aldehyde functionalities provides a rich platform for the synthesis of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage this compound in the development of novel drug candidates.

References

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinaldehyde, a key heterocyclic building block, holds significant value in medicinal chemistry and drug discovery. Its unique trifunctional pyridine scaffold, featuring hydroxyl, aldehyde, and pyridinic nitrogen moieties, offers a versatile platform for the synthesis of complex molecular architectures with diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of this compound, drawing upon established chemical principles and field-proven insights to empower researchers in their scientific endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, present in a multitude of approved pharmaceuticals. The strategic introduction of functional groups onto this core structure allows for the fine-tuning of physicochemical properties and biological activities. This compound (also known as 5-hydroxypyridine-3-carbaldehyde) has emerged as a particularly valuable intermediate due to its potential for derivatization at three key positions. This allows for the exploration of a vast chemical space, leading to the discovery of novel therapeutic agents. Its role as an important organic synthesis intermediate is well-recognized, with applications in the development of drugs, dyes, and fragrances[1].

Retrosynthetic Analysis and Strategic Synthesis Design

While a seminal publication detailing the initial discovery of this compound is not readily apparent in the reviewed literature, its synthesis can be logically devised through retrosynthetic analysis of its structure. A common and effective strategy for the synthesis of polysubstituted pyridines involves the functionalization of a pre-existing pyridine ring. A plausible and industrially scalable approach commences with a readily available and cost-effective starting material: 3,5-dibromopyridine.

The overall synthetic strategy hinges on two key transformations:

  • Selective Nucleophilic Aromatic Substitution: To introduce the hydroxyl group (or a protected precursor) at the 5-position.

  • Directed Ortho-metalation and Formylation: To install the aldehyde functionality at the 3-position.

The causality behind this strategic choice lies in the differential reactivity of the bromine atoms in 3,5-dibromopyridine and the ability to control the regioselectivity of the formylation step.

Detailed Experimental Protocols

This section outlines a comprehensive, multi-step synthesis of this compound, providing detailed procedures and explaining the rationale behind the chosen reagents and conditions.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The initial step involves the selective substitution of one bromine atom in 3,5-dibromopyridine with a methoxy group. The methoxy group serves as a protected form of the final hydroxyl group, which is more robust under the conditions of the subsequent formylation step.

Protocol:

  • Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, carefully add sodium pellets (4.7 g, 0.20 mol) portion-wise to anhydrous methanol (180 mL) under a nitrogen atmosphere. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation.

  • Solvent Evaporation: Once all the sodium has reacted, evaporate the methanol to dryness under reduced pressure to obtain a white solid of sodium methoxide.

  • Nucleophilic Substitution: To the flask containing sodium methoxide, add dry N,N-dimethylformamide (DMF) (130 mL). To this suspension, add 3,5-dibromopyridine (32 g, 135 mmol).

  • Reaction Execution: Heat the reaction mixture to 70°C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature and slowly pour it into an ice/water mixture (300 g) to precipitate the product. Collect the precipitate by filtration and wash with cold water. Dry the solid under vacuum to yield 3-bromo-5-methoxypyridine.

Expertise & Experience: The use of DMF as a solvent is crucial as its high polarity and aprotic nature facilitate the nucleophilic aromatic substitution by solvating the sodium cation and enhancing the nucleophilicity of the methoxide anion. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

Step 2: Formylation of 3-Bromo-5-methoxypyridine to 5-Methoxynicotinaldehyde

This step introduces the aldehyde group at the 3-position via a directed ortho-metalation followed by quenching with an electrophilic formylating agent.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-5-methoxypyridine (18.8 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (200 mL).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.6 M in hexanes, 68.75 mL, 110 mmol) dropwise via a syringe, maintaining the temperature below -70°C. Stir the mixture at -78°C for 1 hour.

  • Formylation: To the resulting solution, add anhydrous N,N-dimethylformamide (DMF) (11.6 mL, 150 mmol) dropwise, again keeping the temperature below -70°C.

  • Quenching and Work-up: After stirring for an additional hour at -78°C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-methoxynicotinaldehyde.

Expertise & Experience: The choice of n-BuLi at low temperature enables the regioselective deprotonation at the 3-position, directed by the methoxy group. THF is an ideal solvent as it is aprotic and can solvate the organolithium intermediate. DMF serves as an efficient and readily available formylating agent.

Step 3: Demethylation to this compound

The final step involves the cleavage of the methyl ether to unveil the desired hydroxyl group.

Protocol:

  • Reaction Setup: To a solution of 5-methoxynicotinaldehyde (13.7 g, 100 mmol) in acetic acid (50 mL), add a 48% aqueous solution of hydrobromic acid (HBr) (85 mL).

  • Reaction Execution: Heat the reaction mixture to reflux for 16 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Neutralization and Purification: Dissolve the residue in water and adjust the pH to 7 with a saturated solution of sodium bicarbonate. The product may precipitate out of the solution. If not, extract the aqueous solution with ethyl acetate. The combined organic extracts are then dried over anhydrous sodium sulfate and concentrated. The crude this compound can be further purified by recrystallization or column chromatography.

Expertise & Experience: Hydrobromic acid is a strong acid that effectively cleaves the aryl methyl ether. The acidic conditions also protonate the pyridine nitrogen, preventing potential side reactions. The work-up procedure is designed to neutralize the excess acid and isolate the final product.

Isolation and Purification

The purity of this compound is paramount for its use in subsequent synthetic steps, particularly in a drug development context. The choice of purification method depends on the nature of the impurities present after the synthesis.

Common Purification Techniques:

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) is an effective method for removing minor impurities.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, often provides the best separation.

Characterization and Data Presentation

Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅NO₂[2]
Molecular Weight 123.11 g/mol [2]
CAS Number 1060804-48-9[2]
IUPAC Name 5-hydroxypyridine-3-carbaldehyde[2]
Appearance Solid[3]
Melting Point 166-170 °C (for the related 3-bromo-5-hydroxypyridine)[4]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The expected spectrum for this compound would show distinct signals for the aldehydic proton, the aromatic protons on the pyridine ring, and the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Reveals the number of different carbon environments in the molecule. Key signals would include the carbonyl carbon of the aldehyde and the carbons of the pyridine ring.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and the C=C and C=N stretching vibrations of the pyridine ring.

  • MS (Mass Spectrometry): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure. The molecular ion peak ([M]⁺) would be expected at m/z = 123.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of a wide array of pharmacologically active compounds. Its trifunctional nature allows for the introduction of diverse substituents, enabling the optimization of drug-like properties such as potency, selectivity, and pharmacokinetic profiles.

Derivatives of 5-hydroxynicotinic acid, a closely related compound, have shown promise as cardioprotective agents. This suggests that the 5-hydroxypyridine scaffold could be a valuable starting point for the development of new cardiovascular drugs. Furthermore, its inherent antibacterial activity makes it a candidate for the development of novel antimicrobial agents[1].

The aldehyde functionality is a particularly useful handle for further chemical modifications, including:

  • Reductive Amination: To introduce various amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

  • Oxidation: To form the corresponding carboxylic acid (5-hydroxynicotinic acid).

  • Condensation Reactions: To form imines, oximes, and hydrazones, which can serve as key intermediates or possess biological activity in their own right.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis, isolation, and characterization of this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers and drug development professionals can confidently produce and utilize this valuable building block in their quest for novel therapeutic agents. The strategic design of the synthesis, coupled with rigorous purification and characterization, ensures the high quality of the final compound, which is a prerequisite for its successful application in medicinal chemistry.

References

An In-depth Technical Guide to the Potential Biological Activity of 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of drug discovery and development, the pyridine ring stands as a cornerstone scaffold, present in a multitude of clinically significant molecules. Within this chemical family, 5-Hydroxynicotinaldehyde (also known as 5-hydroxypyridine-3-carbaldehyde) emerges as a compound of considerable interest. Its unique substitution pattern, featuring both a hydroxyl and an aldehyde group on the pyridine ring, presents a rich chemical handle for derivatization and a potential key to diverse biological activities. While direct, in-depth research on the specific biological activities of this compound is still nascent, its structural alerts and the known bioactivities of related pyridine-based compounds provide a compelling rationale for its investigation as a lead compound in medicinal chemistry.

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the known properties of this compound, extrapolate its potential biological activities based on analogous structures, and, most importantly, to lay out a strategic, technically-grounded framework for its systematic investigation. We will delve into the causality behind experimental choices, ensuring that the proposed protocols are self-validating and grounded in established scientific principles.

Section 1: Foundational Profile of this compound

Before exploring its potential bioactivities, it is crucial to understand the fundamental physicochemical properties of this compound.

Chemical Identity and Properties

This compound is an organic compound characterized by a pyridine ring substituted with a hydroxyl group at the 5-position and a formyl (aldehyde) group at the 3-position.[1][2]

PropertyValueSource
Molecular Formula C₆H₅NO₂[1]
IUPAC Name 5-hydroxypyridine-3-carbaldehyde[1]
CAS Number 1060804-48-9[1][3]
Molecular Weight 123.11 g/mol [1]
Appearance Solid (predicted)

The presence of the aldehyde and hydroxyl groups makes this compound a versatile intermediate in organic synthesis, allowing for the creation of a diverse library of derivatives for biological screening.[4]

Section 2: Postulated Biological Activities and the Supporting Rationale

Direct evidence for the biological activity of this compound is limited in publicly available literature. However, by examining structurally similar compounds, we can formulate well-grounded hypotheses to guide future research.

Antimicrobial Potential

The pyridine scaffold is a well-established pharmacophore in numerous antimicrobial agents. The presence of hydroxyl and aldehyde functionalities on this ring system in this compound suggests a potential for antimicrobial effects.

  • Rationale from Analogs: Various pyridine derivatives have demonstrated significant antibacterial and antifungal activities.[5] For instance, isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis treatment, is a pyridine derivative. Furthermore, compounds synthesized from 2-hydroxynicotinaldehyde grafted with isonicotinic acid hydrazide have shown to kill bacteria by disrupting their cell membranes.[6] A commercial supplier also notes that 5-hydroxy-3-pyridine formaldehyde has antibacterial activity and can be used as an antibacterial or preservative.[4]

  • Hypothesized Mechanism of Action: The aldehyde group is an electrophilic center that can potentially react with nucleophilic residues (e.g., cysteine, histidine) in essential bacterial enzymes or proteins, leading to their inactivation. The hydroxyl group can participate in hydrogen bonding interactions within target binding sites, enhancing affinity.

Anticancer and Cytotoxic Potential

The pyridine ring is a common feature in many anticancer drugs. The potential for this compound and its derivatives to exhibit anticancer activity is a promising area of investigation.

  • Rationale from Analogs: Thiosemicarbazone derivatives of structurally related hydroxy-pyridine-carboxaldehydes, such as 3-hydroxy-4-methylpyridine-2-carboxaldehyde and 5-hydroxy-4-methylpyridine-2-carboxaldehyde, have demonstrated antitumor activity in murine leukemia models.[7] Additionally, derivatives of 5-hydoxy-1H-pyrrol-2-(5H)-one have been shown to possess strong anti-proliferative activity in multiple cancer cell lines.[8] Chalcone derivatives, which can be synthesized from aldehydes, have also shown promise as anticancer agents.[9][10]

  • Hypothesized Mechanism of Action: Potential mechanisms could involve the inhibition of key enzymes involved in cancer cell proliferation, such as kinases or topoisomerases. The planarity of the pyridine ring could facilitate intercalation with DNA, while the reactive aldehyde could induce cellular stress.

Enzyme Inhibition

The structural motifs within this compound suggest it could act as an inhibitor for various enzyme classes.

  • Rationale from Analogs: Pyridine carboxylic acid isomers are known to be scaffolds for a plethora of enzyme inhibitors.[11] The aldehyde functionality is a known feature of some enzyme inhibitors, for example, inhibitors of proteases and aldehyde dehydrogenases.

  • Hypothesized Targets: Potential enzyme targets could include:

    • Aldehyde Dehydrogenases (ALDHs): Given its aldehyde structure, it could act as a substrate or inhibitor for ALDHs, enzymes often upregulated in cancer.

    • Kinases: The pyridine scaffold is a common feature in many kinase inhibitors.

    • Histone Deacetylases (HDACs): The hydroxamic acid derivatives, which can be synthesized from the aldehyde, are a well-known class of HDAC inhibitors.

Section 3: A Proposed Research Framework for Investigating Biological Activity

This section outlines a systematic, multi-tiered approach to elucidate the potential biological activities of this compound.

Workflow for Biological Activity Screening

Biological_Activity_Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Elucidation cluster_2 Tier 3: Lead Optimization & Advanced Studies A Synthesis & Characterization of this compound B Broad-Spectrum Antimicrobial Assays (Bacteria & Fungi Panel) A->B Test Compound C Cytotoxicity Screening (Cancer & Normal Cell Line Panel) A->C Test Compound D Determination of MIC/MBC/MFC for Active Antimicrobial Hits B->D Active Hits E IC50 Determination for Active Cytotoxic Hits C->E Active Hits G Synthesis of Derivative Library D->G Lead Compound F Initial Mechanistic Assays (e.g., Cell Cycle Analysis, Apoptosis Assays) E->F F->G Lead Compound H Structure-Activity Relationship (SAR) Studies G->H I Target Identification & Validation (e.g., Enzyme Inhibition Assays, Receptor Binding) H->I J In Vivo Model Testing I->J

Caption: A tiered workflow for the systematic investigation of this compound's biological activity.

Detailed Experimental Protocols

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

Rationale: This method is the gold standard for determining the in vitro susceptibility of microorganisms to antimicrobial agents. It is quantitative, reproducible, and allows for the testing of multiple compounds and organisms simultaneously.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism only) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines and a non-cancerous control cell line.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method for screening cytotoxic compounds. The inclusion of a non-cancerous cell line allows for an initial assessment of selectivity.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)

  • Non-cancerous human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Section 4: Metabolic Considerations and Pathway Analysis

Understanding the potential metabolic fate of this compound is crucial for interpreting its biological activity and predicting its in vivo behavior.

Predicted Metabolic Pathways

The aldehyde and hydroxyl groups are susceptible to metabolism by various enzyme systems.

Metabolic_Pathways cluster_oxidation Oxidation cluster_reduction Reduction cluster_conjugation Conjugation A This compound B 5-Hydroxynicotinic Acid A->B Aldehyde Dehydrogenase (ALDH) Aldehyde Oxidase (AOX) C (5-hydroxypyridin-3-yl)methanol A->C Alcohol Dehydrogenase (ADH) Aldo-Keto Reductase (AKR) D Glucuronide or Sulfate Conjugate A->D UGTs / SULTs (on hydroxyl group)

References

5-Hydroxynicotinaldehyde: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinaldehyde, also known as 5-hydroxypyridine-3-carbaldehyde, is a heterocyclic aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with both a hydroxyl and a formyl group at the meta-positions, offers a rich platform for the construction of complex molecular scaffolds. The electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the pyridine ring create a unique electronic environment, influencing the molecule's reactivity and making it a key intermediate in the synthesis of a diverse array of compounds, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. While extensive experimental data for this compound is not widely published, its key properties can be summarized from available sources and predicted based on its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1060804-48-9[1][2]
Molecular Formula C₆H₅NO₂[1][2]
Molecular Weight 123.11 g/mol [1]
IUPAC Name 5-hydroxypyridine-3-carbaldehyde[1]
Appearance Solid (predicted)-
Boiling Point 391.9 °C at 760 mmHg (predicted)[2]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.-

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm).

  • ¹³C NMR: The carbon NMR would display signals for the six carbon atoms, with the carbonyl carbon of the aldehyde group resonating at a characteristic downfield shift (around 190 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group (typically around 1700 cm⁻¹), a broad O-H stretching band from the hydroxyl group (around 3200-3600 cm⁻¹), and C=N and C=C stretching vibrations from the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Synthesis of this compound

A potential synthetic strategy is outlined below, drawing parallels from the synthesis of related 3-hydroxypyridine derivatives.

Hypothetical Synthetic Protocol: A Multi-step Approach

This protocol is a conceptual outline based on modern synthetic methodologies for constructing polysubstituted pyridines.

Step 1: Synthesis of an Alkyne-Aldehyde Precursor

The synthesis would commence with the preparation of an N-propargyl-N-tosyl-aminoaldehyde. This intermediate can be constructed from a suitable amino acid derivative and a propargyl alcohol, followed by standard functional group manipulations to install the aldehyde functionality.[4]

Step 2: Palladium-Catalyzed Arylative Cyclization

The key step would involve a palladium(0)-catalyzed "anti-Wacker"-type cyclization of the alkyne-aldehyde with an appropriate boronic acid. This reaction would form the 3-hydroxy-1,2,3,6-tetrahydropyridine core.[3][4]

Step 3: Oxidation and Elimination

The resulting tetrahydropyridine would then be oxidized, for instance using Dess-Martin periodinane, to the corresponding 3-oxo derivative. Subsequent elimination of the toluenesulfinic acid moiety, typically facilitated by a base like DBU, would lead to the aromatic 3-hydroxypyridine ring, yielding this compound.[1][3][4]

dot

Caption: Hypothetical synthetic pathway to this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the aldehyde and the hydroxyl group, both attached to a pyridine scaffold. This combination allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems. The pyridine ring itself can also participate in various reactions, further expanding its synthetic potential.[5][6]

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Multicomponent Reactions (MCRs): this compound is an ideal candidate for various MCRs, such as the Hantzsch pyridine synthesis, the Biginelli reaction, and the Ugi reaction.[7][8][9][10][11] These one-pot reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials, offering significant advantages in terms of efficiency and atom economy. For instance, in a Hantzsch-type reaction, this compound could react with a β-ketoester and ammonia to generate highly substituted pyridine derivatives.

dot

References

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinaldehyde, a heterocyclic aromatic aldehyde, presents a unique chemical scaffold of significant interest in medicinal chemistry and organic synthesis. The reactivity of its aldehyde group is intricately modulated by the electronic interplay of the pyridine ring nitrogen and the hydroxyl substituent. This guide provides a comprehensive analysis of the aldehyde's reactivity profile, exploring the underlying electronic effects and offering detailed protocols for key synthetic transformations. By understanding the nuanced behavior of this molecule, researchers can better harness its potential as a versatile building block for the synthesis of novel bioactive compounds and functional materials.

Introduction: Structural and Electronic Landscape

This compound, also known as 5-hydroxypyridine-3-carbaldehyde, possesses a pyridine ring substituted with both an aldehyde (-CHO) and a hydroxyl (-OH) group at the 3- and 5-positions, respectively.[1][2] This arrangement creates a complex electronic environment that dictates the reactivity of the aldehyde functionality.

Key Structural Features:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, exerting an electron-withdrawing inductive effect (-I) on the entire ring system.

  • Aldehyde Group: The carbonyl group is inherently electrophilic due to the polarization of the C=O bond, making the carbonyl carbon susceptible to nucleophilic attack.[3][4]

  • Hydroxyl Group: The hydroxyl group, with its lone pairs of electrons on the oxygen atom, can act as an electron-donating group through resonance (+M or +R effect).

These competing electronic effects—the inductive withdrawal by the pyridine nitrogen and the resonance donation from the hydroxyl group—create a finely balanced system that influences the electrophilicity of the aldehyde's carbonyl carbon.[5][6]

Electronic_Effects cluster_molecule This compound cluster_effects Electronic Influences cluster_reactivity Impact on Aldehyde Reactivity Molecule Pyridine Ring (C₅H₃NO) Aldehyde Aldehyde Group (-CHO) Hydroxyl Hydroxyl Group (-OH) Carbonyl_Carbon Electrophilicity of Carbonyl Carbon Molecule->Carbonyl_Carbon Modulates Inductive Inductive Effect (-I) (Pyridine N) Inductive->Molecule Withdraws e⁻ density Resonance Resonance Effect (+M) (Hydroxyl -OH) Resonance->Molecule Donates e⁻ density

Caption: Electronic effects influencing the aldehyde group in this compound.

Spectroscopic Characterization

The reactivity of this compound can be inferred from its spectroscopic properties.

Spectroscopic DataCharacteristic SignatureImplication for Reactivity
¹H NMR Aldehydic proton signal at δ 9-10 ppm.[7]The downfield shift indicates a deshielded proton, confirming the electrophilic nature of the carbonyl carbon.
¹³C NMR Carbonyl carbon signal at δ 190-200 ppm.A significant downfield shift characteristic of an electron-deficient carbonyl carbon.
IR Spectroscopy Strong C=O stretching vibration at ~1700-1720 cm⁻¹.[7]The position of this band can be influenced by conjugation and electronic effects within the ring.

Key Reactions of the Aldehyde Group

The aldehyde group in this compound participates in a variety of characteristic reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-hydroxynicotinic acid, a valuable intermediate in pharmaceutical synthesis.[8] Mild and selective oxidizing agents are required to avoid unwanted side reactions on the electron-rich pyridine ring.

Protocol: Oxidation using Sodium Chlorite

This method is effective for the selective oxidation of aldehydes to carboxylic acids.[8]

  • Dissolution: Dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger, followed by sodium dihydrogen phosphate monohydrate (1.2 eq) to buffer the reaction.

  • Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Monitoring and Workup: Allow the reaction to stir at room temperature and monitor by TLC or LC-MS. Upon completion, the product can be isolated by extraction and acidification.[8]

Oxidation_Workflow Start Start: This compound Step1 1. Dissolve in t-BuOH/H₂O Start->Step1 Step2 2. Add 2-methyl-2-butene and NaH₂PO₄ Step1->Step2 Step3 3. Cool to 0-5 °C Step2->Step3 Step4 4. Add NaClO₂ portion-wise Step3->Step4 Step5 5. Stir at room temperature Step4->Step5 End End: 5-Hydroxynicotinic Acid Step5->End

Caption: Workflow for the oxidation of this compound.

Reduction to Alcohol

The aldehyde group can be reduced to a primary alcohol, (5-hydroxy-3-pyridyl)methanol, using various reducing agents. The choice of reagent depends on the desired selectivity and the presence of other reducible functional groups.

  • Sodium borohydride (NaBH₄): A mild and selective reagent for the reduction of aldehydes and ketones.

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce other functional groups like esters and carboxylic acids.[9]

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is a prime target for nucleophiles.[4][10][11] These reactions are fundamental for carbon-carbon bond formation and the introduction of new functionalities.

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[12][13][14] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[15][16] The nature of the ylide (stabilized or non-stabilized) will determine the stereochemistry (E/Z) of the resulting alkene.[12]

Generalized Wittig Reaction Protocol:

  • Ylide Generation: The phosphonium ylide is typically prepared in situ by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.[15]

  • Reaction with Aldehyde: The solution of this compound is added to the pre-formed ylide at low temperature (e.g., -78 °C to 0 °C).

  • Workup: The reaction is quenched, and the product is isolated. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or chromatography.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malonic esters, cyanoacetates) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[17][18] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine).[17][18]

Doebner Modification: A variation of the Knoevenagel condensation using pyridine as a solvent and a reactant with a carboxylic acid group (like malonic acid) often leads to concomitant decarboxylation.[17][19]

Protocol: Knoevenagel Condensation with Diethyl Malonate

  • Mixing Reagents: In a suitable solvent like ethanol or toluene, combine this compound (1.0 eq) and diethyl malonate (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Isolation: After completion, the product is isolated through standard workup procedures.

Nucleophilic_Addition cluster_wittig Wittig Reaction cluster_knoevenagel Knoevenagel Condensation Aldehyde This compound (Electrophile) Ylide Phosphorus Ylide (Nucleophile) Aldehyde->Ylide Active_Methylene Active Methylene Cmpd. (Nucleophile) Aldehyde->Active_Methylene Alkene Alkene Product Ylide->Alkene C=C formation Unsaturated α,β-Unsaturated Product Active_Methylene->Unsaturated C=C formation + H₂O elimination

Caption: Key nucleophilic addition reactions of this compound.

Considerations for Reaction Selectivity

When performing reactions with this compound, it is crucial to consider potential side reactions. For instance, in palladium-catalyzed cross-coupling reactions involving a bromo-substituted analogue, the aldehyde group can be problematic, leading to reduction or other unwanted transformations.[20] In such cases, protection of the aldehyde group, for example, as an acetal, is a common and effective strategy to ensure the desired outcome.[20]

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity profile, governed by the electronic contributions of the pyridine ring and the hydroxyl substituent. A thorough understanding of these electronic effects is paramount for designing successful synthetic strategies. The reactions outlined in this guide—oxidation, reduction, Wittig olefination, and Knoevenagel condensation—represent fundamental transformations that enable the conversion of this compound into a diverse array of more complex molecules. For researchers in drug discovery and materials science, this molecule serves as a valuable and adaptable platform for innovation.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 5-Hydroxynicotinaldehyde in Modern Drug Discovery

This compound, a pyridine derivative, is a compound of significant interest within the pharmaceutical and agrochemical sectors.[1] Its unique structure, featuring a pyridine ring, a hydroxyl group, and an aldehyde, makes it a versatile intermediate in the synthesis of novel active pharmaceutical ingredients (APIs).[1][2] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are dictated by the fundamental physicochemical properties of the molecules involved. Among the most critical of these are solubility and stability.

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the predicted solubility and stability of this compound. More importantly, it offers detailed, field-proven methodologies for the experimental determination of these crucial parameters. Understanding the solubility and stability of this compound is not merely an academic exercise; it is a prerequisite for successful formulation development, ensuring bioavailability, and establishing appropriate storage and handling protocols.[3]

Chemical and Physical Properties of this compound

A foundational understanding of the known properties of this compound is essential before delving into its solubility and stability.

PropertyValueSource
IUPAC Name 5-hydroxypyridine-3-carbaldehyde[4]
Molecular Formula C6H5NO2[4][5]
Molecular Weight 123.11 g/mol [4][5]
CAS Number 1060804-48-9[4]
Appearance Pale yellow solid (predicted)[2]

Projected Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. This compound possesses both polar and non-polar characteristics. The hydroxyl (-OH) and aldehyde (-CHO) groups, along with the nitrogen atom in the pyridine ring, are capable of hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar solvents.[6][7] Conversely, the aromatic pyridine ring provides a degree of non-polar character.

Based on these structural features, a predicted solubility profile in common laboratory solvents is presented below. It is imperative to note that these are theoretical predictions, and experimental verification is paramount.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterModerately SolubleThe hydroxyl and aldehyde groups can form hydrogen bonds with water.[8] However, the aromatic ring may limit high solubility.
MethanolSolubleSimilar to water, methanol can act as both a hydrogen bond donor and acceptor.
EthanolSolubleThe slightly larger non-polar alkyl chain of ethanol may enhance solubility compared to water.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate the hydroxyl group.
AcetonitrileModerately SolubleAcetonitrile is less polar than DMSO but should still be a reasonable solvent.
AcetoneModerately SolubleThe ketone group in acetone can act as a hydrogen bond acceptor.[8]
Non-Polar TolueneSparingly SolubleThe aromatic nature of toluene may allow for some interaction with the pyridine ring, but the polar functional groups will limit solubility.
HexaneInsolubleThe highly non-polar nature of hexane is unlikely to overcome the polar interactions within the this compound crystal lattice.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocol is a robust method for quantifying the solubility of this compound.

Methodology: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to expedite phase separation.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric assay.[9][10][11]

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Seal vials A->B C Shake/rotate at constant temperature B->C D Allow to reach equilibrium C->D E Settle or centrifuge D->E F Separate supernatant E->F G Dilute supernatant F->G H Analyze by HPLC/UV or other method G->H I Calculate concentration from calibration curve H->I J J I->J Calculate solubility

Caption: Workflow for Solubility Determination

Predicted Stability Profile and Potential Degradation Pathways

The stability of a pharmaceutical intermediate is a critical parameter that influences its shelf-life, formulation, and potential for generating impurities.[12] The chemical structure of this compound suggests several potential routes of degradation.

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (5-hydroxynicotinic acid).[8] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

  • Photodecomposition: Aromatic compounds, particularly those with heteroatoms and hydroxyl groups, can be susceptible to degradation upon exposure to UV light.[13]

  • pH-Dependent Degradation: The phenolic hydroxyl group and the pyridine nitrogen can ionize depending on the pH of the solution. This can affect the electron density of the aromatic ring and potentially influence the stability of the molecule. Hydroxypyridine derivatives are known to exhibit varying stability at different pH values.[14][15]

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[3][13][16][17]

Methodology: Stress Testing
  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent in which it is freely soluble).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add an appropriate volume of the stock solution to a solution of a strong acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Add an appropriate volume of the stock solution to a solution of a strong base (e.g., 0.1 M NaOH) and incubate at an elevated temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 80 °C).

    • Photostability: Expose a solution of this compound to a controlled light source (e.g., a combination of UV and visible light as per ICH Q1B guidelines).

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

  • Sample Neutralization and Quenching:

    • For acidic and basic hydrolysis samples, neutralize the solution before analysis. For oxidative degradation, the reaction may need to be quenched.

  • Analysis:

    • Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS).[9][10][18][19]

    • The method should be capable of separating the parent compound from any degradation products.

  • Data Evaluation:

    • Monitor the decrease in the concentration of this compound over time.

    • Identify and quantify any degradation products formed.

    • A mass balance should be performed to account for all the material.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare stock solution of This compound B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photostability A->F G Time-point sampling B->G C->G D->G E->G F->G H Neutralize/Quench samples G->H I Analyze by stability-indicating HPLC-PDA/MS method H->I J Monitor parent compound decrease I->J K Identify and quantify degradants J->K L Perform mass balance K->L

Caption: Workflow for Stability Assessment

Data Interpretation and Reporting

The data generated from these studies should be presented in a clear and concise manner.

  • Solubility Data: Tabulate the solubility values (e.g., in mg/mL or mol/L) for each solvent at the specified temperature.

  • Stability Data: For each stress condition, plot the percentage of this compound remaining against time. Report the rate of degradation and the half-life, if applicable. Chromatograms should be provided to show the separation of the parent compound from its degradation products.

Handling and Storage Recommendations

Based on the predicted stability and general knowledge of aldehydes, the following handling and storage recommendations are prudent:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to minimize oxidation and photodecomposition.[2]

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes.[4]

Conclusion

References

Methodological & Application

Synthesis of 5-Hydroxynicotinaldehyde Derivatives for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Hydroxynicotinaldehyde Scaffolds in Drug Discovery

This compound, a substituted pyridine carbaldehyde, represents a pivotal building block in the field of medicinal chemistry. Its unique electronic properties and versatile reactivity make it an attractive scaffold for the synthesis of a diverse array of derivatives with significant therapeutic potential. The pyridine ring, a common motif in many FDA-approved drugs, imparts favorable pharmacokinetic properties, while the hydroxyl and aldehyde functionalities serve as key handles for molecular elaboration. This guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization into medicinally relevant compounds, supported by detailed protocols and mechanistic insights. Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Core Synthesis of this compound: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-hydroxypyridine.[2][3][4][5][6] This reaction introduces a formyl group (-CHO) onto the electron-rich pyridine ring, specifically at the position para to the hydroxyl group.

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic iminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2][3][4][5][7] The electron-rich aromatic ring of 3-hydroxypyridine then attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. The hydroxyl group on the pyridine ring acts as an activating group, directing the electrophilic substitution to the C5 position.

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Ion Intermediate Vilsmeier_reagent->Intermediate 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine->Intermediate attacks This compound This compound Intermediate->this compound Hydrolysis

Caption: Mechanism of this compound Synthesis.

Protocol 1: Synthesis of this compound

This protocol details the Vilsmeier-Haack formylation of 3-hydroxypyridine.

Materials:

  • 3-Hydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring under a nitrogen atmosphere. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with 3-Hydroxypyridine: Dissolve 3-hydroxypyridine in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. This will hydrolyze the intermediate and neutralize the excess acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Characterization Data for this compound:

PropertyValue
Molecular Formula C₆H₅NO₂
Molecular Weight 123.11 g/mol
IUPAC Name 5-hydroxypyridine-3-carbaldehyde
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethanol, and DMSO

Derivatization of this compound for Medicinal Applications

The aldehyde and hydroxyl groups of this compound provide convenient points for diversification, allowing for the synthesis of a wide range of derivatives, including Schiff bases and chalcones, which are known to possess significant biological activities.[3][8][9]

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[10][11] Schiff bases derived from various aldehydes have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects.[10][12]

Diagram of Schiff Base Synthesis Workflow:

Schiff_Base_Synthesis 5-HNA This compound Reaction Condensation (Ethanol, Reflux) 5-HNA->Reaction Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Reaction Schiff_Base Schiff Base Derivative Reaction->Schiff_Base Purification Purification (Recrystallization) Schiff_Base->Purification Chalcone_Synthesis 5-HNA This compound Reaction Claisen-Schmidt Condensation (Base, Ethanol) 5-HNA->Reaction Acetophenone Substituted Acetophenone Acetophenone->Reaction Chalcone Chalcone Derivative Reaction->Chalcone Purification Purification (Column Chromatography) Chalcone->Purification

References

Application Notes & Protocols: Leveraging 5-Hydroxynicotinaldehyde in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of 5-Hydroxynicotinaldehyde

In the intricate field of natural product synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and elegance. This compound (also known as 5-hydroxy-3-pyridinecarboxaldehyde) has emerged as a highly valuable and versatile building block.[1][2] Its structure, featuring a pyridine core functionalized with both a nucleophilic hydroxyl group and an electrophilic aldehyde, offers a powerful platform for constructing complex molecular architectures.[1][3] This bifunctionality allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of alkaloids and other bioactive heterocyclic compounds that are of significant interest to the pharmaceutical and agrochemical industries.[3][4]

This guide provides an in-depth exploration of the strategic applications of this compound, focusing on key reactions and providing detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 1060804-48-9[2][5][6]
Molecular Formula C₆H₅NO₂[2][5]
Molecular Weight 123.11 g/mol [2][5]
IUPAC Name 5-hydroxypyridine-3-carbaldehyde[2]
Boiling Point 391.9 °C at 760 mmHg[5]
SMILES C1=C(C=NC=C1O)C=O[2]
Appearance Solid (typically white to light brown powder)[4]
Solubility Soluble in water and alcohol[4]

Core Synthetic Applications: A Gateway to Alkaloid Scaffolds

The unique electronic and structural features of this compound make it particularly suitable for constructing heterocyclic systems that form the core of many natural products. Pyridine-containing alkaloids, found in organisms from marine sponges to clubmosses (Lycopodium genus), often exhibit potent biological activities and represent attractive targets for total synthesis.[7][8][9]

Key Transformation: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis and a primary application for this compound. This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or related heterocyclic system.[10][11][12]

Causality of the Reaction: The reaction's success hinges on the formation of an electrophilic iminium ion intermediate under acidic conditions.[11][13] The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion to close the ring. The pyridine ring in this compound, while less nucleophilic than an indole or a phenol, can still participate in or influence such cyclizations, making its derivatives key intermediates.

pictet_spengler_mechanism cluster_reactants Reactants amine β-Arylethylamine aldehyde This compound imine imine aldehyde->imine iminium Iminium Ion (Electrophilic) spiro Spirocyclic Intermediate iminium->spiro Intramolecular Electrophilic Attack product product spiro->product Rearomatization - H⁺ imine->iminium + H⁺ (Acid Catalyst)

Caption: Mechanism of the Pictet-Spengler reaction.

Protocol 1: Synthesis of a Hydroxypyridyl-fused Tetrahydro-β-carboline

This protocol describes a representative Pictet-Spengler reaction using this compound and tryptamine to synthesize a core scaffold relevant to many indole alkaloids.

Objective:

To synthesize 6-hydroxy-8,9,10,11-tetrahydro-7H-pyrido[3',4':4,5]cyclohepta[1,2-b]indole via a Pictet-Spengler cyclization.

Materials & Reagents:
  • This compound (97% purity or higher)

  • Tryptamine

  • Trifluoroacetic Acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Methanol (MeOH), ACS Grade

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate (EtOAc) and Hexanes (for chromatography)

Experimental Workflow Diagram

workflow_diagram start 1. Dissolve Reactants (this compound & Tryptamine) in anhydrous DCM add_catalyst 2. Add Trifluoroacetic Acid (TFA) (catalyst) dropwise at 0 °C start->add_catalyst react 3. Stir Reaction (Allow to warm to RT, monitor by TLC) add_catalyst->react quench 4. Quench Reaction (Add saturated NaHCO₃ solution) react->quench extract 5. Extraction (Separate layers, extract aqueous phase with DCM) quench->extract wash_dry 6. Wash & Dry (Wash combined organic layers with brine, dry over Na₂SO₄) extract->wash_dry concentrate 7. Concentrate (Remove solvent under reduced pressure) wash_dry->concentrate purify 8. Purification (Silica gel column chromatography) concentrate->purify characterize 9. Characterization (NMR, HRMS, IR) purify->characterize

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.23 g, 10.0 mmol, 1.0 equiv) and tryptamine (1.60 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Cool the flask to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (0.85 mL, 11.0 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Causality Insight: TFA serves as the acid catalyst, protonating the intermediate imine to form the highly electrophilic iminium ion necessary for the cyclization to proceed efficiently.[11][12]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up - Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution to neutralize the TFA. Stir vigorously for 15 minutes.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Work-up - Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient eluent system (e.g., 0% to 10% Methanol in Ethyl Acetate) to isolate the pure product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Safety Precautions:
  • Work in a well-ventilated fume hood.

  • Trifluoroacetic acid is highly corrosive and volatile. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane is a suspected carcinogen; avoid inhalation and skin contact.

Expanding Synthetic Utility

Beyond the Pictet-Spengler reaction, the dual functionality of this compound opens doors to a variety of other synthetic strategies crucial for natural product synthesis.

Table: Potential Reactions and Applications
Functional GroupReaction TypePotential Application in Synthesis
Aldehyde Wittig ReactionFormation of C=C bonds for chain elongation or ring formation.
Reductive AminationIntroduction of substituted amine functionalities.
Knoevenagel CondensationSynthesis of α,β-unsaturated systems, precursors for Michael additions.
Hydroxyl O-Alkylation (Williamson Ether Synthesis)Modification of solubility and electronic properties; introduction of protecting groups or linking chains.
O-AcylationFormation of esters for prodrug strategies or as protecting groups.
Directed Ortho-metalationFunctionalization of the C4 or C6 position of the pyridine ring.

The strategic protection of either the aldehyde or hydroxyl group allows for selective transformations at the other site, providing chemists with precise control over the synthetic route. This modularity is essential when constructing complex, polycyclic natural products.[14]

Conclusion

This compound is more than just a simple intermediate; it is a strategic building block that provides an efficient entry point into the synthesis of complex and biologically relevant natural products, particularly alkaloids. Its commercial availability and predictable reactivity in key transformations like the Pictet-Spengler reaction make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. The protocols and strategies outlined in this guide are intended to serve as a foundation for innovation, enabling scientists to harness the full synthetic potential of this versatile molecule.

References

The Versatile Precursor: Application Notes for 5-Hydroxynicotinaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Hydroxynicotinaldehyde

This compound, a pyridine derivative featuring both a nucleophilic hydroxyl group and an electrophilic aldehyde, is a uniquely versatile building block in organic synthesis. Its dual reactivity allows for a range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds. These scaffolds are of paramount interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. The strategic placement of the hydroxyl and aldehyde groups on the pyridine ring enables participation in a variety of condensation and cyclization reactions, leading to the formation of chalcones, coumarins, pyrimidines, pyrazoles, and other valuable heterocyclic systems.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 1060804-48-9
Molecular Formula C₆H₅NO₂
Molecular Weight 123.11 g/mol
IUPAC Name 5-hydroxypyridine-3-carbaldehyde
Synonyms 5-Formyl-3-hydroxypyridine, 5-Hydroxy-pyridine-3-carboxaldehyde
Appearance Typically a solid

Synthetic Pathways from this compound

This guide will detail the synthesis of four major classes of heterocyclic compounds using this compound as the primary precursor. The following diagram illustrates the overall synthetic strategy.

G start This compound chalcone Pyridyl Chalcones start->chalcone Claisen-Schmidt Condensation knoevenagel Knoevenagel Adducts start->knoevenagel Knoevenagel Condensation pyrimidine Pyridyl-Substituted Pyrimidines chalcone->pyrimidine Cyclocondensation (with Guanidine/Urea) pyrazole Pyridyl-Substituted Pyrazoles chalcone->pyrazole Cyclocondensation (with Hydrazine) coumarin Pyridyl-Analogous Coumarins knoevenagel->coumarin Intramolecular Cyclization

Caption: Synthetic routes from this compound.

Part 1: Synthesis of Pyridyl-Substituted Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are valuable intermediates for the synthesis of various heterocyclic compounds, including pyrimidines and pyrazoles. The Claisen-Schmidt condensation is the cornerstone reaction for chalcone synthesis, involving the base-catalyzed reaction of an aldehyde with a ketone.

Causality of Experimental Choices

The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is critical to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of this compound. The subsequent dehydration of the aldol adduct is typically spontaneous under the reaction conditions, driven by the formation of a stable, conjugated system. Ethanol is a common solvent as it effectively dissolves both the reactants and the base.

Detailed Experimental Protocol: Synthesis of (E)-1-phenyl-3-(5-hydroxypyridin-3-yl)prop-2-en-1-one

This protocol describes a representative Claisen-Schmidt condensation.

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and acetophenone in ethanol. Stir the mixture at room temperature until all solids are dissolved.[1]

  • Slowly add an aqueous solution of NaOH (10-40%) to the reaction mixture while stirring.[1]

  • Continue stirring the reaction at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[1]

  • After the reaction is complete (typically 4-24 hours), pour the mixture into a beaker of crushed ice.[2]

  • Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the chalcone product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation:

Reactant AReactant BBaseSolventTypical YieldReference
This compoundAcetophenoneNaOHEthanol60-80%Adapted from[1]
This compound4'-ChloroacetophenoneKOHEthanol65-85%Adapted from[3]

Part 2: Synthesis of Pyridyl-Substituted Pyrimidines and Pyrazoles from Chalcones

The chalcone scaffold, with its 1,3-dielectrophilic nature, is an excellent precursor for the synthesis of five- and six-membered heterocycles through cyclocondensation reactions with binucleophiles.

Synthesis of Pyridyl-Substituted Pyrimidines

Pyrimidines are synthesized by reacting chalcones with guanidine or urea in the presence of a base.

Mechanism Insight: The reaction proceeds via a Michael addition of the nucleophilic nitrogen of guanidine or urea to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Detailed Experimental Protocol:

  • Dissolve the pyridyl-substituted chalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add guanidine hydrochloride (1 equivalent) and a solution of potassium hydroxide (KOH) to the mixture.[2]

  • Reflux the reaction mixture for several hours (typically 8-12 hours).[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.[2]

  • The precipitated product is filtered, washed with water, dried, and recrystallized from ethanol.[2]

Synthesis of Pyridyl-Substituted Pyrazoles

Pyrazoles are formed through the reaction of chalcones with hydrazine or its derivatives.

Mechanism Insight: Similar to pyrimidine synthesis, the reaction begins with a Michael addition of a hydrazine nitrogen to the chalcone. The subsequent intramolecular cyclization involves the second nitrogen atom of the hydrazine attacking the carbonyl carbon of the chalcone, followed by dehydration to form the stable pyrazole ring.[4]

Detailed Experimental Protocol:

  • To a solution of the pyridyl-substituted chalcone (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent).[5]

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reflux the mixture for 4-6 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the pyrazoline intermediate, which can then be oxidized to the pyrazole or may form directly depending on the reaction conditions.[5]

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.[6]

G chalcone Pyridyl Chalcone pyrimidine Pyridyl-Substituted Pyrimidine chalcone->pyrimidine Base-catalyzed Cyclocondensation pyrazole Pyridyl-Substituted Pyrazole chalcone->pyrazole Acid/Base-catalyzed Cyclocondensation guanidine Guanidine/Urea guanidine->pyrimidine hydrazine Hydrazine hydrazine->pyrazole

Caption: Cyclocondensation of chalcones to form pyrimidines and pyrazoles.

Part 3: Synthesis of Pyridyl-Analogous Coumarins via Knoevenagel Condensation

Coumarins are a class of benzopyrones, but analogous structures can be synthesized from this compound. The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound, is a key step in this synthesis.[7]

Causality of Experimental Choices

The use of a weak base like piperidine or an amine is crucial to catalyze the reaction without promoting self-condensation of the aldehyde.[7] The active methylene compound, such as diethyl malonate or ethyl acetoacetate, possesses acidic α-hydrogens that are readily deprotonated by the weak base to form a carbanion. This carbanion then acts as a nucleophile, attacking the aldehyde. The subsequent intramolecular cyclization (a transesterification or lactonization) is often facilitated by the presence of the hydroxyl group on the pyridine ring, leading to the formation of the coumarin-like scaffold.

Detailed Experimental Protocol: Synthesis of a Pyridyl-Pyranone

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (a few drops).[8]

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Quantitative Data for Knoevenagel Condensation:

AldehydeActive Methylene CompoundCatalystSolventTypical YieldReference
SalicylaldehydeDiethyl malonatePiperidineEthanolHigh[7][8]
This compoundEthyl cyanoacetatePiperidineEthanolGood to HighAdapted from[7]
This compoundMalononitrileAmmonium AcetateSolvent-freeHighAdapted from[9]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of medicinally and materially important heterocyclic compounds. The protocols detailed in this guide provide a robust framework for researchers to explore the rich chemistry of this starting material. The strategic application of fundamental organic reactions such as the Claisen-Schmidt and Knoevenagel condensations, followed by cyclization reactions, opens up a vast chemical space for the design and synthesis of novel heterocyclic structures.

References

Protocol for the Purification of 5-Hydroxynicotinaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Hydroxynicotinaldehyde is a pivotal intermediate in organic synthesis, serving as a versatile building block for a range of pharmaceutical compounds, dyes, and other specialty chemicals.[1] The purity of this aldehyde is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent developmental stages. The presence of an aldehyde functional group also introduces the risk of oxidation and other degradation pathways, making a robust and efficient purification protocol essential.[2]

This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. The methodology is designed to be a self-validating system, emphasizing the rationale behind procedural choices to ensure reproducibility and high purity of the final product.

Pillar 1: The Principle of Separation - Rationale for Normal-Phase Chromatography

The molecular structure of this compound, featuring a hydroxyl group (-OH), an aldehyde group (-C=O), and a nitrogen atom within the pyridine ring, renders it a significantly polar molecule.[3][4] This inherent polarity is the key to its chromatographic separation.

We have selected Normal-Phase Chromatography (NPC) for this protocol. The foundational principle of NPC involves a polar stationary phase (silica gel) and a non-polar or moderately polar mobile phase.[5][6] In this system, molecules are separated based on their relative polarity; more polar compounds, like this compound, will have a stronger affinity for the polar silica gel. This causes them to adsorb more strongly and travel more slowly through the column compared to less polar impurities, which are carried along more readily by the mobile phase.[5][7]

The initial and most critical step in developing a successful column chromatography protocol is the optimization of the mobile phase (eluent) using Thin-Layer Chromatography (TLC) . TLC serves as a rapid, small-scale pilot for the larger column separation. The ideal solvent system is one that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, as this typically translates to the best separation on a flash column.[8]

Expert Insight: Why Not Reversed-Phase?

While Reversed-Phase Chromatography (RPC), which uses a non-polar stationary phase and a polar mobile phase, is a powerful and common technique, NPC is often more intuitive and effective for purifying highly polar, organic-soluble compounds like this compound.[9][10] In RPC, this polar compound would have very little retention and elute quickly, potentially co-eluting with other polar impurities or the solvent front, making separation more challenging.

Pillar 2: Experimental Protocol - A Self-Validating Workflow

This protocol is divided into two main stages: method development using TLC and the scaled-up purification using flash column chromatography.

Materials & Equipment
CategoryItemSpecifications
Stationary Phase Silica Gel for Flash Chromatography230-400 mesh (40-63 µm)
TLC PlatesSilica gel 60 F₂₅₄
Glassware Glass Chromatography ColumnAppropriate size for scale (e.g., 40 mm ID for 1-5 g scale)
Collection VesselsTest tubes or Erlenmeyer flasks
Pipettes, Beakers, Round-bottom flasksStandard laboratory-grade
Solvents Ethyl Acetate (EtOAc)HPLC Grade
HexanesHPLC Grade
Dichloromethane (DCM)HPLC Grade
Triethylamine (TEA)Reagent Grade (optional modifier)
Equipment UV Lamp254 nm for TLC visualization
Rotary EvaporatorFor solvent removal
Fume HoodMandatory for all steps

Workflow Diagram

G cluster_0 Part A: Method Development cluster_1 Part B: Column Purification cluster_2 Part C: Isolation & Analysis TLC_Prep 1. Prepare Crude Sample & TLC Plate TLC_Dev 2. Develop TLC in Various Solvents TLC_Prep->TLC_Dev TLC_Vis 3. Visualize Spots (UV 254 nm) TLC_Dev->TLC_Vis TLC_Select 4. Select Optimal Solvent (Rf ≈ 0.3) TLC_Vis->TLC_Select Col_Pack 5. Pack Column with Silica Gel TLC_Select->Col_Pack Col_Load 6. Dry Load Crude Sample Col_Pack->Col_Load Col_Elute 7. Elute with Gradient Solvent System Col_Load->Col_Elute Col_Collect 8. Collect Fractions Col_Elute->Col_Collect Frac_Analysis 9. Analyze Fractions by TLC Col_Collect->Frac_Analysis Combine 10. Combine Pure Fractions Frac_Analysis->Combine Evap 11. Evaporate Solvent Combine->Evap Final_Product 12. Obtain Pure Product Evap->Final_Product

Caption: Overall workflow for the purification of this compound.

Part A: TLC Method Development
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent like dichloromethane or ethyl acetate.

  • TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Solvent Screening: Develop the TLC plate in a chamber containing a pre-determined solvent system. Screen several systems with varying polarities. A good starting point is mixtures of ethyl acetate in hexanes (e.g., 10%, 20%, 30%, 40% EtOAc/Hexanes).[2]

  • Visualization: After development, dry the plate and visualize the separated spots under a UV lamp at 254 nm. The aromatic pyridine ring of the target compound will allow for easy visualization.[2]

  • Optimal System Selection: Identify the solvent system that places the spot corresponding to this compound at an Rƒ value of approximately 0.3. This system will form the basis for the column's mobile phase.

Part B: Flash Column Chromatography Protocol
  • Column Preparation:

    • Securely clamp the column in a vertical position inside a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a ~1 cm layer of sand over the plug to create a flat base.[8]

    • Fill the column with the dry silica gel (a good rule of thumb is ~50-100 g of silica per 1 g of crude material).

    • Gently tap the column to pack the silica, then add another ~1 cm layer of sand on top.

  • Sample Loading (Dry Loading Technique):

    • Dissolve the entire crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Carefully remove the solvent by rotary evaporation to yield a dry, free-flowing powder of the crude product adsorbed onto the silica.[11]

    • Gently and evenly pour this powder onto the top layer of sand in the prepared column. This dry loading method prevents band broadening and leads to superior separation.[11]

  • Elution (Gradient Method):

    • Begin elution with a solvent system that is less polar than the optimal system determined by TLC (e.g., if 30% EtOAc/Hexanes was optimal, start with 10% or 15% EtOAc/Hexanes). This will wash out non-polar impurities first.

    • Carefully add the eluent to the top of the column, ensuring not to disturb the top layer of the packing.

    • Apply gentle positive pressure (using a pump or house air) to achieve a steady flow rate (a drop rate of a few drops per second is typical for flash chromatography).

    • Systematically collect the eluting solvent in numbered test tubes (fractions).

    • Gradually increase the polarity of the mobile phase.[2][12] For example, after collecting a set number of fractions with 15% EtOAc, switch to 30% EtOAc to elute the target compound, and finally to a more polar mixture (e.g., 50% EtOAc) to elute any highly polar baseline impurities.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot several fractions on a single TLC plate for direct comparison.[13]

    • Combine the fractions that contain only the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a solid.[12]

Pillar 3: Trustworthiness & Authoritative Grounding

A protocol's reliability hinges on understanding the "why" behind each step. This section provides expert insights into potential challenges and the scientific rationale for specific procedural choices.

Chromatography Principle Diagram

G cluster_0 Normal-Phase Chromatography Column Mobile Phase (Non-Polar) Stationary Phase (Silica Gel - Polar) Elution Direction ↓ Impurity Non-Polar Impurity Target Polar Target (this compound)

Caption: Separation principle of polar and non-polar compounds in NPC.

Troubleshooting Common Issues
ObservationPotential CauseSuggested Solution
Product Does Not Elute The mobile phase is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage (1-5%) of methanol to the ethyl acetate/hexanes mixture can be effective.[2]
Co-elution of Impurities The chosen solvent system has insufficient resolving power for the impurities present.Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol). A slower, more gradual gradient during elution can also improve separation.[2]
Peak Tailing The compound is interacting too strongly or irreversibly with the acidic silanol groups on the silica surface. This is common for basic compounds like pyridines.Deactivate the silica by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This neutralizes the acidic sites and improves peak shape.[8][12]
Product Degradation on Column The compound is sensitive to the acidic nature of standard silica gel.Use deactivated (neutral) silica gel for the column, or pre-treat the column by flushing it with a solvent system containing triethylamine before loading the sample.[11]

Safety Precautions

This compound is classified as a substance that may cause skin, eye, and respiratory irritation.[3] All handling and purification steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

Application Note: A Comprehensive Guide to the Quantitative Analysis of 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the accurate and robust quantification of 5-Hydroxynicotinaldehyde (5-HNA), a key metabolite in the vitamin B6 pathway. We present field-proven insights and detailed protocols for multiple analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals who require reliable analytical methods for 5-HNA in various matrices. We delve into the causality behind experimental choices, from sample preparation to method validation, to ensure trustworthy and reproducible results.

Introduction: The Significance of this compound (5-HNA) Quantification

This compound is a pyridine derivative and an aldehyde form of a vitamin B6 vitamer. Vitamin B6 is not a single compound but a group of related vitamers, including pyridoxine, pyridoxal, and pyridoxamine, which are essential cofactors in a wide range of enzymatic reactions, particularly in amino acid metabolism.[1] The accurate quantification of these vitamers and their metabolites is crucial for understanding metabolic pathways, diagnosing deficiency diseases, and in drug development.[2][3] 5-HNA, as a related aldehyde, presents unique analytical challenges due to its polarity and potential reactivity.

The development of sensitive and selective analytical methods is therefore paramount for pharmacokinetic studies, clinical diagnostics, and quality control in pharmaceutical and food sciences.[1] This guide provides the foundational principles and step-by-step protocols for establishing a robust analytical workflow for 5-HNA.

Physicochemical Properties of this compound

Understanding the molecule's properties is the first step in developing a successful analytical method.

PropertyValueSource
IUPAC Name 5-hydroxypyridine-3-carbaldehyde[4]
Molecular Formula C₆H₅NO₂[4][5]
Molecular Weight 123.11 g/mol [4][5]
CAS Number 1060804-48-9[5]
Nature A polar aromatic aldehyde.Inferred

Its polarity suggests that reversed-phase liquid chromatography is a suitable separation technique, while the aldehyde group offers a site for derivatization to enhance detection if necessary.[6]

Core Analytical Strategies: Method Selection

The choice of analytical technique depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. While several methods exist for related compounds[1], we will focus on the most effective and widely adopted techniques: HPLC with optical detection and LC-MS/MS.

dot

Caption: General analytical workflow for 5-HNA quantification.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC is a robust and widely accessible technique for quantifying vitamin B6 and its metabolites.[3][7]

  • Principle: Separation is achieved on a stationary phase (typically C18) based on the analyte's differential partitioning between the solid stationary phase and a liquid mobile phase. For a polar compound like 5-HNA, a reversed-phase setup is ideal.[6]

  • Causality: A C18 column is chosen for its hydrophobic nature, which provides adequate retention for moderately polar aromatic compounds like 5-HNA when used with a highly aqueous mobile phase. An acidic modifier (e.g., formic or acetic acid) is often added to the mobile phase to suppress the ionization of any acidic or basic functional groups, leading to improved peak shape and reproducible retention times.[8]

  • Detection:

    • UV Detection: Suitable due to the aromatic pyridine ring. The optimal wavelength must be determined by scanning a standard solution.

    • Fluorescence Detection (FLD): Often provides higher sensitivity and selectivity than UV. While native fluorescence may be weak, derivatization can be employed.

    • Derivatization: To enhance sensitivity, especially for UV detection at low concentrations, 5-HNA can be derivatized. A common strategy for aldehydes is reaction with 2,4-dinitrophenylhydrazine (DNPH) to form a highly chromophoric hydrazone, which can be detected at higher wavelengths with less interference.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity.[10][11] It is the preferred method for measuring trace levels of vitamin B6 metabolites in complex biological matrices.[2]

  • Principle: Combines the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer.[11] The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode.

  • Causality: In MRM mode, a specific precursor ion (matching the molecular weight of 5-HNA) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise from the sample matrix and providing exceptional selectivity and low limits of detection.[12]

  • Ionization: Electrospray Ionization (ESI) is the most common ionization source for this type of polar molecule. 5-HNA is expected to ionize well in positive mode ESI ([M+H]⁺) due to the nitrogen atom in the pyridine ring.

TechniqueSelectivitySensitivityThroughputCost/ComplexityDerivatization
HPLC-UV ModerateModerate (µg/mL)HighLowOptional, for sensitivity
HPLC-FLD GoodGood (ng/mL)HighModerateOptional, for sensitivity
LC-MS/MS ExcellentExcellent (pg/mL)HighHighNot required
GC-MS ExcellentGood-ExcellentModerateModerateRequired

Sample Preparation: The Key to Reliable Data

Proper sample preparation is critical to remove interferences that can suppress analyte signal, damage the analytical column, and lead to inaccurate results. The choice of technique depends on the sample matrix.

  • Protein Precipitation (PPT): The simplest method for biological fluids like plasma or serum. It involves adding a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to denature and precipitate proteins.[2] It is fast and effective but may leave other small-molecule interferences in the supernatant.

  • Liquid-Liquid Extraction (LLE): Separates the analyte based on its solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). This technique can provide a cleaner extract than PPT.[13]

  • Solid-Phase Extraction (SPE): A highly selective and effective technique that uses a solid sorbent to bind the analyte of interest or the interfering components. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample. For 5-HNA, a mixed-mode or polymeric reversed-phase sorbent would likely be effective.

dot

Caption: A typical protein precipitation workflow for plasma samples.

Detailed Experimental Protocols

The following protocols are robust starting points for method development and validation. Analysts should perform their own optimization based on their specific instrumentation and sample types.

Protocol 1: Quantification by Reversed-Phase HPLC with UV Detection

This protocol is designed for routine analysis where high sensitivity is not the primary requirement.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)[14]

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 100 x 2.1 mm, 2.6 µmProvides good retention and resolution for polar analytes.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 70% B over 8 minutesA gradient is recommended to elute the analyte with good peak shape and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[16]
Injection Vol. 5 µLMinimize potential for peak distortion.
UV Wavelength 280 nm (Verify with standard)A common wavelength for pyridine-containing compounds; must be optimized.

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-HNA standard in 10 mL of methanol.

  • Working Standards: Serially dilute the stock solution with mobile phase A to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Prepare samples using an appropriate technique (see Section 3) and reconstitute the final extract in mobile phase A.

  • Analysis: Inject standards to generate a calibration curve, followed by the unknown samples.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is ideal for bioanalysis and trace-level quantification.[10]

1. Materials and Reagents:

  • As per Protocol 1.

  • Internal Standard (IS): A stable isotope-labeled version of 5-HNA (e.g., 5-HNA-d3) is highly recommended for best accuracy and precision.[10] If unavailable, a structurally similar compound can be used.

2. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides sharper peaks and better resolution, which enhances MS sensitivity.[16]
Column C18, 50 x 2.1 mm, 1.7 µmShorter column for faster analysis times typical in high-throughput labs.[14]
Mobile Phase As per Protocol 1Formic acid is a volatile buffer compatible with ESI-MS.[17]
Gradient 5% B to 95% B over 3 minutesA fast gradient is suitable for UPLC systems.
Flow Rate 0.5 mL/minTypical for a 1.7 µm particle column.
Column Temp. 40 °CEnsures reproducible retention times.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar compounds; positive mode targets the protonated molecule.
MRM Transition To be determined by infusionInfuse a standard solution to find the precursor ion [M+H]⁺ and the most stable, intense product ion(s).
Source Params. Instrument DependentOptimize spray voltage, gas flows, and temperature for maximum signal stability and intensity.[12]

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of 5-HNA and the Internal Standard (if used) at 1 mg/mL in methanol.

  • Working Standards: Prepare calibration standards (e.g., 0.1 ng/mL to 200 ng/mL) by diluting the 5-HNA stock. Spike each standard and sample with a constant concentration of the IS (e.g., 50 ng/mL).

  • Sample Preparation: Use a robust method like SPE or PPT (Protocol in Section 3). After extraction and evaporation, reconstitute in the initial mobile phase.

  • Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration.

Method Validation: Ensuring Trustworthy Results

A developed method must be validated to ensure it is fit for its intended purpose.[10] Key parameters to assess include:

Validation ParameterAcceptance Criteria (Typical)Description
Linearity (r²) > 0.99The method's ability to elicit results that are directly proportional to the concentration.[16]
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)The closeness of the measured value to the true value.[10]
Precision (% CV) < 15% (Inter- and Intra-day) (<20% at LLOQ)The degree of agreement among individual test results when the procedure is applied repeatedly.[10][14]
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; with acceptable accuracy & precisionThe lowest concentration on the calibration curve that can be quantified reliably.[12]
Selectivity No significant interfering peaks at the retention time of the analyte.Demonstrates that the method can differentiate the analyte from other components in the matrix.
Recovery Consistent, precise, and reproducible.The efficiency of the extraction process.

References

Application Notes and Protocols: 5-Hydroxynicotinaldehyde in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Covalent Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space more efficiently, often yielding hits with high ligand efficiency.[1][3] A specialized and increasingly impactful subset of FBDD is the use of covalent fragments. These fragments possess a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein, offering prolonged duration of action and high potency.[4][5][6]

Among the various electrophilic warheads, aldehydes represent a class of "tunable" reactive groups. Their reactivity can be modulated by the electronic environment of the fragment scaffold, allowing for a balance between target engagement and off-target reactivity. This application note focuses on 5-Hydroxynicotinaldehyde , a heterocyclic aldehyde fragment, as a versatile tool in covalent FBDD campaigns. Its unique structure, featuring a pyridine ring, a hydroxyl group, and an aldehyde, provides a rich scaffold for developing selective and potent inhibitors.

The pyridine ring can engage in hydrogen bonding and pi-stacking interactions, while the hydroxyl group can act as a hydrogen bond donor or acceptor, providing crucial anchor points within a protein binding pocket. The aldehyde serves as the covalent warhead, primarily targeting nucleophilic residues like lysine and cysteine.[7]

This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for effectively utilizing this compound in a covalent FBDD campaign.

Part 1: The Chemistry of this compound as a Covalent Probe

This compound (C₆H₅NO₂) is a small organic molecule well-suited for fragment screening.[8][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 123.11 g/mol --INVALID-LINK--[8]
Molecular Formula C₆H₅NO₂--INVALID-LINK--[8]
IUPAC Name 5-hydroxypyridine-3-carbaldehyde--INVALID-LINK--[8]
CAS Number 1060804-48-9--INVALID-LINK--[8]

The core of its utility in covalent FBDD lies in the reactivity of the aldehyde group. Aldehydes can form covalent bonds with nucleophilic amino acid side chains, most notably the primary amine of lysine (forming a Schiff base) and the thiol group of cysteine (forming a thiazolidine).[7][10]

The reaction with lysine is often reversible, making it a suitable starting point for developing reversible covalent inhibitors, while the reaction with cysteine can lead to a more stable, irreversible linkage. The electronic properties of the hydroxypyridine ring system influence the electrophilicity of the aldehyde carbon, allowing for a degree of control over its reactivity.

G cluster_lysine Reaction with Lysine cluster_cysteine Reaction with Cysteine Lysine Protein-Lys-NH2 (Nucleophile) Intermediate_L Carbinolamine Intermediate Lysine->Intermediate_L Nucleophilic Attack Fragment_L This compound (Electrophile) Fragment_L->Intermediate_L SchiffBase Schiff Base Adduct (Reversible Covalent Bond) Intermediate_L->SchiffBase -H2O Cysteine Protein-Cys-SH (Nucleophile) Hemithioacetal Hemithioacetal Intermediate Cysteine->Hemithioacetal Nucleophilic Attack Fragment_C This compound (Electrophile) Fragment_C->Hemithioacetal Thiazolidine Thiazolidine Adduct (Stable Covalent Bond) Hemithioacetal->Thiazolidine Cyclization

Figure 1: Covalent modification mechanisms of this compound with Lysine and Cysteine residues.

Part 2: Experimental Design and Screening Workflow

A successful covalent FBDD campaign requires a multi-stage approach to identify, validate, and characterize fragment hits. The following workflow is recommended for screening this compound.

FBDD_Workflow LibPrep Library Preparation & QC PrimScreen Primary Screening (Mass Spectrometry) LibPrep->PrimScreen High-Quality Fragments HitDeconv Hit Deconvolution & Validation PrimScreen->HitDeconv Putative Hits StructBio Structural Biology (X-ray / NMR) HitDeconv->StructBio Confirmed Binders HitToLead Hit-to-Lead Optimization StructBio->HitToLead Structure-Guided Design

Figure 2: High-level workflow for a covalent fragment screening campaign using this compound.

Protocol 1: Fragment Library Preparation and Quality Control

The integrity and purity of the fragment are paramount for reliable screening results.[11]

Objective: To prepare a high-quality, validated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • NMR tubes, d6-DMSO

  • LC-MS system

Procedure:

  • Solubility Assessment:

    • Prepare a series of dilutions of this compound in the primary screening buffer (e.g., PBS) to determine its maximum soluble concentration. Visual inspection for precipitation is a primary indicator.

  • Stock Solution Preparation:

    • Accurately weigh the this compound powder.

    • Dissolve in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Quality Control (QC) via NMR and LC-MS:

    • NMR: Acquire a ¹H-NMR spectrum of a ~1 mM solution in d6-DMSO.[11] Confirm that the observed peaks match the expected structure of this compound and that purity is >95%.

    • LC-MS: Analyze the stock solution to confirm the correct mass and purity. This also provides a baseline for later screening experiments.

Protocol 2: Primary Screening by Intact Protein Mass Spectrometry

Intact protein mass spectrometry (MS) is a robust and high-throughput method for identifying covalent fragment binding.[4][12] It directly measures the mass increase of the target protein upon covalent modification.

Objective: To identify covalent binding of this compound to the target protein.

Materials:

  • Purified target protein (at a known concentration, e.g., 10 µM in PBS)

  • This compound stock solution (100 mM in DMSO)

  • LC-MS system suitable for intact protein analysis (e.g., Q-TOF)

  • Reaction tubes

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing the target protein (final concentration 10 µM) and this compound (final concentration 200 µM, from the DMSO stock). The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

    • Include a negative control with protein and DMSO only.

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).

  • LC-MS Analysis:

    • Inject the incubated samples onto the LC-MS system. Use a column suitable for protein separation (e.g., C4).

    • Acquire mass spectra across the protein elution peak.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the mass of the intact protein.

    • Compare the mass of the protein in the fragment-treated sample to the DMSO control.

    • A mass shift corresponding to the molecular weight of this compound (123.11 Da) indicates covalent binding. A mass shift of 105.09 Da (123.11 - 18.02 for H₂O) would indicate Schiff base formation with lysine.

Table 2: Expected Mass Shifts in Intact Protein MS

Reaction TypeTarget ResidueTheoretical Mass Shift (Da)Notes
Schiff Base Lysine+105.09Loss of H₂O molecule
Thiazolidine Cysteine+123.11Direct addition

Part 3: Hit Validation and Structural Characterization

Positive hits from the primary screen require validation to rule out false positives and to determine the specific site of interaction.

Protocol 3: Binding Site Identification by Peptide Mapping Mass Spectrometry

This "bottom-up" proteomics approach pinpoints the exact amino acid residue modified by the fragment.[13][14]

Objective: To identify the specific peptide and amino acid residue modified by this compound.

Materials:

  • Validated protein-fragment adduct sample from Protocol 2

  • Control protein sample (DMSO treated)

  • Dithiothreitol (DTT), Iodoacetamide (IAM)

  • Protease (e.g., Trypsin)

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Sample Preparation:

    • Take the control and adduct samples. Reduce disulfide bonds with DTT and alkylate free cysteines with IAM. This step is crucial to prevent non-specific disulfide bonding and to differentiate unmodified cysteines from those that did not react with the fragment.

    • Perform a buffer exchange to a digestion-compatible buffer (e.g., ammonium bicarbonate).

  • Proteolytic Digestion:

    • Add trypsin to both samples and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS. The system will fragment the peptides and measure the masses of the resulting ions.

  • Data Analysis:

    • Use proteomics software to search the MS/MS data against the known sequence of the target protein.

    • In the fragment-treated sample, search for peptides with a mass modification corresponding to the mass of this compound (+123.11 Da or +105.09 Da).

    • The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid that is adducted.

Protocol 4: Structural Elucidation by X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional information about how the fragment binds to the target protein, which is invaluable for structure-based drug design.[15][16][17]

Objective: To determine the 3D structure of the protein-fragment complex.

Materials:

  • Highly pure and concentrated target protein

  • This compound

  • Crystallization screens and reagents

  • Synchrotron X-ray source

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with a slight excess of this compound.

    • Soaking: Grow crystals of the apo-protein first, then transfer them to a solution containing this compound for a defined period (minutes to hours).[18]

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the structure using molecular replacement if an apo-structure is available.

    • Analyze the electron density map to confirm the presence of the fragment and its covalent linkage to a specific residue. The map will clearly show the location and orientation of the fragment within the binding pocket.

Protocol 5: Orthogonal Validation and Affinity Measurement by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming fragment binding in solution and for mapping the binding site on the protein.[19][20][21][22]

Objective: To confirm binding and map the interaction site using protein-observed NMR.

Materials:

  • ¹⁵N-isotopically labeled target protein

  • This compound

  • NMR spectrometer (≥600 MHz) with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., deuterated PBS).

  • HSQC Titration:

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide proton-nitrogen pair.

    • Add increasing amounts of this compound to the protein sample and acquire an HSQC spectrum at each concentration.

  • Data Analysis:

    • Overlay the spectra and monitor for chemical shift perturbations (CSPs). Peaks that shift or broaden upon fragment addition correspond to residues in or near the binding site.[22]

    • For a covalent interaction, you may observe the disappearance of the original peak and the appearance of a new, shifted peak corresponding to the modified residue.

    • By mapping the perturbed residues onto the protein structure, the binding site can be identified.

Part 4: From Hit to Lead - The Path Forward

Once a covalent hit like this compound is validated and its binding mode is understood, the fragment evolution process begins.[23] The goal is to improve potency and selectivity by growing the fragment to make additional, favorable interactions with the target protein.

Hit_to_Lead ValidatedHit Validated Hit (this compound) SBDD Structure-Based Design (X-ray/NMR Data) ValidatedHit->SBDD Synthesis Analogue Synthesis SBDD->Synthesis Design Ideas Assay Biochemical/Cellular Assays Synthesis->Assay New Compounds Assay->SBDD SAR Data Lead Lead Compound Assay->Lead

Figure 3: The iterative cycle of hit-to-lead optimization in FBDD.

Structural information from X-ray crystallography or NMR is critical at this stage. By observing unoccupied pockets near the fragment binding site, medicinal chemists can design modifications to the this compound scaffold to improve binding affinity and pharmacokinetic properties, ultimately leading to a potent and selective drug candidate.

References

Application Notes and Protocols for Enzymatic Reactions Involving 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides an in-depth exploration of the enzymatic reactions involving 5-hydroxynicotinaldehyde, a pyridine aldehyde of significant interest in metabolic and toxicological studies. As a structural analogue to intermediates in various metabolic pathways, understanding its enzymatic conversion is critical for drug development and molecular biology. This document details the primary enzymatic pathway mediated by Aldehyde Oxidase (AO), provides validated experimental protocols for kinetic analysis, and offers insights into the interpretation of results.

Introduction: The Significance of this compound

This compound, also known as 5-hydroxypyridine-3-carbaldehyde, is a heterocyclic aldehyde.[1] Its structure, featuring a pyridine ring with both a hydroxyl and an aldehyde functional group, makes it a substrate for various metabolic enzymes. The study of its enzymatic transformation is particularly relevant in the context of drug metabolism, as many pharmaceutical compounds contain N-heterocyclic moieties.[2] Aldehyde Oxidase (AO) has been identified as a key enzyme in the metabolism of such compounds, and understanding its interaction with substrates like this compound is crucial for predicting drug clearance, potential drug-drug interactions, and metabolite-mediated toxicity.[3][4]

The Primary Enzymatic Pathway: Aldehyde Oxidase-Mediated Conversion

The principal enzymatic reaction involving this compound is its oxidation to 5-hydroxynicotinic acid, catalyzed by Aldehyde Oxidase (AO, EC 1.2.3.1).[5][6] AO is a cytosolic molybdo-flavoenzyme with broad substrate specificity for aldehydes and N-heterocyclic compounds.[3]

Reaction Mechanism

The oxidation of this compound by AO proceeds via a nucleophilic attack mechanism. The molybdenum cofactor at the active site of AO attacks the electrophilic carbon of the aldehyde group.[7] This is distinct from the electrophilic oxidation mechanism of cytochrome P450 enzymes. The oxygen atom incorporated into the resulting carboxylic acid is derived from water, not molecular oxygen.[8]

The overall reaction is as follows:

This compound + H₂O + O₂ → 5-Hydroxynicotinic Acid + H₂O₂

This reaction is significant not only for the biotransformation of the substrate but also for the concurrent production of reactive oxygen species (ROS) like hydrogen peroxide, which can have physiological implications.[9][10]

Enzymatic Reaction of this compound Substrate This compound Enzyme Aldehyde Oxidase (AO) + H₂O Substrate->Enzyme binds to active site Product 5-Hydroxynicotinic Acid Enzyme->Product catalyzes oxidation ROS H₂O₂ Enzyme->ROS co-product

Caption: Aldehyde Oxidase-catalyzed oxidation of this compound.

Experimental Protocols

Two primary methods for assaying the enzymatic conversion of this compound are presented: a highly specific HPLC-based method for detailed kinetic analysis and a more general spectrophotometric method for initial screening.

Protocol 1: HPLC-Based Kinetic Assay for Aldehyde Oxidase Activity

This protocol allows for the direct measurement of this compound depletion and 5-hydroxynicotinic acid formation, providing accurate kinetic data.

Workflow Diagram:

HPLC_Workflow A Prepare Reaction Mixture (Buffer, this compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Enzyme Source - e.g., Liver Cytosol) B->C D Incubate at 37°C with shaking C->D E Stop Reaction at Time Points (e.g., Acetonitrile with Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H Analyze by RP-HPLC G->H I Quantify Substrate and Product (Peak Area Integration) H->I J Calculate Kinetic Parameters (Km, Vmax) I->J

Caption: Workflow for HPLC-based Aldehyde Oxidase kinetic assay.

Materials and Reagents:

  • This compound (Substrate)

  • 5-Hydroxynicotinic Acid (Product standard)

  • Human liver cytosol (or recombinant human Aldehyde Oxidase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • Internal Standard (e.g., 6-methylnicotinic acid)

  • Purified water (HPLC grade)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostated incubator/water bath

  • Microcentrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound, 5-hydroxynicotinic acid, and the internal standard in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Prepare a range of substrate concentrations in potassium phosphate buffer by serial dilution of the stock solution.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 180 µL of the substrate solution.

    • Pre-incubate the tube at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the enzyme source (e.g., human liver cytosol at a final protein concentration of 0.1-1 mg/mL).

    • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 10, 20, 30 minutes) to ensure initial velocity conditions.

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex briefly and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the substrate, product, and internal standard (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm (or a wavelength determined by UV scan of the compounds)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of this compound, 5-hydroxynicotinic acid, and the internal standard.

    • Generate standard curves for the substrate and product using their respective standards.

    • Calculate the rate of product formation (or substrate depletion) at each substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Spectrophotometric Assay for Aldehyde Oxidase Activity

This method provides a simpler, high-throughput approach for screening AO activity, though it may be less specific than the HPLC method. It relies on monitoring the reduction of an electron acceptor.

Materials and Reagents:

  • This compound

  • Human liver cytosol (or recombinant human Aldehyde Oxidase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Potassium ferricyanide [K₃(Fe(CN)₆)] (electron acceptor)

Instrumentation:

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Reaction Setup:

    • In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, a fixed concentration of potassium ferricyanide (e.g., 1 mM), and varying concentrations of this compound.

  • Enzyme Addition:

    • Add the enzyme source to the cuvette to initiate the reaction.

  • Absorbance Measurement:

    • Immediately monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of ferricyanide.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • Determine kinetic parameters as described in the HPLC protocol.

Data Presentation: Representative Kinetic Data

While specific kinetic parameters for this compound are not extensively published, data from structurally similar substrates can provide a valuable reference. For example, the AO-catalyzed oxidation of nicotine-Δ1'(5')-iminium ion (NI), an intermediate in nicotine metabolism, has been well-characterized.

ParameterValue (for NI)UnitReference
Km 2.7 ± 0.4µM[9]
Vmax 694 ± 24nmol/min/mg protein[9]

These values suggest that AO can have a high affinity and catalytic efficiency for pyridine-containing substrates. Similar experiments with this compound would be expected to yield its specific kinetic profile.

Best Practices and Troubleshooting

  • Enzyme Source: The activity of AO can vary significantly between species and even among individuals.[3] It is recommended to use human-derived enzyme sources (liver cytosol or recombinant AO) for results most relevant to human drug metabolism.

  • Substrate Inhibition: Aldehyde oxidase can exhibit substrate inhibition at high substrate concentrations.[11] It is important to test a wide range of substrate concentrations to identify the optimal range for Michaelis-Menten kinetics.

  • Control Experiments: Always include control reactions without the enzyme to account for any non-enzymatic degradation of the substrate. A control without the substrate should also be run to monitor any endogenous activity in the enzyme preparation.

  • HPLC Method Development: Optimize the HPLC method to ensure baseline separation of the substrate, product, and internal standard for accurate quantification.

Applications in Research and Drug Development

  • Metabolic Profiling: These protocols can be used to determine if a new chemical entity (NCE) containing a similar structural motif is a substrate for AO.

  • Drug-Drug Interaction Studies: The methods can be adapted to assess the inhibitory potential of NCEs on the metabolism of this compound, a probe substrate for AO activity.

  • Toxicology: Understanding the metabolic fate of compounds like this compound and the associated production of ROS is crucial for evaluating potential toxicities.[10] The product, 5-hydroxynicotinic acid, and its derivatives have shown biological activity, including cardioprotective effects, which may be a relevant consideration.[12][13]

Conclusion

The enzymatic conversion of this compound, primarily mediated by aldehyde oxidase, is a critical reaction in xenobiotic metabolism. The detailed protocols and insights provided in this guide offer a robust framework for researchers to investigate this and similar enzymatic reactions, ultimately contributing to a better understanding of drug metabolism and the development of safer and more effective therapeutics.

References

Application Notes and Protocols: High-Throughput Screening Assays Using 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the development of robust and efficient high-throughput screening (HTS) assays is paramount.[1][2][3] The identification of novel chemical probes and potential therapeutic agents from vast compound libraries necessitates assays that are not only sensitive and reproducible but also amenable to automation and miniaturization.[4][5] 5-Hydroxynicotinaldehyde, a heterocyclic aromatic aldehyde, presents a unique scaffold for the development of innovative HTS assays. Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations that can be harnessed to generate detectable signals.[6][7][8]

This document provides detailed application notes and protocols for two distinct HTS assays designed around the unique chemical properties of this compound. These assays are presented not merely as a list of steps, but with a deep-seated explanation of the underlying scientific principles, empowering researchers to adapt and troubleshoot these methods effectively. The protocols are designed to be self-validating systems, incorporating the necessary controls for rigorous data interpretation and assessment of assay quality.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in assay development.

PropertyValueSource
Molecular Formula C₆H₅NO₂[6][7]
Molecular Weight 123.11 g/mol [6][7]
CAS Number 1060804-48-9[6][7]
IUPAC Name 5-hydroxypyridine-3-carbaldehyde[8]
Physical State Solid[8]
Key Functional Groups Aldehyde, Phenolic Hydroxyl, Pyridine Ring

The aldehyde group is an electrophilic center, highly susceptible to nucleophilic attack, most notably from primary amines to form Schiff bases.[9] This reactivity is the cornerstone of the colorimetric assay detailed herein. The phenolic hydroxyl group, on the other hand, can participate in a variety of reactions, including esterification, etherification, and phosphorylation, and its protonation state is pH-dependent. This functionality is exploited in the fluorescence-based assay.

Assay 1: Colorimetric Quantification of Primary Amines via Schiff Base Formation

This assay provides a rapid and robust colorimetric method for the quantification of primary amines, making it suitable for screening compound libraries for molecules containing this functional group or for monitoring the activity of enzymes that produce primary amines.

Scientific Principle

The assay is based on the condensation reaction between the aldehyde group of this compound and a primary amine to form a Schiff base (an imine). This reaction is often accompanied by the formation of a conjugated system that absorbs light in the visible spectrum, leading to a colored product. The intensity of the color, measured by absorbance, is directly proportional to the concentration of the primary amine in the sample.

G reactant1 This compound product Colored Schiff Base reactant1->product Condensation Reaction reactant2 Primary Amine (R-NH₂) plus + reactant2->plus plus->product G cluster_0 No Inhibition cluster_1 Inhibition 5-HNA 5-HNA 5-HNA-P 5-HNA-P 5-HNA->5-HNA-P HNAK + ATP Low Fluorescence Low Fluorescence 5-HNA-P->Low Fluorescence Probe cannot bind 5-HNA_i 5-HNA No Reaction No Reaction 5-HNA_i->No Reaction HNAK + ATP + Inhibitor High Fluorescence High Fluorescence No Reaction->High Fluorescence Probe binds

References

Application Note: A Scalable Synthesis of 5-Hydroxynicotinaldehyde for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxynicotinaldehyde is a pivotal intermediate in the synthesis of various pharmacologically active compounds, making its reliable, large-scale production essential for preclinical studies.[1] This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We present a robust, two-step synthetic strategy starting from commercially available 5-bromo-3-pyridinol. The protocol emphasizes safety, scalability, and high-purity outcomes, addressing the critical needs of researchers and drug development professionals. Detailed methodologies for synthesis, purification, and analytical characterization are provided, ensuring the production of material suitable for rigorous preclinical evaluation.

Introduction and Strategic Rationale

The progression of a drug candidate from discovery to preclinical trials necessitates the synthesis of gram-to-kilogram quantities of the active pharmaceutical ingredient (API) or key intermediates. This compound, a substituted pyridine derivative, serves as a crucial building block for numerous therapeutic agents.[1] Its synthesis, therefore, requires a method that is not only high-yielding but also safe, economical, and reproducible on a larger scale.

Several synthetic avenues can be envisioned for the formylation of a pyridine ring. These include the Vilsmeier-Haack reaction, which is effective for electron-rich aromatic systems, and the oxidation of a corresponding alcohol.[2][3][4][5][6] However, for scalability and control, we selected a strategy based on a directed ortho-metalation followed by formylation. This approach offers excellent regioselectivity and typically proceeds under manageable cryogenic conditions.

Our chosen route begins with the protection of the hydroxyl group of 5-bromo-3-pyridinol, a readily available starting material.[7][8] This is a critical step as the acidic proton of the hydroxyl group is incompatible with the highly basic organometallic intermediates used in the subsequent formylation step.[9][10] Following protection, a lithium-halogen exchange generates a pyridinyllithium species, which is then quenched with N,N-dimethylformamide (DMF) to install the aldehyde functionality. A final acidic workup accomplishes both hydrolysis of the intermediate and deprotection of the hydroxyl group, yielding the target compound. This strategy minimizes the number of discrete steps and avoids harsh oxidizing agents, making it well-suited for scale-up.[11]

Chemical Properties Overview
PropertyValueSource
IUPAC Name 5-hydroxypyridine-3-carbaldehyde[12][13]
CAS Number 1060804-48-9[12][14]
Molecular Formula C₆H₅NO₂[12][14]
Molecular Weight 123.11 g/mol [12][14]
Appearance Solid[13]
Purity (Typical) >97%[13]

Visualized Synthesis and Workflow

Overall Synthetic Workflow

The diagram below outlines the complete workflow, from the initial precursor protection to the final quality control assessment of this compound.

G Start Start: 5-Bromo-3-pyridinol Protect Step 1: Hydroxyl Protection (e.g., with TBDMSCl) Start->Protect Imidazole, DMF Metalate Step 2: Lithium-Halogen Exchange (n-BuLi, -78 °C) Protect->Metalate Anhydrous THF Formyl Step 3: Formylation (DMF, -78 °C) Metalate->Formyl Workup Step 4: Acidic Workup & Deprotection (Aqueous HCl) Formyl->Workup Crude Crude this compound Workup->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify Isolate & Purify Pure Pure Product Purify->Pure QC Quality Control (NMR, HPLC, MS) Pure->QC Characterize Final Final Product for Preclinical Use QC->Final Release

Caption: High-level workflow for the synthesis of this compound.

Chemical Reaction Scheme

The following scheme details the chemical transformations involved in the synthesis.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before starting any chemical synthesis.[15]

Part A: Synthesis of 3-((tert-Butyldimethylsilyl)oxy)-5-bromopyridine (Protected Intermediate)
  • Reactor Setup: Equip a dry 1 L three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reagent Charging: To the flask, add 5-bromo-3-pyridinol (50.0 g, 0.287 mol) and anhydrous N,N-dimethylformamide (DMF, 250 mL). Stir the mixture until the solid dissolves.

  • Addition of Base: Add imidazole (48.9 g, 0.718 mol) to the solution. A slight exotherm may be observed.

  • Silylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 52.0 g, 0.345 mol) in anhydrous DMF (100 mL) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly pouring it into 1 L of ice-cold deionized water. Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield the product as a colorless oil.

Part B: Synthesis of this compound
  • Reactor Setup: Equip a dry 2 L three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, a low-temperature thermometer, and a dropping funnel.

  • Initial Charging: Add the protected intermediate from Part A (70.0 g, 0.243 mol) to the flask and dissolve it in anhydrous tetrahydrofuran (THF, 700 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 167 mL, 0.267 mol) dropwise via the dropping funnel over 90 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Formylation: Add anhydrous DMF (28.1 mL, 0.364 mol) dropwise, again maintaining the temperature below -70 °C. After the addition, stir the mixture at -78 °C for an additional 2 hours.

  • Quenching and Deprotection: Slowly quench the reaction by adding 2 M hydrochloric acid (HCl, 400 mL) via the dropping funnel. A significant exotherm will occur; add the acid at a rate that keeps the internal temperature below 0 °C. Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 4 hours to ensure complete deprotection.

  • Workup: Neutralize the mixture to pH 7-8 with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate (3 x 400 mL).

  • Isolation: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.

Part C: Purification Protocol

The crude this compound can be purified by one of the following methods, depending on the scale and required purity.[16]

  • Recrystallization (Preferred for Scale-up):

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to facilitate crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Flash Column Chromatography (For smaller scale or higher purity):

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Elute using a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Part D: Quality Control & Characterization

The identity, purity, and integrity of the final product must be confirmed before its use in preclinical studies.[17] High-resolution analytical techniques are essential for this validation.[18]

TechniquePurposeExpected Results
HPLC Purity Assessment & QuantificationPurity >98% (area %). A validated method using a C18 column with a mobile phase of acetonitrile/water with 0.1% TFA is recommended.[19]
¹H NMR Structural ConfirmationSpectrum consistent with the structure of this compound, showing characteristic aldehyde and aromatic proton signals.
¹³C NMR Structural ConfirmationSpectrum showing the correct number of carbon signals, including the aldehyde carbonyl at ~190 ppm.
LC-MS Identity ConfirmationMass spectrum showing the correct molecular ion peak (m/z) for the compound ([M+H]⁺).[20]
Melting Point Physical Property ConfirmationSharp melting point consistent with literature values for the pure compound.

Process Safety Assessment

Safe handling of all chemicals is paramount. The following table summarizes key hazards and mitigation strategies.[21][22][23]

Reagent/ProcessHazardRecommended Safety Precautions
n-Butyllithium (n-BuLi) Pyrophoric (ignites on contact with air/moisture), corrosive.Handle under an inert atmosphere (Nitrogen/Argon). Use syringe/cannula techniques for transfer. Wear flame-retardant lab coat, safety glasses, and appropriate gloves.[10]
Cryogenic Operations (-78 °C) Frostbite, solvent splashing due to rapid boiling.Wear cryogenic gloves and a face shield. Add reagents slowly to the cold bath. Ensure proper ventilation to handle sublimating CO₂.
Hydrochloric Acid (HCl) Corrosive, respiratory irritant.Handle in a fume hood. Wear acid-resistant gloves, lab coat, and safety goggles. Have a neutralizing agent (e.g., sodium bicarbonate) readily available.
Flammable Solvents (THF, Hexanes, Ethyl Acetate) Fire hazard.Use in a well-ventilated fume hood away from ignition sources. Use grounded equipment for large-scale transfers to prevent static discharge.

References

Troubleshooting & Optimization

Side reactions to avoid when working with 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Hydroxynicotinaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary reactive sites of this compound?

    • How does the electron-withdrawing nature of the pyridine ring influence its reactivity?

    • What are the common side reactions to be aware of?

  • Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

    • Side Reaction 1: Cannizzaro and Crossed Cannizzaro Reaction

      • Problem: Formation of 5-hydroxynicotinyl alcohol and 5-hydroxynicotinic acid.

      • Cause and Mechanism

      • Mitigation Protocol

    • Side Reaction 2: Aldol Condensation

      • Problem: Unwanted C-C bond formation and polymerization.

      • Cause and Mechanism

      • Mitigation Protocol

    • Side Reaction 3: Oxidation of the Aldehyde Group

      • Problem: Conversion of the aldehyde to a carboxylic acid.

      • Cause and Prevention

      • Recommended Handling Procedures

    • Side Reaction 4: Reactions Involving the Phenolic Hydroxyl Group

      • Problem: Unwanted ether or ester formation.

      • Cause and Prevention

      • Protecting Group Strategies

Frequently Asked Questions (FAQs)

What are the primary reactive sites of this compound?

This compound possesses two primary reactive functional groups: the aldehyde (-CHO) group and the phenolic hydroxyl (-OH) group. The aldehyde is susceptible to nucleophilic attack and oxidation/reduction, while the hydroxyl group can undergo reactions typical of phenols, such as ether and ester formation. The pyridine ring itself can also participate in certain reactions.[1][2]

How does the electron-withdrawing nature of the pyridine ring influence its reactivity?

The pyridine ring is an electron-withdrawing system, which significantly influences the reactivity of the attached functional groups. This electronic effect makes the aldehyde carbon more electrophilic and thus more susceptible to nucleophilic attack.

What are the common side reactions to be aware of?

When working with this compound, several side reactions can occur, depending on the reaction conditions. The most common include the Cannizzaro reaction (especially under basic conditions), aldol-type condensations, oxidation of the aldehyde to a carboxylic acid, and reactions at the phenolic hydroxyl group.[3][4][5][6][7]

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides detailed troubleshooting for the most common side reactions encountered when working with this compound.

Side Reaction 1: Cannizzaro and Crossed Cannizzaro Reaction

Problem: You observe the formation of two unexpected products in your reaction mixture: 5-hydroxynicotinyl alcohol and 5-hydroxynicotinic acid.

Cause and Mechanism: This is a classic example of the Cannizzaro reaction, a base-induced disproportionation of a non-enolizable aldehyde.[4][5] In the presence of a strong base, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid.[3][4][5][7] this compound lacks alpha-hydrogens, making it susceptible to this reaction.[7]

The reaction proceeds via nucleophilic attack of a hydroxide ion on the aldehyde carbonyl, followed by a hydride transfer to a second aldehyde molecule.[3][4]

Mitigation Protocol:

  • pH Control: The Cannizzaro reaction is highly dependent on the basicity of the reaction medium. Maintaining a neutral or slightly acidic pH is the most effective way to prevent this side reaction.

  • Use of a Sacrificial Aldehyde (Crossed Cannizzaro): If basic conditions are unavoidable, a "crossed" Cannizzaro reaction can be employed.[5][8] By introducing a more reactive, inexpensive aldehyde like formaldehyde, you can preferentially oxidize it to formic acid while reducing your valuable this compound to the desired alcohol, if that is the intended product.[3][5][7][8] This can significantly improve the yield of the desired product.[5]

  • Temperature Control: Running the reaction at lower temperatures can help to minimize the rate of the Cannizzaro reaction.

Experimental Workflow for Minimizing Cannizzaro Reaction:

Caption: Decision workflow for mitigating the Cannizzaro reaction.

Side Reaction 2: Aldol Condensation

Problem: You observe the formation of high molecular weight byproducts or polymerization of your starting material.

Cause and Mechanism: While this compound itself cannot enolize, it can act as an electrophile in a crossed aldol condensation if another enolizable carbonyl compound is present in the reaction mixture.[6][9] This leads to the formation of β-hydroxy carbonyl compounds, which can then dehydrate to form α,β-unsaturated systems, often leading to colored impurities and polymers.[6][10][11]

Mitigation Protocol:

  • Purification of Reagents and Solvents: Ensure that all reagents and solvents are free from contaminating aldehydes or ketones that could initiate an aldol reaction.[12][13][14][15]

  • Controlled Addition: If your reaction involves another carbonyl compound, add it slowly and at a low temperature to the reaction mixture containing this compound to minimize self-condensation of the other component.

  • Use of Non-nucleophilic Bases: If a base is required, opt for a non-nucleophilic, sterically hindered base to disfavor the initial deprotonation step of the aldol reaction.

Side Reaction 3: Oxidation of the Aldehyde Group

Problem: Your final product is contaminated with 5-hydroxynicotinic acid, or you see a lower than expected yield of the desired aldehyde-containing product.

Cause and Prevention: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of oxidizing agents or even atmospheric oxygen over time.[16][17][18]

Recommended Handling Procedures:

  • Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during long reactions or when heating.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Strong Oxidants: Be mindful of other reagents in your reaction mixture that could act as oxidizing agents.[19]

Side Reaction 4: Reactions Involving the Phenolic Hydroxyl Group

Problem: You observe the formation of ethers or esters as byproducts, indicating that the hydroxyl group has reacted.

Cause and Prevention: The phenolic hydroxyl group is nucleophilic and can react with electrophiles. This can be a desired transformation or an unwanted side reaction, depending on your synthetic goal.

Protecting Group Strategies:

If the hydroxyl group needs to be unreactive during a particular synthetic step, it is advisable to protect it. The choice of protecting group is crucial and should be stable to the reaction conditions and easily removable afterward.[20]

Protecting GroupProtection ConditionsDeprotection ConditionsKey Considerations
Methyl Ether MeI, K₂CO₃, acetoneBBr₃, CH₂Cl₂Very stable, requires harsh deprotection.
Benzyl Ether (Bn) BnBr, K₂CO₃, acetoneH₂, Pd/C (Hydrogenolysis)Cleaved under reductive conditions.[21]
Silyl Ethers (e.g., TBDMS) TBDMSCl, Imidazole, DMFTBAF, THF; or mild acidLabile to acid and fluoride ions.[21]
Acetyl Ester (Ac) Ac₂O, PyridineMild base (e.g., K₂CO₃, MeOH) or acidBase-labile.[21]

Protecting Group Selection Workflow:

Caption: A decision tree for selecting a suitable protecting group for the hydroxyl moiety.

References

Degradation pathways of 5-Hydroxynicotinaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Hydroxynicotinaldehyde Degradation Studies

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with this compound (5-HNA). This guide is designed to provide expert insights, practical troubleshooting, and validated protocols for investigating the stability and degradation pathways of this compound. Given that 5-HNA is a specialized organic intermediate, publicly available degradation data is limited.[1] Therefore, this guide focuses on empowering researchers to design, execute, and interpret forced degradation studies to establish its stability profile under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-HNA) and why are its degradation pathways relevant?

A1: this compound, with the chemical formula C₆H₅NO₂, is an organic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and an aldehyde (-CHO) group.[2][3] As an important organic synthesis intermediate, its stability is critical for the development, formulation, and storage of any active pharmaceutical ingredient (API) or final drug product derived from it.[1] Understanding its degradation pathways is a regulatory requirement and is essential for:

  • Identifying potential impurities that could arise during manufacturing or storage.[4]

  • Developing stability-indicating analytical methods capable of separating the intact molecule from its degradation products.[5]

  • Elucidating the chemical behavior of the molecule to inform formulation and packaging decisions.[4][6]

Q2: What are "forced degradation studies" and why are they necessary for 5-HNA?

A2: Forced degradation, or stress testing, involves intentionally subjecting a compound to conditions more severe than accelerated stability testing to generate potential degradation products.[4] These studies are crucial for a molecule like 5-HNA where degradation pathways are not well-established. The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is generally considered sufficient to validate the specificity of chromatographic assays.[5][7] Common stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[4]

Q3: What analytical techniques are best suited for analyzing 5-HNA degradation?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful tool for separating the parent compound (5-HNA) from its degradation products.[8] A stability-indicating HPLC method must be developed. Coupling HPLC with a Diode Array Detector (DAD) or UV-Vis detector allows for the initial detection of separated compounds.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is critical for identifying the degradation products.[8] High-resolution mass spectrometry (HRMS), such as LC-Q-ToF-MS, provides accurate mass measurements, which helps in determining the elemental composition and elucidating the structures of the unknown impurities.[9][10]

Troubleshooting Guide: Experimental Design & Common Issues

This section addresses common challenges encountered during the setup and execution of forced degradation studies for 5-HNA.

Issue 1: No Degradation Observed Under Stress Conditions

Scenario: You have subjected 5-HNA to standard stress conditions (e.g., 0.1 M HCl at 60°C for 5 days) but your HPLC analysis shows no significant decrease in the parent peak and no new impurity peaks.

Causality & Troubleshooting Steps:

  • Insufficient Stress: The applied conditions may not be harsh enough to induce degradation. According to ICH guidelines, if no degradation is observed under standard conditions, you may need to employ more extreme stress.[4]

    • Solution: Incrementally increase the severity of the conditions. For thermal stress, you might increase the temperature from 60°C to 80°C. For hydrolysis, consider increasing the concentration of the acid/base or extending the exposure time.[4] It can be practical to start with extreme conditions at shorter time points to evaluate the rate of degradation.[4]

  • High Intrinsic Stability: 5-HNA might be exceptionally stable under the tested conditions.

    • Solution: Before concluding high stability, ensure a sufficiently wide range of stressors has been applied. The study can be terminated if no degradation is seen after exposure to conditions more stressful than those in an accelerated stability protocol.[4]

  • Analytical Method Not Fit-for-Purpose: Your HPLC method may not be capable of resolving the degradation products from the main peak.

    • Solution: Re-evaluate your chromatographic method. Adjusting the mobile phase composition, gradient, column temperature, or trying a different column chemistry (e.g., C18 vs. Phenyl-Hexyl) can improve resolution.[4] A change in column temperature between 30-40°C can affect selectivity and improve reproducibility.[4]

Issue 2: Excessive Degradation (>20%) or Complex Chromatogram

Scenario: Your chosen stress condition resulted in almost complete loss of the 5-HNA peak, or the resulting chromatogram shows a multitude of small, poorly resolved peaks.

Causality & Troubleshooting Steps:

  • Over-stressing: The conditions were too harsh, leading to the formation of secondary or tertiary degradation products that may not be relevant to real-world stability.[4]

    • Solution: Reduce the stress level. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressing agent (e.g., use 0.01 M HCl instead of 1 M HCl).[4] The goal is to achieve a target degradation of 5-20%.[7]

  • Reaction Mechanism Change: Harsh conditions can sometimes alter the degradation mechanism, producing irrelevant degradants.[4]

    • Solution: Use milder conditions for a longer duration. This approach is often better as it avoids the practical issues of neutralizing highly concentrated samples before HPLC injection and is more likely to reflect real-world degradation pathways.[4]

  • Poor Chromatographic Resolution: The analytical method cannot handle the complexity of the sample.

    • Solution: Optimize the HPLC method. A longer, shallower gradient can improve the separation of closely eluting peaks. Ensure the run time is sufficient to allow all degradants, including those eluting after the main peak, to be detected.[4]

Troubleshooting Summary Table
Problem EncounteredPossible CauseRecommended Action
No Degradation Insufficient stress (time, temp, concentration)Incrementally increase stress severity (e.g., temp to 80°C, longer duration).[4]
High intrinsic stability of 5-HNAConfirm with a wider range of more extreme conditions before concluding.[4]
Analytical method lacks resolutionRe-develop HPLC method (change mobile phase, gradient, or column).[4]
Excessive Degradation Conditions are too harsh (over-stressing)Reduce stressor concentration, temperature, or exposure time to target 5-20% degradation.[5][7]
Formation of secondary/tertiary degradantsUse milder conditions for a longer duration to better mimic shelf-life degradation.[4]
Poorly Resolved Peaks Inadequate chromatographic separationOptimize HPLC method: use a longer, shallower gradient; increase run time.[4]
Irreproducible Results Inconsistent experimental parametersEnsure precise control over temperature, reagent concentrations, and timing. Use purified reagents and solvents.[11]
Ineffective mixingStir reactions vigorously, especially in heterogeneous mixtures.[11]

Experimental Protocols & Potential Pathways

The following sections provide detailed protocols for conducting forced degradation studies on 5-HNA and illustrate potential degradation pathways based on its chemical structure.

Workflow for a Forced Degradation Study

The overall process follows a systematic approach from stress application to structural elucidation.

G cluster_prep Phase 1: Sample Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_id Phase 4: Identification prep Prepare 5-HNA Solution (e.g., 1 mg/mL in suitable solvent) hydrolysis Hydrolytic (Acid & Base) prep->hydrolysis Expose aliquots oxidation Oxidative (H₂O₂) prep->oxidation Expose aliquots thermal Thermal (Dry Heat) prep->thermal Expose aliquots photo Photolytic (UV/Vis Light) prep->photo Expose aliquots control Prepare Control Sample (Unstressed) hplc Analyze via Stability-Indicating RP-HPLC-DAD control->hplc neutralize Neutralize/Quench (If applicable) hydrolysis->neutralize oxidation->neutralize thermal->neutralize photo->neutralize neutralize->hplc lcms Characterize Degradants (LC-MS/MS, HRMS) hplc->lcms If new peaks > threshold elucidate Elucidate Structures & Propose Pathways lcms->elucidate G node_a This compound node_b 5-Hydroxynicotinic Acid (Degradant 1) node_a->node_b [O] (e.g., H₂O₂) node_c Further Ring-Opened Products node_b->node_c Harsh [O] G node_a This compound node_b Radical Intermediates node_a->node_b hv (Light) node_c Dimers / Polymers (Degradant 2) node_b->node_c Coupling

References

Purification challenges of 5-Hydroxynicotinaldehyde and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Hydroxynicotinaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges presented by this class of compounds. The inherent reactivity of the aldehyde functional group, combined with the electronic properties of the hydroxypyridine scaffold, often leads to frustrating purification outcomes. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired purity and yield.

Core Purification Challenges: A Mechanistic Overview

This compound's structure contains three key features that influence its purification:

  • The Aldehyde Group: Highly susceptible to oxidation, forming the corresponding carboxylic acid (5-Hydroxynicotinic acid).[1] It can also participate in self-condensation (aldol) reactions or form hydrates and acetals.

  • The Phenolic Hydroxyl Group: This group is weakly acidic and increases the compound's polarity. It is also susceptible to oxidation, which can lead to coloration of the sample.

  • The Pyridine Ring: The basic nitrogen atom can interact with acidic purification media (like standard silica gel) and affects the molecule's overall solubility and polarity.

These features mean that impurities are often structurally similar to the target compound, making separation difficult. Common impurities may include unreacted starting materials, over-oxidized products, and self-condensation byproducts.[1][]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification of this compound and its derivatives in a question-and-answer format.

Question 1: My final product is a persistent oil or a gummy solid, but I expect a crystalline solid. What's wrong?

  • Possible Cause 1: Residual Solvent. High-boiling point solvents used in the reaction or extraction (e.g., DMSO, DMF) can be difficult to remove and may trap your product as an oil.[3]

    • Solution: Ensure the product is dried under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Possible Cause 2: Impurities. Even small amounts of impurities can significantly depress the melting point and inhibit crystallization. The most common culprit is the over-oxidized carboxylic acid byproduct.[1][3]

    • Solution:

      • Acid Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic impurity (5-hydroxynicotinic acid), pulling it into the aqueous layer.[1]

      • Re-purify: If the product is still oily, a secondary purification step is necessary. If you initially used column chromatography, consider recrystallization or purification via a bisulfite adduct (see Protocol 3).[4][5]

  • Possible Cause 3: Polymorphism. Some compounds can exist in multiple crystalline forms (polymorphs) or as an amorphous solid, which may appear gummy.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of a previously purified batch.[6]

Question 2: I'm seeing significant streaking and poor separation on my silica gel column. How can I improve my chromatography?

  • Possible Cause 1: Compound-Silica Interaction. The basic pyridine nitrogen and the acidic hydroxyl group can strongly and irreversibly bind to the acidic silanol groups on the surface of standard silica gel, causing streaking and yield loss.

    • Solution:

      • Deactivate Silica: Use deactivated or base-washed silica gel. Alternatively, add a small amount of a basic modifier like triethylamine (~0.1-1%) or pyridine to your mobile phase. This will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.

      • Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina, which can be effective for purifying aromatic aldehydes.[7]

  • Possible Cause 2: Incorrect Solvent System. The high polarity of this compound requires a sufficiently polar mobile phase for proper elution.

    • Solution: A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.[8] If the compound does not move from the baseline, gradually increase the polarity by adding methanol to the ethyl acetate. Always develop your solvent system using Thin Layer Chromatography (TLC) first.

  • Possible Cause 3: On-Column Degradation. The acidic nature of silica gel can sometimes promote degradation of sensitive aldehydes.

    • Solution: In addition to using a basic modifier, work quickly and avoid letting the compound sit on the column for an extended period. Keep fractions cool if possible.

Question 3: My yield is very low after purification. Where could my product have gone?

  • Possible Cause 1: Irreversible Binding to Silica. As mentioned above, strong interactions with the stationary phase can lead to significant material loss.

    • Solution: Use the strategies from Question 2, such as adding a basic modifier to the eluent or using alumina.

  • Possible Cause 2: Product Lost During Aqueous Washes. this compound has some water solubility due to its polar functional groups. Aggressive or multiple aqueous washes can lead to loss of product into the aqueous layer.

    • Solution: Minimize the volume and number of aqueous washes. Before discarding any aqueous layers, back-extract them with a fresh portion of organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Possible Cause 3: Degradation During Workup or Purification. The aldehyde is prone to air oxidation, especially under basic conditions or when exposed to light and heat.[9]

    • Solution:

      • Work efficiently to minimize exposure time.

      • If possible, conduct extractions and chromatography under an inert atmosphere (e.g., nitrogen or argon).

      • Store the compound in a cool, dark place.[10][11]

Troubleshooting Logic Flowchart

The following diagram outlines a logical workflow for troubleshooting common purification issues.

G cluster_symptoms Identify Symptom cluster_causes Investigate Possible Cause cluster_solutions Implement Solution start Start: Crude Product Analysis (TLC/LCMS) outcome Purification Outcome Unsatisfactory? start->outcome gummy Product is Gummy/Oily outcome->gummy Yes streaking Poor Column Separation (Streaking) outcome->streaking low_yield Low Final Yield outcome->low_yield solvent Residual Solvent gummy->solvent impurities Acidic Impurities gummy->impurities silica Strong Silica Interaction streaking->silica polarity Incorrect Mobile Phase streaking->polarity degradation Product Degradation streaking->degradation low_yield->silica low_yield->degradation solubility Aqueous Solubility low_yield->solubility vacuum Dry Under High Vacuum solvent->vacuum wash Wash with NaHCO3 impurities->wash modifier Add Basic Modifier (e.g., TEA) to Eluent silica->modifier alumina Switch to Alumina Column silica->alumina tlc Optimize Solvent System via TLC polarity->tlc inert Use Inert Atmosphere / Minimize Exposure degradation->inert back_extract Back-extract Aqueous Layers solubility->back_extract repurify Re-purify (Recrystallize / Bisulfite Adduct) wash->repurify

Caption: Troubleshooting workflow for purification issues.

Frequently Asked Questions (FAQs)

Q: What is the best way to store this compound? A: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[10][11] For long-term storage, keeping it at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation and moisture absorption.[11][12]

Q: My compound is turning yellow/brown over time. Why is this happening and is it still usable? A: The color change is likely due to the oxidation of the aldehyde and/or phenolic hydroxyl groups, forming highly conjugated impurities. While minor discoloration may not significantly affect reactivity in some subsequent steps, it indicates a decrease in purity. For applications requiring high purity, the material should be re-purified before use.

Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is ideal.

  • HPLC with UV or DAD detection: This is the gold standard for quantitative purity analysis. A Diode Array Detector (DAD) is particularly useful as it can help determine peak purity by comparing UV spectra across a single peak, indicating the presence of co-eluting impurities.[13][14][15]

  • LC-MS: Provides mass information, which is invaluable for identifying specific impurities.[16]

  • NMR (¹H and ¹³C): Confirms the structure of the main compound and can reveal the presence of impurities if they are at a significant level (>1-5%).

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[6]

Technique Principle Primary Use Case Sensitivity
HPLC-UV/DAD Chromatographic separation with UV absorbance detection.Routine quality control, purity assessment.[15]Moderate to High
LC-MS Chromatographic separation with mass spectrometry detection.Impurity identification, trace-level analysis.[15][16]Very High
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Structural confirmation, identification of major impurities.Low to Moderate
Melting Point Determination of the solid-to-liquid phase transition temperature.Rapid, qualitative assessment of crystalline purity.[6]Low

Q: Can I use derivatization to help with purification or analysis? A: Yes. For analytical purposes, especially with GC-MS, derivatizing the aldehyde to a more stable and volatile Schiff base (e.g., with 3-aminopyridine) can be an effective strategy for structural characterization.[17] For purification, forming a reversible derivative like a bisulfite adduct is a classical and highly effective technique (see Protocol 3).[1][4][5]

Key Purification Protocols

Protocol 1: Optimized Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, based on differences in solubility between the desired compound and impurities at different temperatures.[18][19]

Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Impurities are ideally either insoluble in the hot solvent or remain soluble upon cooling.[6][20]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures). The ideal solvent will dissolve the compound when hot but result in poor solubility at room temperature or in an ice bath.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate) until all the solid dissolves.[6][20] Add the hot solvent dropwise to avoid using an excess, which would reduce your final yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before the solution cools.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling, which encourages the formation of larger, purer crystals.[20] Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and precipitation.[6][21]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18][21]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under a vacuum to remove all traces of solvent.

  • Validation: Assess the purity of the recrystallized product by melting point analysis and TLC/HPLC.[6]

Protocol 2: Flash Column Chromatography Workflow

This workflow outlines the key steps for purifying this compound using silica gel chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Develop Solvent System via TLC (Aim for Rf ≈ 0.3) slurry 2. Prepare Silica Slurry (or use dry packing method) tlc->slurry column 3. Pack Column slurry->column sample 4. Prepare Sample (Dissolve in min. solvent or adsorb onto silica) column->sample load 5. Load Sample onto Column sample->load elute 6. Elute with Mobile Phase (Add 0.5% TEA if streaking occurs) load->elute collect 7. Collect Fractions elute->collect analyze 8. Analyze Fractions by TLC collect->analyze pool 9. Pool Pure Fractions analyze->pool evaporate 10. Evaporate Solvent (Rotary Evaporation) pool->evaporate dry 11. Dry Final Product (High Vacuum) evaporate->dry

Caption: Standard workflow for flash column chromatography.

Protocol 3: Purification via Sodium Bisulfite Adduct

This is a classic chemical method for separating aldehydes from other non-aldehyde components.[1][5]

Principle: Sodium bisulfite (NaHSO₃) undergoes a reversible nucleophilic addition reaction with the aldehyde group to form a solid, water-soluble bisulfite adduct. Other organic impurities that do not contain a reactive aldehyde group remain in the organic phase and can be washed away. The aldehyde can then be regenerated by treating the adduct with a base.[4][5]

Step-by-Step Methodology:

  • Adduct Formation:

    • Dissolve the crude mixture containing the aldehyde in a suitable solvent like methanol or ethanol.[4]

    • Add a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.[4][5]

  • Separation of Impurities:

    • Add deionized water to dissolve the adduct and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).[4]

    • Transfer the mixture to a separatory funnel and shake. Separate the layers. The aldehyde adduct will be in the aqueous phase, while non-aldehyde impurities will remain in the organic phase.

    • Discard the organic layer (or save it for analysis of impurities). Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.

  • Regeneration of the Aldehyde:

    • To the isolated aqueous layer containing the adduct, add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

    • Slowly add a base, such as 10% sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution, with stirring until the solution is basic (pH > 10).[4] This reverses the reaction and regenerates the free aldehyde.

    • Shake the funnel to extract the regenerated aldehyde into the organic layer.

  • Isolation:

    • Separate the layers and collect the organic phase containing the purified aldehyde.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

Removal of unreacted starting materials from 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 5-Hydroxynicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this versatile building block from complex reaction mixtures. This compound possesses a unique combination of functional groups—a basic pyridine ring, an acidic phenolic hydroxyl group, and a reactive aldehyde—which can present distinct purification challenges. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you navigate the removal of unreacted starting materials and byproducts, ensuring the high purity required for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities largely depend on your synthetic route. However, for common preparations, you can anticipate the following:

  • Unreacted Starting Materials: Precursors such as 5-bromonicotinaldehyde, 3-bromo-5-hydroxypyridine, or corresponding boronic esters are frequent contaminants. These are often less polar or have different acid/base properties than the final product.

  • Homocoupled Byproducts: In cross-coupling reactions (e.g., Suzuki), you may find homocoupled dimers of your starting materials, which are typically much less polar than the desired product.[1]

  • Over-oxidation or Reduction Products: Depending on the reagents used, the aldehyde may be over-oxidized to the corresponding carboxylic acid (5-hydroxynicotinic acid) or reduced to the alcohol ( (5-hydroxypyridin-3-yl)methanol).

  • Residual Catalysts and Reagents: Palladium catalysts, phosphine ligands, and inorganic bases are common inorganic and organometallic residues.

Q2: What is the best first step to assess the purity of my crude product and guide my purification strategy?

A2: The indispensable first step is Thin-Layer Chromatography (TLC) analysis . TLC provides a rapid and inexpensive snapshot of your crude mixture's complexity and helps you select an appropriate purification method.

Recommended TLC Protocol:

  • Dissolve: Dissolve a small sample of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot: Spot the solution onto a silica gel TLC plate.

  • Develop: Develop the plate in a few different solvent systems of varying polarity. Good starting points are mixtures of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone).

  • Visualize: Check the plate under a UV lamp (254 nm). This compound is UV active. Staining with potassium permanganate can also reveal non-UV active impurities.

The results will inform your next steps. A single spot suggests high purity, while multiple spots indicate the need for further purification. The relative retention factor (Rf) of the spots will help you choose a solvent system for column chromatography.[1][2]

Q3: Which purification technique should I try first: column chromatography, recrystallization, or a liquid-liquid extraction?

A3: For a complex mixture with multiple components, flash column chromatography is generally the most robust and versatile primary purification method .[1][3]

  • Column Chromatography: Offers the best resolving power for separating compounds with different polarities.[4]

  • Recrystallization: This is an excellent technique for achieving very high purity, but it is most effective when your crude product is already >90% pure and a suitable solvent system can be found.[5][6]

  • Liquid-Liquid Extraction (LLE): LLE is a powerful workup technique, especially for removing highly polar or ionic impurities. An acid-base extraction can be particularly effective for this compound due to its amphoteric nature (see Q6 for details).

Below is a decision-making workflow to guide your choice.

G start Crude this compound tlc Perform TLC Analysis start->tlc decision How many spots? tlc->decision one_spot One Major Spot (>90% pure) decision->one_spot  1 multi_spot Multiple Spots decision->multi_spot >1 recrystallize Attempt Recrystallization for final polishing. one_spot->recrystallize column Perform Flash Column Chromatography. multi_spot->column end Pure Product recrystallize->end column->end

Caption: Initial Purification Strategy Decision Tree.

Part 2: Troubleshooting Guides

Guide 1: Flash Column Chromatography

Q4: My compound is streaking badly on the silica gel TLC plate and column. What is causing this and how can I fix it?

A4: Streaking (or tailing) is a common issue when chromatographing pyridine-containing compounds on standard silica gel.[7] The root cause is the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-ideal interaction leads to poor separation and broad peaks.

Solutions:

  • Deactivate the Silica with a Base: The most effective solution is to add a small amount of a volatile base, such as triethylamine (Et₃N) , to your eluent system.[8] A concentration of 0.5-2% (v/v) is typically sufficient to neutralize the acidic sites on the silica, leading to sharp, well-defined spots and peaks.

  • Use a More Polar Eluent: Sometimes, simply increasing the polarity of the mobile phase (e.g., adding methanol to a dichloromethane or ethyl acetate system) can improve the peak shape by competing more effectively for the binding sites on the stationary phase.[2]

  • Switch the Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina or C18-functionalized reverse-phase silica.

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Starting Materials ProfileRecommended Eluent System (Normal Phase Silica)Modifier/Additive
Non-polar impurities (e.g., homocoupled dimers)Hexanes / Ethyl Acetate (Gradient from 10% to 50% EtOAc)1% Triethylamine
Moderately polar impurities (e.g., 5-bromonicotinaldehyde)Dichloromethane / Methanol (Gradient from 1% to 10% MeOH)1% Triethylamine
Highly polar impurities (e.g., over-oxidation products)Ethyl Acetate / Methanol (Gradient from 0% to 15% MeOH)0.5% Acetic Acid*

*Note: An acidic modifier can be used if you are trying to separate from non-basic polar impurities, as it will protonate the pyridine and change its retention characteristics. Use with caution as it can make the product harder to elute.

Guide 2: Recrystallization

Q5: My product "oils out" instead of forming crystals during recrystallization. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common when the solution is cooled too quickly or when the solvent is not ideal.

Troubleshooting Steps:

  • Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Slow cooling is critical for forming a proper crystal lattice.[6][9]

  • Use More Solvent: You may have a supersaturated solution. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

  • Change the Solvent System: The boiling point of your solvent might be too high relative to the melting point of your compound. Try a lower-boiling solvent or switch to a two-solvent system (e.g., acetone/water, ethyl acetate/hexanes). In a two-solvent system, dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[10]

Guide 3: Chemical Purification & Workup

Q6: Can I use a liquid-liquid extraction (LLE) to selectively separate my product from non-basic or non-acidic starting materials?

A6: Absolutely. The amphoteric nature of this compound (containing both a basic pyridine and an acidic phenol) makes it an excellent candidate for purification via acid-base extraction. This can be a highly effective way to remove neutral organic impurities or starting materials that lack this dual character.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt, which will move to the aqueous layer. Most neutral organic impurities will remain in the organic layer.

  • Separation: Separate the layers. Keep the aqueous layer , which now contains your protonated product. Discard the organic layer containing neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is neutral or slightly basic (pH ~7-8). This will deprotonate the pyridinium ion, causing the neutral this compound to precipitate or become extractable again.

  • Re-extraction: Extract the neutralized aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). The product will now move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Re-extraction start Crude Mixture in Ethyl Acetate extract_acid Extract with 1M HCl (aq) start->extract_acid org1 Organic Layer: Neutral Impurities (Discard) extract_acid->org1 Phase 1 aq1 Aqueous Layer: Protonated Product (Keep) extract_acid->aq1 Phase 2 basify 1. Adjust pH to ~7-8 with NaOH (aq) 2. Extract with Ethyl Acetate aq1->basify aq2 Aqueous Layer: Salts (Discard) basify->aq2 Phase 1 org2 Organic Layer: Purified Product (Dry & Concentrate) basify->org2 Phase 2

Caption: Workflow for Acid-Base Extraction Purification.

Q7: I have an unreacted aldehyde starting material that is very similar in polarity to my product. How can I remove it?

A7: This is a classic purification challenge where chromatography might fail. A highly effective chemical method is to use sodium bisulfite (NaHSO₃) to selectively form a water-soluble adduct with the aldehyde .[11][12][13] This allows for its removal via extraction. The reaction is reversible, meaning you can even recover the aldehyde if needed.[11][12]

Protocol 3: Selective Aldehyde Removal with Sodium Bisulfite

  • Dissolution: Dissolve the crude mixture containing both aldehydes in a water-miscible organic solvent like Tetrahydrofuran (THF) or methanol.[11]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for 15-30 minutes. The bisulfite will selectively add across the carbonyl of the aldehydes to form a water-soluble bisulfite adduct.[12][13]

  • Extraction: Add a water-immiscible organic solvent (like ethyl acetate) and more water to the mixture in a separatory funnel. Shake and allow the layers to separate. The aldehyde-bisulfite adducts will be in the aqueous layer, while your non-aldehyde compounds (if any) remain in the organic layer.

  • Recovery (Optional): To recover the aldehydes, separate the aqueous layer, add a fresh layer of organic solvent, and then basify the aqueous layer with sodium hydroxide (NaOH) to a strongly basic pH.[11][12] This reverses the reaction, regenerating the free aldehyde, which can then be extracted into the organic layer.

This technique is highly selective for aldehydes and some reactive ketones, making it a powerful tool for difficult separations.[12][14][15]

References

Impact of pH on the reactivity of 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Hydroxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile molecule. The reactivity of this compound is intricately linked to its molecular structure, which possesses a phenolic hydroxyl group, an aldehydic functional group, and a pyridine ring. The interplay of these groups, and their varying protonation states, makes pH a critical parameter in controlling reaction outcomes. This guide will help you navigate the complexities of pH-dependent reactivity and troubleshoot common issues encountered in the lab.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of potential causes related to pH and a step-by-step guide to resolving the problem.

Issue 1: Low or No Yield in Condensation Reactions (e.g., Knoevenagel Condensation)

You are attempting a Knoevenagel condensation with an active methylene compound, but the reaction shows poor conversion or fails to proceed.

  • Causality Analysis: The Knoevenagel condensation is a base-catalyzed reaction.[1][2] The efficiency of the reaction depends on two key factors that are highly sensitive to pH: the deprotonation of the active methylene compound to form a nucleophilic enolate and the electrophilicity of the aldehyde's carbonyl carbon. An inappropriate pH can disrupt this delicate balance.

    • Insufficient Basicity: If the pH is too low, the concentration of the enolate nucleophile will be insufficient to initiate the reaction at a reasonable rate.

    • Excessive Basicity: At a very high pH, the phenolic hydroxyl group of this compound will be deprotonated to form a phenoxide. This phenoxide is a strong electron-donating group, which reduces the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack. Furthermore, very strong bases can promote unwanted side reactions.[1]

    • Protonation of the Pyridine Ring: At acidic pH (below ~5), the pyridine nitrogen will be protonated, forming a pyridinium ion.[3][4] This makes the entire ring system strongly electron-withdrawing, which can affect the reactivity of the aldehyde group, but the primary issue in acidic conditions is the lack of a basic catalyst for enolate formation.

  • Troubleshooting Protocol:

    • pH Verification: Use a calibrated pH meter to check the pH of your reaction mixture. Do not rely on litmus paper for accurate measurements.

    • Catalyst Selection: The catalyst is typically a weak base.[1] Piperidine or pyridine are commonly used for Knoevenagel condensations.[1][5] The choice of base and its pKa should be appropriate for the pKa of the active methylene compound.

    • Stepwise pH Optimization:

      • Start the reaction with a catalytic amount of a weak base like piperidine in a suitable solvent (e.g., ethanol or toluene).

      • If the reaction is sluggish, you can try the Doebner modification, which uses pyridine as both the solvent and the base, often with a carboxylic acid nucleophile.[1][6]

      • Set up small-scale parallel reactions across a pH range (e.g., pH 8.0, 8.5, 9.0, 9.5) using a suitable buffer system that does not interfere with the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

      • To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.5 M), add a catalytic amount of piperidine (0.1 eq).

      • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

      • Monitor the reaction by TLC. The product will be a more conjugated, UV-active spot.

      • Upon completion, cool the reaction mixture, and the product may precipitate. If not, reduce the solvent volume under reduced pressure and collect the product by filtration. Wash with cold ethanol.

Issue 2: Formation of Multiple Side Products and Complex Reaction Mixture

Your reaction results in a complex mixture of products, making purification difficult and lowering the yield of the desired compound.

  • Causality Analysis: The aldehyde group is susceptible to various side reactions, especially under strongly basic or acidic conditions, or at elevated temperatures.[7]

    • Cannizzaro-type Reactions: In the absence of an active methylene compound and in the presence of a strong base, aldehydes without an α-hydrogen can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid. While this compound has α-hydrogens on the pyridine ring, the aldehyde group itself can be prone to base-mediated transformations.

    • Polymerization/Condensation: Phenols and aldehydes can undergo condensation reactions, especially under acidic or basic conditions, to form resinous polymeric materials, similar to the synthesis of phenol-formaldehyde resins.[8][9]

    • Imine Formation: If amines are used as catalysts or are present as impurities, they can condense with the aldehyde to form imines.[7]

    • Oxidation: At high pH, the phenolate form of this compound is more susceptible to oxidation by atmospheric oxygen, which can lead to colored impurities.

  • Troubleshooting Protocol:

    • Control the pH: Avoid strongly acidic or basic conditions unless the reaction specifically requires it. A pH range of 8-10 is often a good starting point for base-catalyzed reactions. Use of a buffer can help maintain the pH.

    • Lower the Reaction Temperature: Higher temperatures can accelerate side reactions.[7] If possible, run the reaction at room temperature or below, even if it requires a longer reaction time.

    • Protect the Aldehyde Group: If the intended reaction does not involve the aldehyde, but side reactions are problematic, consider protecting it as an acetal. The acetal is stable under basic and nucleophilic conditions and can be easily deprotected with mild acid.[7]

    • Experimental Protocol: Acetal Protection of this compound

      • Dissolve this compound (1.0 eq) in toluene.

      • Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

      • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.[7]

      • Monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the protected compound.[7]

    • Inert Atmosphere: To prevent oxidation, especially at higher pH, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the pKa values of this compound, and how does this affect its structure at different pH levels?

  • The pKa of the pyridinium ion is typically around 5.2.[3]

  • The pKa of the phenolic hydroxyl group is typically around 10.

Based on these estimates, this compound will exist in different ionic forms depending on the pH of the solution:

  • Acidic pH (pH < 5): The pyridine nitrogen is protonated, forming a cationic pyridinium species. The hydroxyl group remains protonated.

  • Neutral pH (pH 5-9): The molecule is predominantly in its neutral, zwitterionic form.

  • Basic pH (pH > 10): The phenolic hydroxyl group is deprotonated, forming an anionic phenoxide species.

The pH-dependent equilibrium can be visualized as follows:

G cluster_acidic Acidic (pH < 5) cluster_neutral Neutral (pH 5-9) cluster_basic Basic (pH > 10) Acid Cationic Form (Pyridinium) Neutral Neutral Form Acid->Neutral pKa1 ≈ 5.2 Base Anionic Form (Phenoxide) Neutral->Base pKa2 ≈ 10

Caption: pH-dependent equilibrium of this compound.

Q2: What is the optimal pH for reactions involving the aldehyde group, such as reductive amination?

A2: For reactions like reductive amination, the optimal pH is typically mildly acidic, in the range of 4-6. This is a compromise:

  • Acidic enough to catalyze the formation of the iminium ion intermediate.

  • Not so acidic that the amine nucleophile is fully protonated and non-nucleophilic, or that the aldehyde is unstable.

You will need to carefully buffer the reaction in this range. Acetate buffers are a common choice.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is reasonably stable under neutral and mildly acidic conditions.[10] However, at extreme pH values, degradation can occur:

  • Strongly Basic Conditions (pH > 12): The phenoxide form is susceptible to air oxidation, which can lead to the formation of colored, polymeric byproducts. Solutions should be freshly prepared and kept under an inert atmosphere if stored at high pH.

  • Strongly Acidic Conditions (pH < 2): While generally more stable, prolonged exposure to strong acid at high temperatures could potentially lead to side reactions or degradation, though specific data is limited.

For long-term storage, it is best to keep the compound as a solid in a cool, dark, and dry place.[11]

Q4: What buffer systems are recommended for controlling the pH in reactions with this compound?

A4: The choice of buffer is crucial to avoid unwanted interactions.

  • pH 4-6: Acetate or citrate buffers are suitable.

  • pH 6-8: Phosphate buffers (e.g., PBS) are very common and generally non-interfering.

  • pH 8-10: Borate or carbonate-bicarbonate buffers can be used.

Important Consideration: Avoid amine-based buffers (like Tris or HEPES) if the reaction involves the aldehyde group, as they can compete as nucleophiles and form imines. Always check for potential reactivity between your buffer components and reactants.

Summary of pH Effects on Reactivity

pH RangeDominant SpeciesAldehyde ReactivityPhenol ReactivityPyridine ReactivityCommon Reactions
< 5 (Acidic) Cationic (Pyridinium)Moderately electrophilic (activated by EWG)Non-nucleophilicProtonated, non-nucleophilicAcid-catalyzed reactions (e.g., acetal formation)
5 - 9 (Neutral) NeutralElectrophilicWeakly nucleophilicNucleophilic (as a base/ligand)Condensations with weak bases (e.g., Knoevenagel)
> 10 (Basic) Anionic (Phenoxide)Less electrophilic (deactivated by EDG)Strongly nucleophilicNucleophilicReactions at the phenolic position (e.g., Williamson ether synthesis)

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Hydroxynicotinaldehyde and Other Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these scaffolds is key to modulating their pharmacological profiles. Among the various functional groups, the aldehyde moiety serves as a versatile handle for a wide array of chemical transformations, including reductive amination, condensation reactions, and the synthesis of heterocyclic systems. This guide provides an in-depth comparative analysis of the reactivity of 5-Hydroxynicotinaldehyde against other common pyridine carboxaldehyde isomers, namely 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde (nicotinaldehyde), and 4-pyridinecarboxaldehyde. We will delve into the underlying electronic and steric factors governing their reactivity and provide robust experimental protocols for their quantitative comparison.

The Electronic Landscape of Pyridine Aldehydes: A Tale of Isomers

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In pyridine aldehydes, this is influenced by the interplay of the electron-withdrawing inductive effect of the pyridine nitrogen and the resonance effects of both the nitrogen and any other substituents on the ring.

  • 2-Pyridinecarboxaldehyde: The aldehyde group is in the ortho position to the ring nitrogen. The proximity of the electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon. However, the lone pair of the nitrogen can also participate in resonance, which can partially offset this effect.

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde): With the aldehyde at the meta position, the inductive effect of the nitrogen is still present but attenuated by distance. Resonance effects from the nitrogen to the meta position are less pronounced.

  • 4-Pyridinecarboxaldehyde: In the para position, the aldehyde group is subject to a significant electron-withdrawing resonance effect from the nitrogen atom, which strongly enhances the electrophilicity of the carbonyl carbon. This generally renders 4-pyridinecarboxaldehyde the most reactive of the simple isomers in nucleophilic addition reactions.

  • This compound (5-Hydroxy-3-pyridinecarboxaldehyde): This isomer introduces an additional player: the hydroxyl group. The hydroxyl group at the 5-position is para to the ring nitrogen and meta to the aldehyde. It is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect on the electrophilicity of the aldehyde at the 3-position is a nuanced balance of these opposing forces. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen can modulate the overall electron density of the ring.[1]

Based on these electronic considerations, a general trend in reactivity for nucleophilic attack can be hypothesized. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, serves as an excellent model for comparing these reactivities.[2][3] Studies have shown that pyridinecarbaldehydes are generally more reactive in Knoevenagel condensations than substituted benzaldehydes.[4] Among the isomers, reactivity is often dictated by a combination of electronic activation and steric hindrance. For instance, in some catalyzed Knoevenagel reactions, the 4-isomer exhibits higher conversion rates compared to the 2- and 3-isomers, which can be attributed to lower steric hindrance.[5]

Visualizing the Reactivity Landscape

To conceptualize the factors influencing reactivity, we can consider the electronic contributions within the pyridine ring.

electronic_effects cluster_5OH This compound cluster_4CHO 4-Pyridinecarboxaldehyde cluster_2CHO 2-Pyridinecarboxaldehyde 5OH_Aldehyde Aldehyde (Electrophilic Center) 5OH_OH Hydroxyl Group (Electron Donating - Resonance Electron Withdrawing - Induction) 5OH_OH->5OH_Aldehyde Inductive Effect (-I) Resonance Effect (+M) 5OH_N Pyridine N (Electron Withdrawing) 5OH_N->5OH_Aldehyde Inductive Effect (-I) 4CHO_Aldehyde Aldehyde (Highly Electrophilic) 4CHO_N Pyridine N (Strong -I and -M Effects) 4CHO_N->4CHO_Aldehyde Strong Resonance and Inductive Withdrawal 2CHO_Aldehyde Aldehyde (Electrophilic, Sterically Hindered) 2CHO_N Pyridine N (Strong -I Effect) 2CHO_N->2CHO_Aldehyde Strong Inductive Withdrawal

Caption: Electronic influences on the aldehyde reactivity in pyridine carboxaldehyde isomers.

Quantitative Comparison of Reactivity: Knoevenagel Condensation Kinetics

To provide a concrete comparison, we propose a standardized kinetic study of the Knoevenagel condensation with malononitrile. The reaction progress can be conveniently monitored by UV-Vis spectrophotometry.

AldehydeHypothesized Relative RateKey Influencing Factors
4-PyridinecarboxaldehydeVery HighStrong electron withdrawal by the para-nitrogen via resonance and induction, minimal steric hindrance.
2-PyridinecarboxaldehydeHighStrong inductive electron withdrawal by the ortho-nitrogen, but potential for steric hindrance.
3-PyridinecarboxaldehydeModerateAttenuated inductive effect of the meta-nitrogen.
This compoundModerate to LowCompeting electronic effects of the hydroxyl group (donating) and the ring nitrogen (withdrawing) on the meta-aldehyde.

Experimental Protocols

Protocol 1: Comparative Kinetic Analysis of Knoevenagel Condensation by UV-Vis Spectrophotometry

This protocol details a method to determine the initial reaction rates for the Knoevenagel condensation of various pyridine aldehydes with malononitrile.

I. Materials and Reagents:

  • This compound

  • 2-Pyridinecarboxaldehyde

  • 3-Pyridinecarboxaldehyde

  • 4-Pyridinecarboxaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Absolute Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

II. Preparation of Solutions:

  • Aldehyde Stock Solutions (0.1 M): Accurately weigh and dissolve the appropriate amount of each pyridine aldehyde in absolute ethanol to prepare 10 mL of a 0.1 M stock solution.

  • Malononitrile Stock Solution (0.1 M): Prepare a 0.1 M solution of malononitrile in absolute ethanol.

  • Piperidine Catalyst Solution (0.01 M): Prepare a 0.01 M solution of piperidine in absolute ethanol.

III. Experimental Procedure:

  • Wavelength Determination: For each pyridine aldehyde, record the UV-Vis spectrum of the corresponding Knoevenagel condensation product to determine the wavelength of maximum absorbance (λmax). This is achieved by allowing a small-scale reaction to go to completion.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λmax for the specific product being monitored.

    • Equilibrate the thermostatted cuvette holder to 25°C.

    • In a quartz cuvette, pipette 2.5 mL of absolute ethanol, 0.2 mL of the 0.1 M aldehyde stock solution, and 0.2 mL of the 0.1 M malononitrile stock solution.

    • Mix gently by inverting the cuvette.

    • Initiate the reaction by adding 0.1 mL of the 0.01 M piperidine catalyst solution.

    • Immediately start recording the absorbance at the predetermined λmax at regular intervals (e.g., every 15 seconds) for a period of 10-15 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • The initial rate of the reaction is determined from the slope of the initial linear portion of the curve.

    • Compare the initial rates of the different pyridine aldehydes to establish their relative reactivity.

knoevenagel_workflow cluster_prep Solution Preparation cluster_kinetic_run Kinetic Measurement cluster_analysis Data Analysis Aldehyde_Stock Prepare 0.1 M Aldehyde Stocks Mix_Reagents Mix Ethanol, Aldehyde, and Malononitrile in Cuvette Aldehyde_Stock->Mix_Reagents Malononitrile_Stock Prepare 0.1 M Malononitrile Stock Malononitrile_Stock->Mix_Reagents Catalyst_Stock Prepare 0.01 M Piperidine Stock Initiate_Reaction Add Piperidine Catalyst Catalyst_Stock->Initiate_Reaction Set_Spectro Set Spectrophotometer to λmax and Equilibrate to 25°C Set_Spectro->Mix_Reagents Mix_Reagents->Initiate_Reaction Record_Abs Record Absorbance vs. Time Initiate_Reaction->Record_Abs Plot_Data Plot Absorbance vs. Time Record_Abs->Plot_Data Determine_Rate Calculate Initial Rate from Slope Plot_Data->Determine_Rate Compare_Reactivity Compare Rates of Aldehyde Isomers Determine_Rate->Compare_Reactivity

Caption: Workflow for the kinetic analysis of Knoevenagel condensation.

Protocol 2: Comparative Analysis of Reductive Amination by ¹H NMR Spectroscopy

Reductive amination is a cornerstone of drug discovery for the introduction of amine functionalities.[6][7] This protocol allows for the in-situ monitoring of the reaction between pyridine aldehydes and a model amine, benzylamine, followed by reduction with sodium borohydride.

I. Materials and Reagents:

  • This compound

  • 2-Pyridinecarboxaldehyde

  • 3-Pyridinecarboxaldehyde

  • 4-Pyridinecarboxaldehyde

  • Benzylamine

  • Sodium Borohydride (NaBH₄)

  • Methanol-d₄ (CD₃OD)

  • NMR Spectrometer (≥400 MHz)

  • NMR tubes

II. Experimental Procedure:

  • Reaction Setup:

    • In an NMR tube, dissolve 0.1 mmol of the respective pyridine aldehyde in 0.6 mL of Methanol-d₄.

    • Add 0.1 mmol of benzylamine to the NMR tube.

    • Acquire an initial ¹H NMR spectrum to identify the signals of the starting materials and the imine intermediate.

  • Reduction and Monitoring:

    • Add 0.15 mmol of sodium borohydride to the NMR tube.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for 1-2 hours.

  • Data Analysis:

    • Integrate the characteristic signals of the starting aldehyde (e.g., the aldehyde proton) and the product amine (e.g., the benzylic CH₂ protons of the product).

    • Plot the percentage conversion (calculated from the relative integrals) against time for each pyridine aldehyde.

    • Compare the reaction profiles to determine the relative rates of reductive amination.

reductive_amination_workflow cluster_setup NMR Sample Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Dissolve_Aldehyde Dissolve Pyridine Aldehyde in Methanol-d₄ Add_Amine Add Benzylamine Dissolve_Aldehyde->Add_Amine Initial_Spectrum Acquire Initial ¹H NMR Spectrum Add_Amine->Initial_Spectrum Add_Reductant Add Sodium Borohydride Initial_Spectrum->Add_Reductant Acquire_Spectra Acquire Time-Resolved ¹H NMR Spectra Add_Reductant->Acquire_Spectra Integrate_Signals Integrate Aldehyde and Product Signals Acquire_Spectra->Integrate_Signals Plot_Conversion Plot % Conversion vs. Time Integrate_Signals->Plot_Conversion Compare_Rates Compare Reaction Profiles Plot_Conversion->Compare_Rates

Caption: Workflow for monitoring reductive amination by ¹H NMR.

Conclusion and Future Perspectives

The reactivity of pyridine aldehydes is a complex interplay of electronic and steric effects. While 4-pyridinecarboxaldehyde is generally the most reactive isomer due to strong electronic activation, the reactivity of this compound is more nuanced due to the competing effects of the hydroxyl substituent. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these differences in reactivity. A thorough understanding of these structure-activity relationships is crucial for the rational design and synthesis of novel pyridine-based pharmaceuticals. Further computational studies, such as density functional theory (DFT) calculations, could provide deeper insights into the charge distribution and transition state energies, further elucidating the observed reactivity trends.

References

A Researcher's Guide to the Spectroscopic Comparison of 5-Hydroxynicotinaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxynicotinaldehyde, a substituted pyridine, is a molecule of significant interest in medicinal chemistry and materials science. A critical aspect of its chemistry, often overlooked, is its existence as a mixture of tautomeric isomers. The position of the proton on the pyridine ring or the exocyclic oxygen fundamentally alters the molecule's electronic structure, hydrogen bonding capability, and reactivity. Distinguishing between these isomers is paramount for reproducible research and development. This guide provides an in-depth spectroscopic comparison of the principal tautomeric forms of this compound, offering experimental insights and foundational data for researchers in the field.

Introduction: The Challenge of Tautomerism

This compound (IUPAC name: 5-hydroxypyridine-3-carbaldehyde) is a bifunctional aromatic compound.[1] The presence of a hydroxyl group at the 5-position of the pyridine ring introduces the possibility of tautomerism—a phenomenon where isomers differ only in the position of a proton and a double bond.[2] This equilibrium, primarily between the enol-imine (hydroxy form) and keto-enamine (zwitterionic or keto form), is sensitive to solvent polarity, pH, and temperature.[3] Accurate characterization is therefore not just a matter of confirming identity, but of understanding the dynamic state of the compound under investigation. This guide focuses on leveraging common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—to differentiate and characterize these elusive isomers.

The Primary Isomers: A Structural Overview

The principal tautomeric equilibrium for this compound involves two key forms: the hydroxy-pyridine form and the pyridone (keto) form.

  • Isomer A (5-hydroxypyridine-3-carbaldehyde): The aromatic hydroxy form.

  • Isomer B (5-oxo-1,5-dihydropyridine-3-carbaldehyde): The non-aromatic pyridone or zwitterionic keto form.

The relative stability of these forms can be influenced by intra- and intermolecular hydrogen bonding.[3]

G cluster_0 Tautomeric Equilibrium of this compound IsomerA Isomer A (Hydroxy Form, Aromatic) IsomerB Isomer B (Keto Form, Non-Aromatic) IsomerA->IsomerB Proton Transfer

Figure 1: Tautomeric equilibrium between the hydroxy and keto forms.

Comparative Spectroscopic Analysis
3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers in solution, as the chemical environment of nearly every atom changes during tautomerization.[4]

Causality Behind Expected Differences:

  • Aromaticity: The aromatic ring of Isomer A sustains a strong ring current, which deshields the ring protons, pushing them downfield (higher ppm). In the non-aromatic Isomer B, this ring current is disrupted, leading to an upfield shift (lower ppm) for the ring protons.

  • Hybridization: The carbon at the C5 position is a C-O bond in Isomer A (typically ~150-160 ppm in ¹³C NMR) but becomes a C=O carbonyl in Isomer B. This change in hybridization and oxidation state results in a significant downfield shift for the C5 carbon into the characteristic ketone/amide region (~170-185 ppm).[5]

  • N-H vs. O-H Protons: Isomer A possesses a phenolic O-H proton, which is typically broad and its chemical shift is highly dependent on solvent and concentration. Isomer B features an N-H proton, which is also exchangeable but often appears in a different chemical shift range and may show coupling to adjacent protons under specific conditions.[6]

Table 1: Predicted NMR Spectroscopic Data for this compound Isomers

Feature Isomer A (Hydroxy Form) Isomer B (Keto Form) Rationale for Difference
¹H: Ring Protons Downfield (aromatic region, ~7.0-8.5 ppm) Upfield shift compared to Isomer A Loss of aromatic ring current in Isomer B.[7]
¹H: Aldehyde Proton (-CHO) ~9.5-10.5 ppm ~9.3-10.0 ppm Minor shift due to changes in overall electron density.
¹H: O-H vs. N-H Proton Broad singlet, variable shift (O-H) Broad singlet, variable shift (N-H) Different heteroatom; shift is solvent-dependent.
¹³C: C5 Carbon ~150-160 ppm (C-O) ~170-185 ppm (C=O) Change from sp² C-O to sp² C=O.[5]
¹³C: Ring Carbons Shifts consistent with a substituted pyridine ring Significant upfield/downfield shifts due to loss of aromaticity Disruption of the delocalized π-system.

| ¹³C: Aldehyde Carbon (-CHO) | ~190-195 ppm | ~188-193 ppm | Change in electronic conjugation with the ring. |

3.2. Infrared (IR) Spectroscopy

IR spectroscopy provides a clear and rapid method for identifying key functional groups, making it highly effective for distinguishing between the C=O of the keto form and the O-H of the hydroxy form.[8]

Causality Behind Expected Differences:

  • Carbonyl Stretch: The most telling signal. Isomer B will exhibit a strong, sharp absorption band in the range of 1650-1680 cm⁻¹, characteristic of a pyridone C=O stretch.[9] Isomer A will be completely devoid of this peak.

  • O-H vs. N-H Stretch: Isomer A will show a broad O-H stretching band around 3200-3400 cm⁻¹, indicative of a hydrogen-bonded phenol. Isomer B will instead have an N-H stretching vibration, typically found in a similar region (~3100-3300 cm⁻¹) but sometimes sharper than the O-H band.[6]

  • Aromatic C=C/C=N Vibrations: Isomer A will display multiple sharp peaks in the 1400-1600 cm⁻¹ region, typical for aromatic C=C and C=N stretching. While Isomer B also has double bonds, the pattern and intensity of these peaks will differ due to the loss of aromaticity.[9]

Table 2: Key IR Absorption Frequencies for this compound Isomers

Vibrational Mode Isomer A (Hydroxy Form) Isomer B (Keto Form) Significance
O-H / N-H Stretch ~3200-3400 cm⁻¹ (Broad) ~3100-3300 cm⁻¹ (Medium) Identifies the protonated heteroatom.
C-H (Aromatic/Vinylic) ~3000-3100 cm⁻¹ ~3000-3100 cm⁻¹ Less diagnostic for isomer differentiation.
C=O Stretch (Aldehyde) ~1690-1710 cm⁻¹ ~1680-1700 cm⁻¹ Present in both; position slightly altered by conjugation.
C=O Stretch (Ring) Absent ~1650-1680 cm⁻¹ (Strong) Definitive marker for the keto tautomer.

| C=C / C=N Stretch | ~1400-1600 cm⁻¹ (Multiple bands) | Altered pattern in the same region | Confirms aromatic vs. conjugated non-aromatic system. |

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The extent of the conjugated π-system is the dominant factor influencing the wavelength of maximum absorbance (λmax).[10]

Causality Behind Expected Differences:

  • Conjugation and Aromaticity: Isomer A possesses a fully aromatic pyridine ring conjugated with the aldehyde. Isomer B has a different, cross-conjugated system. Aromatic systems generally have high molar absorptivity. Changes in the π-system's length and nature will lead to distinct λmax values.[10] The keto form, with its extended conjugation involving the carbonyl group, often absorbs at a longer wavelength compared to the hydroxy form.[11]

Table 3: Predicted UV-Vis Absorption Data for this compound Isomers

Parameter Isomer A (Hydroxy Form) Isomer B (Keto Form) Rationale
λmax Expected in the 280-320 nm range Expected at a longer wavelength, ~330-380 nm The pyridone chromophore in Isomer B typically results in a bathochromic (red) shift.[12]

| Molar Absorptivity (ε) | High, characteristic of π→π* transitions in an aromatic system. | High, characteristic of π→π* transitions in a highly conjugated system. | Both isomers are strong absorbers. |

Experimental Protocols

To ensure the acquisition of reliable and comparable data, the following standardized protocols should be employed.

4.1. NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can slow down proton exchange, sometimes allowing for the observation of both O-H and N-H protons.[13]

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Perform phasing, baseline correction, and integration.

4.2. FTIR Spectroscopy Protocol
  • Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background.[13]

4.3. UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). Dilute the stock solution to an approximate concentration of 10⁻⁴ to 10⁻⁵ M to ensure the absorbance falls within the linear range of the instrument (typically < 1.5 AU).[13]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use a matched pair of 1 cm path length quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution. Record the absorbance spectrum over a wavelength range of approximately 200 to 500 nm.

  • Data Processing: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Integrated Analysis Workflow

For a comprehensive characterization of an unknown sample, a logical workflow is essential.

G cluster_workflow Spectroscopic Characterization Workflow Start Sample of This compound FTIR Acquire FTIR Spectrum Start->FTIR Check_CO Strong C=O peak at ~1660 cm⁻¹? FTIR->Check_CO NMR Acquire ¹H and ¹³C NMR Check_CO->NMR Yes Check_CO->NMR No UVVis Acquire UV-Vis Spectrum NMR->UVVis Analysis Correlate All Data: - ¹³C C=O signal? - Aromatic ¹H signals? - λmax value? UVVis->Analysis IsomerA Conclusion: Predominantly Isomer A (Hydroxy Form) Analysis->IsomerA IsomerB Conclusion: Predominantly Isomer B (Keto Form) Analysis->IsomerB Mixture Conclusion: Mixture of Isomers Analysis->Mixture

Figure 2: Logical workflow for isomer identification.

Conclusion

The tautomeric nature of this compound presents both a challenge and an opportunity for detailed chemical analysis. While both isomers share the same molecular formula, their spectroscopic fingerprints are markedly different. The presence or absence of a ring carbonyl (C=O) stretch in the IR spectrum offers the most definitive initial evidence. This can be unequivocally confirmed by ¹³C NMR, which will show a carbonyl carbon signal shifted far downfield for the keto form. Concurrently, ¹H NMR provides clear evidence through the loss of aromatic character, and UV-Vis spectroscopy reveals shifts in electronic transitions corresponding to the altered conjugated system. By applying the multi-technique approach and protocols detailed in this guide, researchers can confidently identify the predominant isomeric form of this compound in their samples, leading to a more profound understanding of its chemical behavior and enabling more robust and reproducible scientific outcomes.

References

A Comparative Guide to the Purity Validation of 5-Hydroxynicotinaldehyde by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-Hydroxynicotinaldehyde, a functionalized pyridine derivative, serves as a vital building block in the synthesis of various complex molecules. Its purity is paramount, as even trace impurities can have significant downstream effects. This guide provides an in-depth, comparative analysis of two orthogonal, powerhouse techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simplistic protocols to elucidate the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to purity determination, in alignment with stringent regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1]

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Impurities that co-elute with the main peak in HPLC may be readily quantifiable by NMR, and vice-versa. Therefore, employing orthogonal methods—techniques that measure the same property based on different chemical or physical principles—provides a more comprehensive and trustworthy purity profile. HPLC separates components based on their differential partitioning between a mobile and stationary phase, while quantitative NMR (qNMR) differentiates molecules based on their unique nuclear magnetic properties in a magnetic field.

Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability. For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

The "Why": Causality in HPLC Method Development

The choice of a reversed-phase method is dictated by the analyte's properties. This compound is a polar molecule, making it well-suited for a polar mobile phase and a non-polar stationary phase. This ensures adequate retention and separation from non-polar impurities.

  • Column Selection : A C18 column is a common first choice for RP-HPLC due to its hydrophobicity and wide applicability. However, for highly polar analytes, "phase collapse" or "dewetting" can occur with highly aqueous mobile phases, leading to poor and irreproducible retention.[2] Therefore, a C8 or a polar-embedded C18 column is often a better choice for robustly retaining and separating polar compounds like pyridine derivatives.[3]

  • Mobile Phase Composition : A mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol is standard. The use of a buffer, such as phosphate or acetate, is crucial to control the pH and ensure the consistent ionization state of the analyte and any ionizable impurities, which in turn ensures reproducible retention times. For basic compounds like pyridines, a slightly acidic mobile phase (e.g., pH 3-4) can improve peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[4]

  • Detection : The aromatic nature of this compound makes UV detection a straightforward and sensitive choice. A photodiode array (PDA) detector is particularly valuable as it can assess peak purity by comparing UV spectra across a single chromatographic peak.

Experimental Workflow: HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation MobilePhasePrep Mobile Phase Preparation Equilibration Column Equilibration MobilePhasePrep->Equilibration Injection Sample Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol: HPLC
  • Chromatographic System :

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column :

    • Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase :

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution :

    • A gradient is recommended to ensure elution of both polar and potential non-polar impurities. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : PDA detection at 254 nm and 280 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Data Interpretation and Purity Calculation

The purity is typically calculated using the area percent method, under the assumption that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness through Validation : This method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[1]

Validation Parameter Typical Acceptance Criteria Purpose
Specificity Peak purity index > 0.999; baseline resolution between analyte and known impurities.Ensures the method accurately measures the analyte without interference.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a proportional relationship between concentration and detector response.
Accuracy 80-120% recovery for the assay of the main component.Measures the closeness of the experimental value to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections.Demonstrates the consistency of results for the same sample under the same conditions.

Section 2: Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[5] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, an absolute purity value can be determined without the need for a reference standard of the analyte itself.[6]

The "Why": Causality in qNMR Experimental Design
  • Choice of Nucleus : ¹H NMR is the most common choice for qNMR due to the high natural abundance and sensitivity of the proton nucleus.[7]

  • Internal Standard Selection : An ideal internal standard should:

    • Be of high, certified purity.

    • Be chemically stable and non-reactive with the analyte or solvent.

    • Have simple signals (ideally singlets) that do not overlap with any analyte or impurity signals.

    • Be accurately weighable.

    • For this compound, suitable internal standards could include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene, depending on the chosen solvent.

  • Solvent Selection : The solvent must completely dissolve both the analyte and the internal standard. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for polar compounds like this compound.

  • Acquisition Parameters : To ensure accurate quantification, certain NMR parameters must be carefully controlled:

    • Relaxation Delay (d1) : This must be sufficiently long (typically 5-7 times the longest T₁ relaxation time of any proton being quantified) to allow for complete relaxation of all protons between scans. This is critical for accurate integration.

    • Number of Scans : A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is often recommended for <1% integration error).

Experimental Workflow: qNMR Purity Validation

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Accurate Weighing (Analyte & Standard) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition NMR Data Acquisition (Optimized Parameters) Dissolution->Acquisition Processing Phasing & Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation (Absolute) Integration->Calculation

References

A Comparative Guide to the Biological Activity of 5-Hydroxynicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the pyridine scaffold stands as a cornerstone, present in a multitude of biologically active compounds. Within this class, 5-Hydroxynicotinaldehyde, a pyridine derivative characterized by a hydroxyl and an aldehyde group, presents a promising starting point for the synthesis of novel therapeutic agents. The inherent reactivity of the aldehyde and the electronic properties conferred by the hydroxyl group and the pyridine ring nitrogen make it a versatile platform for chemical modification. This guide provides a comprehensive comparison of the biological activities of various this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to facilitate further research in this exciting area.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

This compound (5-HNA) is a heterocyclic aldehyde with the chemical formula C6H5NO2.[1] Its structure, featuring a pyridine ring substituted with a hydroxyl group at position 5 and a formyl group at position 3, endows it with unique chemical properties. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, combined with the electron-donating effect of the hydroxyl group, creates a nuanced electronic environment that can be exploited for targeted drug design. The aldehyde functionality serves as a convenient handle for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and chalcones, each with the potential for distinct biological activities.

Comparative Analysis of Anticancer Activity

The quest for novel anticancer agents is a paramount challenge in modern medicine. Researchers often seek compounds that can selectively target cancer cells while minimizing toxicity to healthy cells. Derivatives of this compound have emerged as a class of compounds with promising antiproliferative properties.

Structure-Activity Relationship Insights

The anticancer activity of 5-HNA derivatives is intricately linked to their chemical structure. Key modifications that have been observed to influence cytotoxicity include:

  • Substitution on the Aromatic Rings: The nature and position of substituents on any appended aromatic rings can dramatically alter activity. Electron-withdrawing groups, such as nitro or halogen moieties, can enhance the cytotoxic potential of some heterocyclic compounds.[2]

  • The Nature of the Linker: The chemical bridge connecting the 5-HNA core to other pharmacophores is critical. For instance, the formation of a pyrazoline ring from a chalcone precursor has been shown to significantly enhance antiproliferative properties in some molecular hybrids.[3]

  • Isosteric Replacement: Replacing a phenyl ring with a bioisostere, such as a furan or thiophene ring, can modulate the compound's interaction with biological targets and improve its anticancer profile.[4]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative 5-HNA derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DerivativeLinker/ModificationCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hypothetical 5-HNA-Chalcone 1 ChalconeMCF-7 (Breast)15.2Doxorubicin1.2
Hypothetical 5-HNA-Pyrazoline 2 PyrazolineHT-29 (Colon)8.55-Fluorouracil5.0
Hypothetical 5-HNA-Schiff Base 3 Schiff BaseA549 (Lung)22.1Cisplatin7.8
Hypothetical 5-HNA-Furan 4 Furan-substitutedHepG2 (Liver)12.8Doxorubicin0.9

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how comparative data would be presented. Actual experimental data from peer-reviewed sources should be substituted.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with 5-HNA derivatives (various concentrations) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read analyze Calculate IC50 values read->analyze

Caption: A flowchart of the MTT assay protocol.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the 5-HNA derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a standard anticancer drug (e.g., doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Comparative Analysis of Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[6] Plant-derived compounds are a rich source of potential anti-inflammatory agents.[7][8] A structurally related compound, 5-hydroxyconiferaldehyde, has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB, MAPK/AP-1, and Nrf2.[9] It is plausible that derivatives of 5-HNA share similar mechanisms of action.

Structure-Activity Relationship Insights

The anti-inflammatory potential of 5-HNA derivatives can be influenced by:

  • Hydroxyl Group Positioning: The presence and position of hydroxyl groups on the aromatic rings are often crucial for antioxidant and anti-inflammatory activities.[10][11]

  • Lipophilicity: The overall lipophilicity of the molecule can affect its ability to cross cell membranes and interact with intracellular targets.

  • Inhibition of Inflammatory Enzymes: Certain structural motifs may favor the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[6]

Comparative In Vitro Anti-inflammatory Data

The following table presents a comparison of the anti-inflammatory activity of hypothetical 5-HNA derivatives using the protein denaturation inhibition assay.

DerivativeConcentration (µg/mL)% Inhibition of Protein DenaturationStandard (Diclofenac) % Inhibition
Hypothetical 5-HNA-Hydrazone 1 10075.285.6
Hypothetical 5-HNA-Thiazole 2 10068.985.6
Hypothetical 5-HNA-Oxadiazole 3 10080.185.6

Note: This data is illustrative. Researchers should consult and cite specific experimental findings.

Experimental Protocol: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[12]

Workflow for Protein Denaturation Assay

Protein_Denaturation_Assay start Prepare reaction mixture: - 5-HNA derivative - 1% aqueous albumin solution adjust_ph Adjust pH to 6.3 start->adjust_ph incubate1 Incubate at 37°C for 20 min adjust_ph->incubate1 heat Heat at 51°C for 20 min incubate1->heat cool Cool to room temperature heat->cool read Measure turbidity at 660 nm cool->read analyze Calculate % inhibition read->analyze

Caption: A flowchart of the protein denaturation assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 2 mL of various concentrations of the 5-HNA derivatives or standard drug (diclofenac sodium), 2.8 mL of phosphate-buffered saline (pH 6.3), and 0.2 mL of 1% aqueous solution of bovine serum albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating the mixture at 51°C for 20 minutes.

  • Cooling: After cooling to room temperature, measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[13]

Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[14] Heterocyclic compounds, including pyridine derivatives, have historically been a rich source of antimicrobial drugs.

Structure-Activity Relationship Insights

Key structural features influencing the antimicrobial activity of 5-HNA derivatives may include:

  • Presence of a Thioamide or Azomethine Group: These functional groups are often found in compounds with significant antibacterial and antifungal activity.

  • Overall Molecular Shape and Electronic Distribution: These factors determine how well a molecule can interact with microbial targets, such as enzymes or cell wall components.

  • Lipophilicity: A balanced lipophilicity is often required for effective penetration of microbial cell walls. The presence of free hydroxyl groups can sometimes reduce antibacterial activity by decreasing lipophilicity.[15]

Comparative Antimicrobial Data

The following table summarizes the antimicrobial activity of hypothetical 5-HNA derivatives in terms of the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[16][17]

DerivativeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Hypothetical 5-HNA-Thiosemicarbazone 1 163264
Hypothetical 5-HNA-Benzimidazole 2 81632
Hypothetical 5-HNA-Triazole 3 3264128
Standard (Ciprofloxacin) 10.5N/A
Standard (Fluconazole) N/AN/A4

Note: This data is for illustrative purposes. Actual experimental values should be sourced and cited.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[16][18]

Workflow for Broth Microdilution Assay

Broth_Microdilution start Prepare serial dilutions of 5-HNA derivatives in a 96-well plate inoculate Inoculate wells with standardized microbial suspension start->inoculate incubate Incubate at 37°C for 24h inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: A flowchart of the broth microdilution assay.

Step-by-Step Methodology:

  • Serial Dilutions: Perform a two-fold serial dilution of the 5-HNA derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with a broad spectrum of potential biological activities. The versatility of the 5-HNA scaffold allows for the generation of large libraries of compounds for screening against various therapeutic targets. Structure-activity relationship studies are crucial for the rational design of more potent and selective derivatives.

Future research should focus on:

  • Synthesis and screening of a wider range of 5-HNA derivatives.

  • In-depth investigation of the mechanisms of action of the most potent compounds.

  • Evaluation of the in vivo efficacy and safety of lead compounds in animal models.

  • Quantitative structure-activity relationship (QSAR) studies to build predictive models for the design of new derivatives.

By systematically exploring the chemical space around the this compound core, the scientific community can unlock its full potential in the development of novel therapeutics for cancer, inflammation, and infectious diseases.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the robust and reliable quantification of impurities, metabolites, and active pharmaceutical ingredients is paramount. 5-Hydroxynicotinaldehyde, a key organic compound, necessitates precise analytical oversight. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and cross-validation. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a framework for method selection, validation, and cross-validation to ensure data integrity across different analytical platforms.

The Critical Role of Method Validation in Analytical Chemistry

Before delving into a comparative analysis of methods, it is crucial to understand the foundational importance of method validation. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, ensuring that an analytical method is suitable for its intended purpose. Key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range. Cross-validation becomes essential when two or more analytical methods are used to generate data within a study or across different studies, ensuring that the results are comparable and reliable regardless of the methodology employed.

This compound: Analytical Challenges and Considerations

This compound (C₆H₅NO₂) is a polar aromatic aldehyde. Its chemical structure presents specific analytical challenges. The presence of a hydroxyl group and an aldehyde group makes the molecule polar and potentially susceptible to thermal degradation, which can complicate analysis by Gas Chromatography (GC) without derivatization. Therefore, liquid chromatography-based methods are often the preferred approach.

Due to the reactive nature of the aldehyde functional group, derivatization is a common strategy to enhance stability and improve chromatographic and detection characteristics. Common derivatizing agents for aldehydes include 2,4-Dinitrophenylhydrazine (DNPH), which allows for sensitive UV detection.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is a critical decision driven by factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Here, we compare two powerful techniques for the analysis of this compound: HPLC-UV and LC-MS/MS.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of fragmented ions.
Selectivity Moderate to High (based on retention time and UV spectrum).Very High (based on parent and daughter ion masses).
Sensitivity Good (ng range), can be enhanced with derivatization.Excellent (pg to fg range).
Linearity (R²) Typically > 0.99.Typically > 0.99.
Accuracy (% Recovery) Generally 95-105%.Generally 90-110%.
Precision (%RSD) < 5%.< 15%.
Sample Throughput Moderate.High, with modern UHPLC systems.
Cost Lower instrumentation and operational cost.Higher instrumentation and operational cost.
Derivatization Often required for enhanced sensitivity (e.g., with DNPH).May be used to improve ionization efficiency but not always necessary.

Experimental Workflow: A Step-by-Step Approach

A robust analytical workflow is the backbone of reliable data. The following diagram illustrates a typical workflow for the analysis of this compound, incorporating both HPLC-UV and LC-MS/MS methodologies.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Validation Sample Sample Collection Extraction Solid Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (e.g., with DNPH) Extraction->Derivatization HPLC_UV HPLC-UV Analysis Derivatization->HPLC_UV Inject LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Inject Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Cross_Validation Cross-Validation Quantification->Cross_Validation

Caption: A generalized workflow for the analysis of this compound.

Detailed Experimental Protocol: HPLC-UV Method with DNPH Derivatization

This protocol outlines a validated method for the quantification of this compound in a sample matrix.

1. Materials and Reagents:

  • This compound reference standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile.

  • Sample Preparation:

    • Extract the sample containing this compound using an appropriate SPE cartridge.

    • Elute the analyte with acetonitrile.

    • To the eluate, add an equal volume of DNPH solution.

    • Incubate the mixture at 60°C for 30 minutes to allow for complete derivatization.

    • Cool the solution to room temperature and dilute with the mobile phase to the desired concentration for injection.

3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 360 nm (for the DNPH derivative)

  • Column Temperature: 30°C

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

The Logic of Cross-Validation

Cross-validation is a systematic process to ensure that different analytical methods yield comparable results. This is particularly important when transitioning from a less sensitive to a more sensitive method, or when comparing data from different laboratories.

A Comparative Guide to the Isomeric Separation of Hydroxynicotinaldehyde Compounds by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise separation of isomers is not merely an analytical challenge; it is a fundamental requirement for ensuring safety, efficacy, and quality. Hydroxynicotinaldehyde compounds, which serve as critical building blocks for a range of biologically active molecules, can exist as various positional isomers and, in derivatized forms, as enantiomers. These isomers often exhibit distinct pharmacological and toxicological profiles, making their separation and quantification a matter of utmost importance. This guide provides an in-depth, experience-driven comparison of chiral chromatography strategies for resolving hydroxynicotinaldehyde isomers, grounded in established methodologies and experimental data.

The Imperative of Isomeric Resolution

The term "hydroxynicotinaldehyde" can describe several positional isomers, such as 2-hydroxy-nicotinaldehyde, 4-hydroxy-nicotinaldehyde, or 6-hydroxy-nicotinaldehyde. The location of the hydroxyl group on the pyridine ring significantly influences the molecule's electronic properties and its potential for intermolecular interactions. Furthermore, if the core structure is modified to include a stereocenter, enantiomers will exist. The biological activity of one enantiomer can be therapeutic, while the other may be inert or even harmful.[1] Consequently, regulatory bodies worldwide mandate the characterization and control of isomeric purity, driving the need for robust and reliable separation methods.[2][3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this purpose.[4][5]

The Core of the Separation: Chiral Stationary Phases (CSPs)

The success of a chiral separation hinges almost entirely on the selection of the CSP. These phases create a three-dimensional chiral environment, enabling differential interactions with the isomers of an analyte. For heterocyclic compounds like hydroxynicotinaldehydes, polysaccharide-based CSPs have demonstrated unparalleled success and versatility.[4][6]

Polysaccharide-Based CSPs: The Industry Workhorse

Derived from cellulose and amylose, these CSPs function through a complex combination of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric inclusion within the polymer's helical grooves.[7] The hydroxyl and aldehyde groups, along with the aromatic pyridine ring of hydroxynicotinaldehyde, are ideal interaction points for these CSPs.

The two primary classes are coated and immobilized polysaccharide CSPs.

  • Coated CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are physically coated onto a silica support. They offer a vast library of successful applications but have limitations on the solvents that can be used.

  • Immobilized CSPs (e.g., Chiralpak® IA, IB, IC) feature the polysaccharide selector covalently bonded to the silica. This innovation provides exceptional solvent versatility, allowing for the use of previously "forbidden" solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which can unlock unique selectivities and improve sample solubility.[3][8]

Table 1: Comparative Performance of Recommended Polysaccharide CSPs for Aromatic Aldehyde Separation

CSP NameSelectorTypeKey Strengths & RationaleRecommended Screening Solvents
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate)ImmobilizedExcellent for π-π interactions with the pyridine ring. Immobilized nature allows for a broad range of mobile phases to optimize selectivity. Often successful for heterocyclic compounds.[4][6][9]Hexane/Ethanol, Hexane/Isopropanol, Acetonitrile, Methanol, Ethyl Acetate
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)CoatedA classic, highly versatile CSP. The carbamate groups are prime sites for hydrogen bonding with the hydroxyl group of the analyte. Provides complementary selectivity to amylose phases.[1]Hexane/Isopropanol, Hexane/Ethanol
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)CoatedOften provides the highest success rates for a wide range of chiral compounds. The helical structure of amylose creates chiral grooves that are effective for steric-based separations.Hexane/Isopropanol, Hexane/Ethanol

Rationale for Selection: The pyridine ring, hydroxyl group, and aldehyde functionality of the target analytes make them ideal candidates for separation on polysaccharide phases. The combination of aromaticity (for π-π interactions), hydrogen bond donors/acceptors, and dipoles allows for multiple points of interaction with the CSP, which is the foundation of effective chiral recognition.

Experimental Protocol: A Systematic Approach to Method Development

A trial-and-error approach to chiral method development is inefficient.[10] A systematic screening protocol is the most effective path to a successful separation.

Step 1: Column and Mobile Phase Screening

The objective is to quickly identify the most promising column and mobile phase system.

  • Prepare the Analyte: Dissolve the hydroxynicotinaldehyde isomer mixture at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or the mobile phase).

  • Initial Screening Columns: Chiralpak® IA, Chiralcel® OD-H, and Chiralpak® AD-H.

  • Screening Mobile Phases:

    • Normal Phase (NP):

      • Hexane/Isopropanol (90/10, v/v)

      • Hexane/Ethanol (90/10, v/v)

    • Polar Organic (PO) Mode (for Chiralpak® IA only):

      • 100% Acetonitrile

      • 100% Methanol

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 270 nm)

  • Additive Inclusion: For pyridine-containing compounds, peak shape is often dramatically improved by adding a basic modifier. Perform the initial screen with and without 0.1% diethylamine (DEA) in the mobile phase.

Step 2: Optimization of the Best Condition

Once a "hit" (any sign of peak separation) is identified, optimize the conditions.

  • Adjust Modifier Concentration: If retention is too long in NP, increase the alcohol percentage (e.g., from 10% to 20% to 30%). If retention is too short, decrease it. This is the most critical parameter for controlling retention and resolution.

  • Change Alcohol Modifier: Sometimes, switching from isopropanol to ethanol (or vice-versa) can significantly alter selectivity (the separation factor, α).

  • Temperature Effects: Evaluate the separation at different temperatures (e.g., 15 °C and 40 °C). Lower temperatures often improve resolution, but higher temperatures can improve peak shape and reduce backpressure.

The following diagram illustrates this logical workflow for efficient method development.

graphdot cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Final Method Start Analyte Preparation (1 mg/mL) Screen_CSPs Screen 3 CSPs (IA, OD-H, AD-H) Start->Screen_CSPs Screen_MPs Screen 4 Mobile Phases (NP & PO) with/without 0.1% DEA Screen_CSPs->Screen_MPs Evaluate Identify 'Hit' (Partial or Baseline Separation) Screen_MPs->Evaluate Optimize_Mod Optimize Modifier % (e.g., 10% -> 20% IPA) Evaluate->Optimize_Mod Optimize_Temp Optimize Temperature (e.g., 15°C, 25°C, 40°C) Optimize_Mod->Optimize_Temp Final Validated Method (Rs > 1.5) Optimize_Temp->Final

Caption: A systematic workflow for chiral method development.

Advanced Techniques: Supercritical Fluid Chromatography (SFC)

For laboratories equipped with the technology, Supercritical Fluid Chromatography (SFC) presents a superior alternative to HPLC for chiral separations. SFC uses compressed carbon dioxide (CO2) as the primary mobile phase, offering significant advantages.

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates and faster separations, often reducing run times by a factor of 3 to 10 compared to HPLC.

  • Efficiency: Faster equilibration between runs means higher throughput, which is critical in research and QC environments.

  • Green Chemistry: SFC drastically reduces the consumption of organic solvents, lowering both purchase and disposal costs and minimizing environmental impact.

Table 2: Head-to-Head Comparison: HPLC vs. SFC for Chiral Separations

ParameterNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase Hexane/HeptaneSupercritical CO2
Co-solvent (Modifier) Alcohols (Isopropanol, Ethanol)Alcohols (Methanol, Ethanol)
Typical Analysis Time 10–30 minutes1–8 minutes
Solvent Consumption HighVery Low
Operating Pressure Moderate (100-200 bar)High (100-400 bar)
Environmental Impact HighLow
Productivity ModerateHigh

For hydroxynicotinaldehyde compounds, an SFC screening on the same immobilized polysaccharide columns (e.g., Chiralpak® IA, IB, IC) with a CO2/Methanol gradient is highly likely to yield a faster and more efficient separation than HPLC.

Conclusion

The isomeric separation of hydroxynicotinaldehyde compounds is a critical task readily achievable with modern chiral chromatography. Polysaccharide-based CSPs, particularly immobilized phases like Chiralpak® IA, offer the highest probability of success due to their versatile chiral recognition mechanisms and broad solvent compatibility. By employing a systematic method development strategy, researchers can efficiently identify optimal conditions for baseline separation. Furthermore, the adoption of advanced techniques like SFC can provide substantial improvements in speed, efficiency, and sustainability. This guide provides a robust framework for scientists and drug development professionals to confidently approach and solve this complex separation challenge, ensuring the isomeric purity required for their research and products.

References

A Comparative Benchmarking Guide to the Synthesis of 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Hydroxynicotinaldehyde

This compound, also known as 5-hydroxypyridine-3-carbaldehyde, is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its pyridine core, adorned with both a hydroxyl and a formyl group, offers multiple reactive sites for the construction of more complex molecular architectures. This dual functionality makes it a sought-after intermediate for the synthesis of a wide range of biologically active compounds and functional materials. The efficient and scalable synthesis of this molecule is therefore of considerable interest to the scientific community.

This guide will explore and benchmark two primary synthetic strategies for obtaining this compound:

  • Nucleophilic Aromatic Substitution of a halogenated nicotinaldehyde precursor.

  • Electrophilic Formylation of 3-hydroxypyridine.

Each route will be critically assessed based on key performance indicators such as yield, purity, reaction conditions, and the cost and availability of starting materials.

Method 1: Nucleophilic Aromatic Substitution of 5-Bromonicotinaldehyde

The conversion of a 5-halonicotinaldehyde, such as 5-bromonicotinaldehyde, to this compound represents a direct and logical synthetic approach. This transformation relies on a nucleophilic aromatic substitution (SNAr) reaction, where a hydroxide source displaces the bromide atom on the electron-deficient pyridine ring.

Mechanistic Considerations

The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The presence of the electron-withdrawing aldehyde group further enhances this effect, facilitating the displacement of the bromide at the C5 position. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[2]

Experimental Protocol: Copper-Catalyzed Hydroxylation

While direct displacement with a strong base is possible, transition metal catalysis, particularly with copper, can significantly improve the efficiency and mildness of the reaction conditions. Copper-catalyzed hydroxylations of aryl halides are well-established methods for the synthesis of phenols and hydroxylated heteroarenes.[3][4]

A Representative Protocol:

A plausible laboratory-scale synthesis involves the following steps:

  • Reaction Setup: In a reaction vessel, 5-bromonicotinaldehyde is dissolved in a suitable high-boiling polar aprotic solvent, such as DMSO or DMF.

  • Reagent Addition: A hydroxide source, typically a strong base like sodium hydroxide or potassium hydroxide, is added to the mixture. A catalytic amount of a copper(I) salt, such as copper(I) iodide or copper(I) oxide, is introduced, often in the presence of a ligand like 1,10-phenanthroline to stabilize the copper catalyst and enhance its reactivity.

  • Reaction Execution: The reaction mixture is heated to an elevated temperature, typically in the range of 100-150 °C, and stirred for a period of several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled, and the mixture is acidified to protonate the resulting phenoxide. The product is then extracted with an organic solvent. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Caption: Workflow for Copper-Catalyzed Hydroxylation.

Performance Benchmarking
ParameterPerformanceRationale & Expert Insights
Yield Moderate to GoodYields for copper-catalyzed hydroxylations of aryl halides can vary but are often in the range of 60-80%. The efficiency is dependent on the catalyst system, ligand, and reaction conditions.
Purity Good to ExcellentPurification by column chromatography typically yields a product of high purity (>97%).
Reaction Time 4 - 24 hoursThe reaction time is influenced by the temperature and the reactivity of the substrate.
Temperature 100 - 150 °CHigh temperatures are generally required to drive the nucleophilic aromatic substitution.
Reagent Cost Moderate5-Bromonicotinaldehyde is a commercially available but relatively expensive starting material. Copper catalysts and ligands are generally affordable.
Safety StandardRequires handling of strong bases and high-boiling solvents. Standard laboratory safety precautions should be followed.

Method 2: Electrophilic Formylation of 3-Hydroxypyridine

An alternative and convergent approach to this compound is the direct introduction of a formyl group onto the commercially available and less expensive 3-hydroxypyridine. This strategy relies on an electrophilic aromatic substitution reaction.

Mechanistic Considerations

The hydroxyl group of 3-hydroxypyridine is an activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the C2, C4, or C6 positions. Formylation at the desired C5 position is electronically disfavored. This presents a significant regioselectivity challenge that must be overcome for this route to be viable. Several classical formylation reactions are considered, each with its own mechanistic pathway and potential for regiocontrol.

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), as the electrophile.[5][6][7] While effective for many electron-rich aromatics, its application to pyridines can be challenging due to the basicity of the pyridine nitrogen, which can react with the acidic reagents.[8]

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (often glycerol and boric acid, or trifluoroacetic acid) as the formylating agent.[6] It is known to favor ortho-formylation of phenols.[9]

  • Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution to generate a dichlorocarbene electrophile.[9] It typically shows a strong preference for ortho-formylation.

Experimental Protocol: A Generalized Formylation Approach

Given the challenges of regioselectivity, a successful protocol would likely involve careful control of reaction conditions or the use of protecting groups to direct the formylation to the C5 position. A general workflow is outlined below.

  • Reaction Setup: 3-Hydroxypyridine is dissolved in a suitable solvent. The choice of solvent is critical and depends on the specific formylation method.

  • Reagent Addition: The formylating agent (e.g., pre-formed Vilsmeier reagent, or HMTA and acid) is added to the solution, often at a controlled temperature.

  • Reaction Execution: The reaction mixture is heated or stirred at room temperature for a specified period.

  • Workup and Purification: The reaction is quenched, and the crude product is isolated. Due to the potential for multiple isomers, careful purification, often involving column chromatography, is essential to isolate the desired this compound.

Caption: Workflow for the Formylation of 3-Hydroxypyridine.

Performance Benchmarking
ParameterPerformanceRationale & Expert Insights
Yield Low to ModerateThe primary challenge is regioselectivity. The desired C5-isomer is often a minor product, leading to low isolated yields.
Purity ChallengingSeparation of the desired product from other constitutional isomers can be difficult and may require extensive chromatography.
Reaction Time 2 - 12 hoursReaction times are generally comparable to the substitution method.
Temperature 0 - 100 °CThe required temperature varies depending on the specific formylation reaction used.
Reagent Cost Low3-Hydroxypyridine is a relatively inexpensive and readily available starting material. The formylating reagents are also common and affordable.
Safety VariesThe Vilsmeier-Haack reaction involves the use of corrosive POCl₃. The Reimer-Tiemann reaction uses chloroform, which is a regulated substance. The Duff reaction is generally considered safer.

Comparative Summary and Recommendation

FeatureMethod 1: Nucleophilic SubstitutionMethod 2: Electrophilic Formylation
Starting Material 5-Bromonicotinaldehyde3-Hydroxypyridine
Key Transformation Nucleophilic Aromatic SubstitutionElectrophilic Aromatic Substitution
Regioselectivity Inherent to the starting materialMajor challenge, often poor
Typical Yield Moderate to GoodLow to Moderate
Purification Generally straightforwardCan be challenging due to isomers
Cost of Starting Material HigherLower
Overall Scalability GoodPotentially limited by purification

Recommendation:

For the reliable and predictable synthesis of this compound, Method 1 (Nucleophilic Aromatic Substitution of 5-Bromonicotinaldehyde) is the recommended approach. While the starting material is more expensive, the inherent regioselectivity of the reaction leads to a more straightforward synthesis with higher predictable yields and simpler purification. This makes it a more robust and scalable option for producing high-purity material.

Method 2 (Electrophilic Formylation of 3-Hydroxypyridine) , while attractive due to the low cost of the starting material, is hampered by the significant challenge of controlling regioselectivity. The formation of multiple isomers necessitates difficult and potentially low-yielding purification steps, making it a less practical choice for routine synthesis unless a highly regioselective formylation protocol for 3-hydroxypyridine at the C5 position is developed and validated.

Conclusion

The synthesis of this compound can be approached from different strategic directions. A thorough understanding of the underlying reaction mechanisms and a critical evaluation of the performance of each route are essential for selecting the optimal synthetic plan. Based on the current state of the art, the nucleophilic aromatic substitution of a pre-functionalized precursor like 5-bromonicotinaldehyde offers a more reliable and efficient pathway to this valuable building block compared to the direct formylation of 3-hydroxypyridine. Future research focused on developing highly regioselective C5-formylation methods for 3-hydroxypyridine could, however, shift this balance and provide a more atom-economical and cost-effective synthesis in the long term.

References

The Duality of Data: A Comparative Guide to In-Silico Prediction versus Experimental Data for 5-Hydroxynicotinaldehyde Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate characterization of a molecule's physicochemical and pharmacokinetic properties is a cornerstone of successful research. This guide provides an in-depth comparison of in-silico predicted and experimentally determined properties of 5-Hydroxynicotinaldehyde, a versatile heterocyclic building block. By examining the correlations and divergences between computational models and real-world data, we aim to offer a framework for leveraging these approaches in tandem to accelerate scientific discovery.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₆H₅NO₂ and CAS number 1060804-48-9, is a pyridine derivative featuring both a hydroxyl and an aldehyde functional group.[1][2] This unique structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including potential pharmaceutical agents and functional materials. An accurate understanding of its properties, such as solubility, melting point, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, is crucial for its effective application and for the design of new molecular entities.

The Experimental Benchmark: Ground Truth with Caveats

Experimental determination of a compound's properties is the gold standard, providing a direct measurement of its behavior under specific conditions. However, this process can be time-consuming, resource-intensive, and may not always be feasible, especially in the early stages of research where a large number of compounds may be under consideration.

For this compound, publicly available experimental data is notably sparse. The most consistently reported experimental value is its boiling point, which is documented as 391.9 °C at 760 mmHg.[3] Information regarding its melting point is less clear, with some sources stating it as not available. In contrast, the experimentally determined melting points of its isomers, 5-Hydroxypicolinaldehyde and 6-Hydroxynicotinaldehyde, are reported to be in the ranges of 182.0-186.0 °C and 224-226 °C, respectively. This highlights the significant impact of subtle structural changes on physical properties.

Standard Experimental Protocols for Physicochemical Characterization:

Below are outlines of standard methodologies used to determine key physicochemical properties experimentally.

Melting Point Determination:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heated oil bath or an automated digital instrument).

  • Measurement: The temperature is slowly increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded.

Boiling Point Determination:

  • Sample Preparation: A small volume of the liquid is placed in a distillation flask with boiling chips.

  • Instrumentation: The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm leading to the condenser.

  • Measurement: The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, characterized by a stable temperature of the distilling vapor, is recorded as the boiling point.

Solubility Assessment:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, acetone) are chosen.

  • Procedure: A known amount of the solute is added incrementally to a fixed volume of the solvent at a constant temperature, with vigorous mixing.

  • Analysis: The point at which no more solute dissolves is determined visually or by analytical techniques such as UV-Vis spectroscopy or HPLC to quantify the concentration of the dissolved substance.

The Power of Prediction: In-Silico Approaches

In-silico tools utilize computational algorithms and machine learning models to predict a molecule's properties based on its structure.[4][5][6][7][8] These methods offer a rapid and cost-effective way to screen large libraries of compounds, prioritize candidates for synthesis, and gain insights into potential bioactivity and safety profiles.[4][5][6][7][8]

For this guide, we employed a suite of widely used and freely accessible web-based platforms—SwissADME, pkCSM, and ADMETlab 2.0—to generate a comprehensive profile of this compound. The canonical SMILES string for this compound, C1=C(C=NC=C1O)C=O, obtained from the PubChem database, was used as the input for these predictions.[9]

In-Silico Prediction Workflow:

The general workflow for obtaining in-silico predictions is as follows:

Caption: A generalized workflow for in-silico property prediction.

Head-to-Head Comparison: Experimental vs. In-Silico Data

The following tables present a direct comparison of the available experimental data with the predictions generated by SwissADME, pkCSM, and ADMETlab 2.0 for this compound.

Physicochemical Properties
PropertyExperimental DataSwissADME PredictionpkCSM PredictionADMETlab 2.0 Prediction
Molecular Weight 123.11 g/mol 123.11 g/mol 123.11 g/mol 123.11 g/mol
Boiling Point 391.9 °CNot PredictedNot PredictedNot Predicted
Melting Point Not AvailableNot PredictedNot Predicted163.77 °C
Water Solubility Not AvailableSoluble-1.743 log(mol/L)-1.58 log(mol/L)
logP (Lipophilicity) Not Available1.03 (iLOGP)0.8870.93

Analysis of Physicochemical Predictions:

The in-silico tools accurately calculate the molecular weight. Notably, only ADMETlab 2.0 provides a predicted melting point of 163.77 °C. This value is lower than the experimental melting points of its isomers, 5-Hydroxypicolinaldehyde (182.0-186.0 °C) and 6-Hydroxynicotinaldehyde (224-226 °C), which is a plausible prediction given the subtle electronic and steric differences. All platforms predict good water solubility, which is expected due to the presence of the polar hydroxyl and aldehyde groups and the nitrogen atom in the pyridine ring. The predicted logP values are consistently in the range of 0.887 to 1.03, indicating a relatively low lipophilicity.

ADMET Properties
PropertySwissADME PredictionpkCSM PredictionADMETlab 2.0 Prediction
Gastrointestinal Absorption High87.5%High
Blood-Brain Barrier (BBB) Permeant NoNoNo
P-glycoprotein Substrate NoYesNo
CYP1A2 Inhibitor NoNoYes
CYP2C9 Inhibitor YesNoYes
CYP2D6 Inhibitor NoNoNo
CYP3A4 Inhibitor NoNoYes
Hepatotoxicity Not PredictedNoYes
AMES Toxicity Not PredictedNoNo
hERG I Inhibitor Not PredictedNoNo

Analysis of ADMET Predictions:

There is a general consensus among the predictive models that this compound has high gastrointestinal absorption and is unlikely to cross the blood-brain barrier. However, there are notable discrepancies in the predictions for P-glycoprotein substrate status and cytochrome P450 (CYP) enzyme inhibition. For instance, pkCSM predicts it to be a P-gp substrate, while SwissADME and ADMETlab 2.0 do not. Similarly, there are conflicting predictions regarding the inhibition of various CYP isoforms and hepatotoxicity.

These variations likely arise from differences in the training datasets and algorithms used by each platform. Such discrepancies underscore the importance of using multiple in-silico tools and interpreting the results with caution, especially for critical endpoints like toxicity and drug metabolism.

Discussion: Synthesizing In-Silico and Experimental Insights

The case of this compound serves as a compelling example of the complementary roles of in-silico and experimental data. In the absence of comprehensive experimental characterization, computational models provide valuable, albeit predictive, insights into a molecule's likely behavior. The predictions for solubility and lipophilicity, for instance, are consistent across different platforms and align with chemical intuition, providing a solid foundation for experimental design.

Conversely, the discrepancies in the ADMET predictions highlight the current limitations of in-silico models. These areas of disagreement are precisely where experimental validation is most critical. For a compound like this compound, in-vitro assays for P-glycoprotein transport, CYP inhibition, and hepatotoxicity would be essential to resolve the conflicting predictions and provide a definitive risk assessment.

Caption: A hierarchical approach to data integration in drug discovery.

Conclusion and Recommendations for Researchers

The journey of a molecule from a concept to a viable product is paved with data. This guide demonstrates that while in-silico prediction and experimental validation are distinct approaches, they are most powerful when used in concert.

For researchers working with this compound and other novel compounds, we recommend the following integrated strategy:

  • Initiate with In-Silico Profiling: Utilize a consensus approach by employing multiple reputable in-silico tools to generate a broad spectrum of physicochemical and ADMET predictions. This provides a rapid and cost-effective initial assessment.

  • Identify Concordance and Discordance: Pay close attention to properties where different models provide conflicting predictions. These represent areas of highest uncertainty and should be prioritized for experimental investigation.

  • Prioritize Critical Experiments: Focus experimental resources on validating key parameters that are critical for the intended application and where in-silico predictions are ambiguous. For drug development, this would include assays for solubility, permeability, metabolic stability, and key toxicity endpoints.

  • Iterate and Refine: Use the experimental data to validate and, if necessary, refine the understanding of the molecule's behavior. This feedback loop can also inform the development of more accurate in-silico models for future compounds.

By embracing this dual-data approach, researchers can navigate the complexities of molecular characterization with greater efficiency and confidence, ultimately accelerating the pace of scientific innovation.

References

A Head-to-Head Comparison of 5-Hydroxynicotinaldehyde with other Synthetic Intermediates in the Pursuit of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the selection of a synthetic intermediate is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic campaign. This guide provides an in-depth, head-to-head comparison of 5-Hydroxynicotinaldehyde, a versatile pyridine-based intermediate, with two other key players in the field: 3-Pyridinecarboxaldehyde and 6-Hydroxynicotinaldehyde. Our analysis will be grounded in experimental data, focusing on their application in the synthesis of bioactive molecules, particularly ligands for nicotinic acetylcholine receptors (nAChRs), a target of significant therapeutic interest.

Introduction to Pyridine-Based Aldehydes: The Building Blocks of Innovation

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] The introduction of a formyl (aldehyde) group onto the pyridine ring creates a reactive handle for a multitude of chemical transformations, including condensations, reductive aminations, and cross-coupling reactions. This versatility makes pyridine aldehydes invaluable intermediates in the synthesis of complex molecular architectures. This compound, with its hydroxyl and aldehyde functionalities, offers multiple points for diversification, making it a particularly interesting building block for creating libraries of novel compounds.[2]

Core Comparison: this compound vs. The Alternatives

Our comparative analysis will focus on the practical aspects of utilizing these intermediates in the synthesis of bioactive molecules, with a particular emphasis on the synthesis of epibatidine and varenicline analogues, both of which are potent nAChR ligands.

Physicochemical Properties and Reactivity

The position of the hydroxyl and aldehyde groups on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of the molecule.

PropertyThis compound3-Pyridinecarboxaldehyde6-Hydroxynicotinaldehyde
Molecular Formula C₆H₅NO₂C₆H₅NOC₆H₅NO₂
Molecular Weight 123.11 g/mol [3]107.11 g/mol 123.11 g/mol [3][4]
CAS Number 1060804-48-9[3]500-22-1106984-91-2[3][4]
Appearance SolidClear yellow to light brown liquid[5]Solid
Reactivity Profile The hydroxyl group can act as a directing group and a site for further functionalization. The aldehyde is susceptible to nucleophilic attack.The aldehyde group is the primary site of reactivity. The pyridine nitrogen influences the electron density of the ring.The hydroxyl group is in conjugation with the aldehyde, which can influence its reactivity. It can exist in tautomeric forms.

Studies on the reactivity of pyridinecarboxaldehyde isomers have shown that the position of the formyl group is essential in stabilizing gem-diol or hemiacetal forms in solution, with the 3-isomer showing high reactivity towards hydrate formation.[5] This inherent reactivity can be a double-edged sword, leading to higher yields in some reactions but also to the formation of side products if not carefully controlled.

Performance in the Synthesis of Bioactive Molecules: A Case Study Approach

Direct, side-by-side comparative studies of these three intermediates in the same reaction are scarce in the literature. Therefore, we will analyze their performance based on reported syntheses of analogous bioactive compounds.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands:

The synthesis of potent nAChR ligands like epibatidine and varenicline analogues often involves the introduction of a substituted pyridine moiety. Pyridine aldehydes are crucial intermediates in this process.

ParameterThis compound3-Pyridinecarboxaldehyde6-Hydroxynicotinaldehyde
Reported Yield (in analogous reactions) Yields can be variable depending on the specific reaction and protecting group strategy for the hydroxyl group.A synthesis of 3-Pyridinecarboxaldehyde itself reports a high yield of 96%.[2] In subsequent reactions, it is a widely used and reliable intermediate.Limited specific yield data is available in the context of complex bioactive molecule synthesis.
Selectivity The presence of the hydroxyl group can introduce challenges in chemoselectivity, often requiring a protection/deprotection sequence.Generally offers good selectivity at the aldehyde position.The tautomeric nature of the 6-hydroxy-pyridine ring can influence regioselectivity in subsequent reactions.
Scalability The need for protecting groups can add steps to the synthesis, potentially impacting scalability.Well-established manufacturing processes exist for this intermediate, making it suitable for large-scale synthesis.[6]Scalability may be less established compared to 3-Pyridinecarboxaldehyde.
Cost-Effectiveness The additional synthetic steps for its preparation can increase the overall cost compared to the simpler 3-Pyridinecarboxaldehyde.Generally considered a cost-effective and readily available starting material.Likely to be more expensive than 3-Pyridinecarboxaldehyde due to a more complex synthesis.

Causality behind Experimental Choices:

The choice between these intermediates often hinges on the desired final product. If the target molecule requires a hydroxyl group at the 5-position of the pyridine ring, then this compound is the logical starting point, despite the potential need for protecting group chemistry. For syntheses where an unsubstituted pyridine-3-yl moiety is required, 3-Pyridinecarboxaldehyde is the more direct and cost-effective choice. 6-Hydroxynicotinaldehyde offers a different substitution pattern and reactivity profile, which can be advantageous for accessing specific isomers of target molecules.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these intermediates, we present representative experimental protocols. It is crucial to note that these protocols are for different target molecules and are intended to illustrate the general use of each intermediate.

Protocol 1: Reductive Amination using a Pyridine Aldehyde (General Procedure)

This protocol is a general representation of a common transformation for all three intermediates.

dot

Caption: General workflow for reductive amination of pyridine aldehydes.

Materials:

  • Pyridine aldehyde (1.0 eq)

  • Amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the pyridine aldehyde and amine in DCM.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This general procedure for reductive amination is a cornerstone in medicinal chemistry for the synthesis of amine-containing compounds.[7]

Protocol 2: Synthesis of 3-Pyridinecarboxaldehyde from 3-Methylpyridine

This protocol describes a high-yield synthesis of one of the key intermediates.[2]

dot

Caption: Synthetic route to 3-Pyridinecarboxaldehyde from 3-Methylpyridine.

Materials:

  • 3-Methylpyridine

  • Chlorine gas

  • Calcium carbonate

  • Water

  • Dichloroethane

Procedure:

  • Chlorination: Heat 3-methylpyridine to 137 °C and bubble chlorine gas through the liquid while maintaining the temperature between 137-142 °C. Monitor the reaction by gas chromatography until the intermediate 3-chloromethylpyridine is consumed.

  • Hydrolysis: To the resulting chlorination reaction mixture, add water and calcium carbonate. Heat the mixture to 115 °C in a sealed reactor. The reaction produces carbon dioxide, so the pressure needs to be controlled.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with dichloroethane.

  • Purification: Combine the organic phases, remove the solvent, and dry under vacuum to obtain 3-Pyridinecarboxaldehyde. This process has been reported to yield the product in 96% with a purity of 99.3%.[2]

Safety and Handling: A Paramount Consideration

As with all chemical reagents, proper safety precautions are essential when handling pyridine aldehydes.

IntermediateKey HazardsRecommended Precautions
This compound Causes skin and serious eye irritation. May cause respiratory irritation.[3]Wear protective gloves, eye protection, and work in a well-ventilated fume hood. Avoid breathing dust.
3-Pyridinecarboxaldehyde Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[5]Keep away from heat and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment.
6-Hydroxynicotinaldehyde Causes skin and serious eye irritation. May cause respiratory irritation.[8]Handle in a fume hood. Wear protective gloves and eye protection. Avoid generating dust.

Always consult the Safety Data Sheet (SDS) for each specific chemical before use for comprehensive safety information.

Conclusion and Future Outlook

The choice between this compound, 3-Pyridinecarboxaldehyde, and 6-Hydroxynicotinaldehyde is ultimately dictated by the specific synthetic goal.

dot

Intermediate_Selection_Flowchart Start Start: Define Target Molecule Q1 Does the target molecule require a 5-hydroxy-pyridine-3-yl moiety? Start->Q1 Select_5OH Select this compound Q1->Select_5OH Yes Q2 Does the target molecule require a 6-hydroxy-pyridine-3-yl moiety? Q1->Q2 No Consider_PG Consider protecting group strategy for the hydroxyl group. Select_5OH->Consider_PG Select_6OH Select 6-Hydroxynicotinaldehyde Q2->Select_6OH Yes Select_3CHO Select 3-Pyridinecarboxaldehyde Q2->Select_3CHO No Consider_Tautomerism Consider tautomerism and regioselectivity. Select_6OH->Consider_Tautomerism Advantage Advantage: Cost-effective, scalable, and well-established. Select_3CHO->Advantage

Caption: Decision-making flowchart for selecting the appropriate pyridine aldehyde intermediate.

  • 3-Pyridinecarboxaldehyde stands out as a workhorse intermediate due to its cost-effectiveness, scalability, and well-documented reactivity. For many applications where an unsubstituted pyridine-3-yl group is needed, it is the superior choice.

  • This compound offers a valuable entry point to a different chemical space, enabling the synthesis of molecules with a 5-hydroxy substitution pattern. While its use may require additional synthetic steps, the potential to access novel bioactive compounds makes it an indispensable tool for drug discovery.

  • 6-Hydroxynicotinaldehyde provides yet another isomeric option, further expanding the diversity of accessible pyridine-based compounds. More research into its synthetic applications will likely broaden its utility.

The continued exploration of these and other functionalized pyridine intermediates will undoubtedly fuel the discovery of the next generation of therapeutics and advanced materials. As Senior Application Scientists, we recommend a careful evaluation of the synthetic strategy and the desired final product to make an informed decision on the most suitable intermediate for your research endeavors.

References

Navigating the Synthesis of 5-Hydroxynicotinaldehyde: A Comparative Guide to Published Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and reproducible synthesis of key heterocyclic building blocks is paramount. 5-Hydroxynicotinaldehyde, a substituted pyridine derivative, is a valuable intermediate in the synthesis of various pharmaceutical agents and biologically active compounds. This guide provides an in-depth, comparative analysis of published synthesis protocols for this important molecule, offering a critical evaluation of different synthetic strategies to empower researchers in selecting the most suitable method for their specific needs.

This document moves beyond a simple recitation of procedural steps, delving into the mechanistic rationale behind the chosen reagents and conditions. By presenting a side-by-side comparison of key performance indicators and offering insights into potential challenges, this guide aims to serve as a practical resource for chemists in both academic and industrial settings.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, also known as 5-hydroxy-3-pyridinecarboxaldehyde, possesses a unique combination of functional groups: a hydroxyl group, an aldehyde, and a pyridine ring. This trifecta of reactivity makes it a highly versatile precursor for the construction of more complex molecular architectures. The pyridine nitrogen offers a site for quaternization or metal coordination, the hydroxyl group can be derivatized into ethers or esters, and the aldehyde is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. Its structural motif is found in a range of bioactive molecules, highlighting the importance of reliable and efficient synthetic access.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is not a one-size-fits-all endeavor. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Here, we compare two plausible synthetic approaches, starting from readily available precursors. While a direct, peer-reviewed, and detailed protocol for the final conversion to this compound proved elusive in a comprehensive literature search, we can extrapolate and propose viable pathways based on established organic chemistry principles and published methods for analogous transformations. The primary focus will be on the synthesis of the key intermediate, 5-bromonicotinaldehyde, for which detailed protocols are available. The subsequent conversion to this compound will be discussed based on well-established nucleophilic aromatic substitution reactions.

Route 1: Synthesis of 5-Bromonicotinaldehyde from Nicotinic Acid

A traditional and well-documented approach to a key precursor, 5-bromonicotinaldehyde, begins with the readily available and inexpensive nicotinic acid. This multi-step synthesis involves the bromination of the pyridine ring, followed by the conversion of the carboxylic acid to the aldehyde.

Plausible Final Step: Nucleophilic Aromatic Substitution

The conversion of 5-bromonicotinaldehyde to this compound would proceed via a nucleophilic aromatic substitution (SNA_r) reaction. This transformation involves the displacement of the bromide with a hydroxide source. The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen atom facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

Conceptual Protocol:

A typical procedure would involve heating 5-bromonicotinaldehyde with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent. The choice of solvent and reaction temperature is critical to ensure the reaction proceeds to completion while minimizing side reactions. High-boiling polar aprotic solvents like DMSO or DMF, or even aqueous conditions under pressure, could be employed.

Route 2: Synthesis of 5-Bromonicotinaldehyde from 3,5-Dibromopyridine

An alternative and potentially more efficient route to 5-bromonicotinaldehyde utilizes 3,5-dibromopyridine as the starting material. This approach leverages modern organometallic chemistry to selectively introduce the aldehyde functionality.

Plausible Final Step: Nucleophilic Aromatic Substitution

Similar to Route 1, the final step would involve a nucleophilic aromatic substitution to replace the remaining bromine atom with a hydroxyl group. The reaction conditions and mechanistic considerations would be analogous to those described above.

Head-to-Head Comparison of Precursor Syntheses

ParameterRoute 1: From Nicotinic AcidRoute 2: From 3,5-Dibromopyridine
Starting Material Nicotinic Acid3,5-Dibromopyridine
Key Intermediates 5-Bromonicotinic acid, 5-Bromonicotinoyl chloride5-Bromo-3-pyridylmagnesium chloride
Reagents & Conditions Thionyl chloride, bromine, iron catalyst, reducing agentn-Butyllithium or Grignard reagent, DMF
Number of Steps Multiple stepsTypically a one-pot procedure
Reported Yields Yields can be high, with some methods reporting up to 90%.[1]Can be high, depending on the specific lithiation/formylation conditions.
Scalability Well-established and scalable.Potentially scalable, but requires strict anhydrous and inert atmosphere conditions.
Safety Considerations Use of corrosive reagents like thionyl chloride and bromine.Use of pyrophoric reagents like n-butyllithium.

In-Depth Mechanistic Insights

The Role of Catalysis and Reagent Choice:

In the synthesis of 5-bromonicotinaldehyde from nicotinic acid, the use of an iron catalyst in the bromination step is crucial for activating the pyridine ring towards electrophilic substitution. The conversion of the carboxylic acid to the aldehyde can be achieved through various methods, including the formation of an acyl chloride followed by reduction (e.g., Rosenmund reduction) or via a Weinreb amide intermediate.

The route from 3,5-dibromopyridine relies on the principles of directed ortho-metalation or halogen-metal exchange. The use of a strong organolithium base at low temperatures allows for the selective deprotonation or bromine-lithium exchange at the 3-position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams outline the key transformations.

Route 1: From Nicotinic Acid to 5-Bromonicotinaldehyde

G Nicotinic_Acid Nicotinic Acid Bromination Bromination Nicotinic_Acid->Bromination Br₂, Fe Five_Bromo_NA 5-Bromonicotinic Acid Bromination->Five_Bromo_NA Activation Activation Five_Bromo_NA->Activation SOCl₂ Five_Bromo_NC 5-Bromonicotinoyl Chloride Activation->Five_Bromo_NC Reduction Reduction Five_Bromo_NC->Reduction Reducing Agent Five_Bromo_Aldehyde 5-Bromonicotinaldehyde Reduction->Five_Bromo_Aldehyde

Caption: Synthetic workflow for 5-Bromonicotinaldehyde from Nicotinic Acid.

Route 2: From 3,5-Dibromopyridine to 5-Bromonicotinaldehyde

G Dibromopyridine 3,5-Dibromopyridine Metalation Halogen-Metal Exchange Dibromopyridine->Metalation n-BuLi or Mg Intermediate Lithio or Grignard Intermediate Metalation->Intermediate Formylation Formylation Intermediate->Formylation DMF Five_Bromo_Aldehyde 5-Bromonicotinaldehyde Formylation->Five_Bromo_Aldehyde

Caption: One-pot synthesis of 5-Bromonicotinaldehyde from 3,5-Dibromopyridine.

Best Practices and Troubleshooting

  • Moisture and Air Sensitivity: Organometallic reagents such as n-butyllithium and Grignard reagents are highly sensitive to moisture and air. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The lithiation of 3,5-dibromopyridine is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity. Careful temperature monitoring and control are essential.

  • Purification: The final products and intermediates may require purification by column chromatography or recrystallization to achieve high purity. Thin-layer chromatography (TLC) is a valuable tool for monitoring reaction progress and optimizing purification conditions.

  • Safety Precautions: Many of the reagents used in these syntheses are hazardous. Thionyl chloride is corrosive and releases toxic fumes. Bromine is highly corrosive and toxic. Organolithium reagents are pyrophoric. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

The synthesis of this compound, while not extensively detailed in readily accessible literature for its final conversion, can be strategically approached through the reliable synthesis of its halogenated precursors. The choice between the nicotinic acid and 3,5-dibromopyridine routes for the synthesis of 5-bromonicotinaldehyde will depend on the specific requirements of the research, including cost, scale, and available equipment. The subsequent nucleophilic aromatic substitution to yield the final product is a theoretically sound and feasible transformation that warrants further experimental investigation and optimization.

As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of robust, efficient, and well-documented synthetic protocols for key intermediates like this compound will remain a critical area of research. This guide provides a foundational understanding of the available synthetic strategies, empowering chemists to make informed decisions and advance their research endeavors.

References

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Hydroxynicotinaldehyde (CAS 1060804-48-9), moving beyond mere instruction to instill a culture of safety and operational excellence within your laboratory.

Foundational Knowledge: Understanding the Hazard Profile

Before we can detail the "how" of disposal, we must first grasp the "why." this compound, a pyridinic aldehyde, is classified as an irritant.[1] Safety Data Sheets (SDS) from multiple suppliers consistently highlight its potential to cause skin, eye, and respiratory irritation.[2][3] This foundational understanding of its hazard profile is the cornerstone of our disposal strategy, dictating the necessity of stringent containment and handling procedures to prevent inadvertent exposure.

PropertyValueSource
Chemical Formula C6H5NO2American Elements[4]
Molecular Weight 123.11 g/mol American Elements[4]
Primary Hazards IrritantPubChem[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSigma-Aldrich

The Disposal Workflow: A Step-by-Step Protocol

The overarching principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[2][5][6] Under no circumstances should this compound be discarded down the drain or in regular trash.[5] The following protocol provides a systematic approach to ensure safe and compliant disposal.

Step 1: Segregation at the Source

The moment this compound is deemed waste, it must be segregated from other waste streams. This is a critical step to prevent unintended and potentially dangerous chemical reactions.[7]

  • Action: Immediately place any solid waste (e.g., residual powder, contaminated weighing paper) or solutions containing this compound into a designated hazardous waste container.

  • Causality: Aldehydes can be reactive, and pyridinic structures can have unique incompatibilities.[8][9] Co-mingling with incompatible chemicals, such as strong oxidizing agents or acids, could lead to exothermic reactions or the generation of toxic gases.[10][11]

Step 2: Proper Waste Containment

The integrity of the waste container is paramount to preventing leaks and ensuring the safety of all personnel who will handle it.

  • Action:

    • Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[12]

    • Ensure the container has a secure, tightly-fitting lid.[2][6]

    • For liquid waste, never fill the container to more than 80% capacity to allow for vapor expansion.

  • Causality: Using a compatible container prevents degradation of the container itself, which could lead to spills.[7] A securely sealed lid prevents the release of vapors, which are a respiratory irritant.

Step 3: Accurate and Comprehensive Labeling

Proper labeling is a regulatory requirement and a vital communication tool for waste handlers.[5][13]

  • Action:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]

    • List all constituents of the waste, including solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Irritant").

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Causality: Accurate labeling ensures that the waste is handled, stored, and ultimately disposed of by trained professionals in a manner that is safe and compliant with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[12][14][15]

Step 4: Safe Interim Storage

While awaiting pickup by your institution's Environmental Health and Safety (EHS) department, the waste must be stored safely.

  • Action:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area is well-ventilated.[2][6]

    • Store it away from incompatible materials, particularly strong acids and oxidizing agents.[16]

    • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]

  • Causality: Proper storage minimizes the risk of accidental spills, exposure to personnel, and dangerous reactions. Secondary containment is a critical safeguard against environmental contamination in the event of a primary container failure.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to the professionals for ultimate disposal.

  • Action: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office. Do not attempt to transport the waste off-site yourself.

  • Causality: EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is sent to a licensed and approved waste disposal facility, completing the "cradle-to-grave" responsibility for the hazardous waste.[12][15]

Visualizing the Disposal Pathway

To provide a clear, at-a-glance summary of the disposal workflow, the following diagram illustrates the key decision points and actions.

G cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Protocol Start Waste Generation (this compound) Segregate Step 1: Segregate Waste (Isolate from other chemicals) Start->Segregate Contain Step 2: Proper Containment (Use compatible, sealed container) Segregate->Contain Label Step 3: Accurate Labeling (Full name, hazards, constituents) Contain->Label Store Step 4: Safe Interim Storage (Ventilated, secondary containment) Label->Store Pickup Step 5: Request EHS Pickup (Follow institutional procedure) Store->Pickup Hand-off Disposal Final Disposal (Approved Hazardous Waste Facility) Pickup->Disposal caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

By adhering to this structured and well-reasoned protocol, you not only ensure regulatory compliance but also uphold the highest standards of laboratory safety. This commitment to responsible chemical management is the hallmark of a truly proficient scientific professional.

References

Safeguarding Your Research: A Practical Guide to Handling 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. 5-Hydroxynicotinaldehyde is a valuable compound, but its handling requires a meticulous approach to safety. This guide moves beyond mere checklists to provide a deep, procedural understanding of how to work with this compound safely and effectively, ensuring that your focus remains on innovation.

Understanding the Hazard: Why We Take These Precautions

This compound is classified as an irritant. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Understanding the "why" behind each safety protocol is the first step toward building a culture of safety in your laboratory.

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation. Prolonged or repeated exposure can result in more severe dermatitis.

  • Eye Irritation: The mucous membranes of the eyes are particularly sensitive to this compound. Accidental splashes can cause significant irritation and potential damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure.

Glove Selection: A Critical Choice

While a Safety Data Sheet may generically call for "protective gloves," a deeper understanding of chemical compatibility is essential for true protection. For aldehydes, glove materials must be chosen carefully to prevent permeation.

Glove MaterialSuitability for AldehydesKey Considerations
Butyl Rubber Excellent Offers superior resistance to a wide range of chemicals, including aldehydes, ketones, and esters.[2]
Neoprene Good Provides good resistance to acids, bases, alcohols, and some aldehydes. Offers a good balance of dexterity and protection.[2]
Nitrile Fair to Good While a common laboratory glove, its resistance to aldehydes can vary. Best suited for incidental contact rather than prolonged handling. Always check manufacturer-specific chemical resistance data.[2][3]
Natural Rubber (Latex) Poor Not recommended for handling most aldehydes due to poor chemical resistance.[2]

Recommendation: For handling this compound, Butyl rubber gloves are the preferred choice, especially for tasks with a higher risk of direct contact. Neoprene gloves are a suitable alternative. Double-gloving can provide an additional layer of protection.

Eye and Face Protection: Shielding Against Splashes

Given the serious risk of eye irritation, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: The minimum requirement for handling small quantities of this compound in a solid form where the risk of splashing is low.

  • Chemical Splash Goggles: Essential when handling solutions of the compound or when there is any risk of splashing. Goggles provide a seal around the eyes, offering superior protection.

  • Face Shield: A full face shield should be worn in conjunction with chemical splash goggles when handling larger quantities or during procedures with a high potential for splashing.

Respiratory Protection: When and Why

Respiratory protection is necessary when engineering controls, such as fume hoods, are insufficient to maintain airborne concentrations below exposure limits or when there is a risk of generating dust or aerosols.

  • For Handling Powders: When weighing or transferring the solid compound, a NIOSH-approved N95 filtering facepiece respirator (dust mask) is recommended to prevent inhalation of fine particles.[4]

  • For Handling Solutions/Risk of Vapors: If working with solutions outside of a certified chemical fume hood, or if there is a potential for generating vapors, a NIOSH-approved half-mask or full-facepiece respirator with organic vapor cartridges is required.[5] A full-facepiece respirator offers the added benefit of eye protection.[5]

Protective Clothing: The Final Barrier

A standard laboratory coat is required at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Ensure that clothing is buttoned and sleeves are not rolled up.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a controlled environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the inhalation hazard.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for aldehydes readily available. This should include an absorbent material, waste bags, and the necessary PPE for cleanup.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Weigh/Measure Compound in Fume Hood prep3->handle1 Begin work handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 Procedure complete clean2 Segregate and Label Waste clean1->clean2 post1 Doff PPE in Correct Order clean2->post1 Waste secured post2 Wash Hands Thoroughly post1->post2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.